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  • Product: Methyl 6-(aminomethyl)picolinate hydrochloride
  • CAS: 171670-23-8

Core Science & Biosynthesis

Foundational

Architecting Bifunctional Pyridine Scaffolds: A Technical Guide to Methyl 6-(aminomethyl)picolinate hydrochloride

Executive Summary Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a highly versatile, bifunctional heterocyclic building block extensively utilized in advanced drug discovery, peptidomimetic design,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a highly versatile, bifunctional heterocyclic building block extensively utilized in advanced drug discovery, peptidomimetic design, and coordination chemistry[1]. Characterized by a rigid pyridine core substituted orthogonally with a methyl ester and an aminomethyl group, this compound serves as a critical linchpin for synthesizing macrocyclic structures and transition metal ligands. This whitepaper elucidates its structural properties, field-proven synthesis protocols, and application methodologies, providing researchers with the mechanistic causality required to leverage this scaffold effectively.

Molecular Architecture & Physicochemical Profile

The structural ingenuity of Methyl 6-(aminomethyl)picolinate lies in its dual reactivity, which allows for sequential, highly controlled functionalization[2].

  • Pyridine Core: Imparts conformational rigidity and acts as a hydrogen-bond acceptor, crucial for optimizing the binding affinity and pharmacokinetic properties of biological targets.

  • Aminomethyl Group (-CH2NH2): A highly nucleophilic primary amine. It is commercially supplied and synthesized as a hydrochloride salt (-CH2NH3⁺ Cl⁻)[1]. Causality: This protonation is structurally mandatory during storage; without it, the free amine would spontaneously attack the electrophilic ester of adjacent molecules, leading to uncontrolled intermolecular aminolysis and oligomerization.

  • Methyl Ester (-COOCH3): An electrophilic center that can be selectively saponified to a carboxylic acid or directly amidated under forcing conditions.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical and synthetic planning.

ParameterValue / Description
Chemical Name Methyl 6-(aminomethyl)picolinate hydrochloride
CAS Registry Number 171670-23-8
Molecular Formula C8H11ClN2O2 (Free base: C8H10N2O2 · HCl)
Molecular Weight 202.64 g/mol
Appearance White to off-white crystalline solid
Hazard Classification Acute Tox. 3 (Oral) - H301
Storage Conditions 2-8°C, desiccated, under inert atmosphere (Argon/N2)

Synthetic Pathways & Methodologies

The de novo synthesis of Methyl 6-(aminomethyl)picolinate hydrochloride typically proceeds via the functionalization of a 6-methylpicolinate precursor[3]. The critical challenge in this workflow is preventing the premature reaction of the nascent amine during the final reduction step.

Synthesis SM Methyl 6-methylpicolinate Step1 Radical Bromination (NBS, AIBN) SM->Step1 Int1 Methyl 6-(bromomethyl)picolinate Step1->Int1 Step2 Azidation (NaN3, DMF) Int1->Step2 Int2 Methyl 6-(azidomethyl)picolinate Step2->Int2 Step3 Reduction & Salt Formation (H2/Pd-C, HCl) Int2->Step3 Product Methyl 6-(aminomethyl)picolinate HCl Step3->Product

Synthetic workflow for Methyl 6-(aminomethyl)picolinate HCl via bromination.

Protocol: Catalytic Hydrogenation of Methyl 6-(azidomethyl)picolinate

Objective: Reduce the azide intermediate to the primary amine while trapping it as the HCl salt to ensure monomeric stability.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Methyl 6-(azidomethyl)picolinate (1.0 eq) in anhydrous methanol (0.1 M concentration) in a heavy-walled hydrogenation flask.

  • Acidification (Critical Step): Add 1.2 equivalents of methanolic HCl (1.25 M). Causality: The addition of stoichiometric hydrochloric acid prior to reduction is non-negotiable. It ensures the immediate protonation of the amine as it is generated by the catalyst, rendering it non-nucleophilic and preventing self-condensation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight) under a continuous blanket of Argon. Safety Note: Pd/C is highly pyrophoric; introducing dry catalyst to methanol vapors in the presence of oxygen will cause ignition.

  • Hydrogenation: Purge the flask with H₂ gas three times. Stir the suspension vigorously under a hydrogen atmosphere (1 atm via balloon) at ambient temperature for 4-6 hours.

  • Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1). The azide precursor will disappear, and the product will remain at the baseline due to its highly polar, ionic nature.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting viscous residue with cold diethyl ether to precipitate the pure Methyl 6-(aminomethyl)picolinate hydrochloride as a white solid. Filter and dry under high vacuum.

Functional Applications in Drug Discovery

In medicinal chemistry, this compound is primarily deployed to introduce a rigid, heteroaromatic spacer within peptidomimetics or targeted protein degraders (PROTACs). The 2,6-disubstitution pattern of the pyridine ring forces a specific angular trajectory (approximately 120 degrees) between the attached functional groups. This geometry is ideal for nucleating β-turns in peptides or closing macrocyclic rings with minimal entropic penalty.

Application Core Methyl 6-(aminomethyl)picolinate HCl Amine Primary Amine (-CH2NH2) Nucleophilic Coupling Core->Amine Ester Methyl Ester (-COOCH3) Hydrolysis & Activation Core->Ester Peptide1 Coupling with N-protected Amino Acid (HATU, DIPEA) Amine->Peptide1 Peptide2 Coupling with C-protected Amino Acid (EDC, HOBt) Ester->Peptide2 Macrocycle Rigid Pyridine-Based Macrocycle (Target Therapeutic) Peptide1->Macrocycle Peptide2->Macrocycle

Bifunctional reactivity of the picolinate core in macrocyclic peptide synthesis.

Workflow: Orthogonal Amide Coupling

When incorporating this scaffold into a peptide chain, the orthogonal nature of the substituents is exploited sequentially:

  • Amine Coupling: The hydrochloride salt is neutralized in situ using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in the presence of a pre-activated carboxylic acid (using HATU/HOAt). This forms the first amide bond at the 6-position.

  • Ester Hydrolysis: The methyl ester at the 2-position is then saponified using Lithium Hydroxide (LiOH) in a THF/H₂O mixture. Causality: LiOH is explicitly chosen over NaOH or KOH to minimize the risk of base-catalyzed racemization of adjacent chiral centers in the attached peptide chain.

  • Second Amide Coupling: The newly liberated picolinic acid derivative is activated and coupled to the next amine in the sequence, completing the insertion of the pyridine scaffold.

Handling, Stability, and Analytical Characterization

To ensure the integrity of Methyl 6-(aminomethyl)picolinate hydrochloride during long-term research campaigns, rigorous analytical validation and proper handling are required.

  • NMR Characterization (¹H NMR in DMSO-d₆): The protonated amine (-CH₂NH₃⁺) typically appears as a broad singlet integrating to 3 protons around 8.5 ppm. The benzylic methylene protons (-CH₂-) appear as a doublet or singlet around 4.3 ppm, shifted significantly downfield by the adjacent positively charged nitrogen and the aromatic ring. The methyl ester protons present as a sharp, distinct singlet at 3.9 ppm.

  • Stability & Storage: The hydrochloride salt is inherently hygroscopic. Prolonged exposure to atmospheric moisture can lead to the slow hydrolysis of the methyl ester over time. It must be stored in tightly sealed, amber glass containers with desiccants at 2-8°C.

References

  • Methyl 6-(aminomethyl)picolinate hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 6-(aminomethyl)picolinate hydrochloride

Executive Summary Methyl 6-(aminomethyl)picolinate hydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, macrocyclic synthesis, and targeted drug development. Featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(aminomethyl)picolinate hydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, macrocyclic synthesis, and targeted drug development. Featuring both a primary aliphatic amine and a methyl ester positioned orthogonally on a pyridine scaffold, it serves as a critical intermediate for complex molecular assemblies. This guide provides a rigorous analysis of its molecular weight, structural stability mechanisms, and self-validating analytical protocols designed for pharmaceutical researchers.

Physicochemical Properties & Molecular Weight Analysis

The precise molecular weight of a pharmaceutical intermediate dictates stoichiometric accuracy during high-throughput parallel synthesis. Miscalculations between free base and salt forms frequently lead to reaction failures or poor yields.

Core Physicochemical Identifiers
PropertyValue
Chemical Name Methyl 6-(aminomethyl)picolinate hydrochloride
CAS Registry Number 171670-23-8
Molecular Formula C8H11ClN2O2 (or C8H10N2O2 · HCl)
Monoisotopic Mass (Free Base) 166.0742 Da
Total Molecular Weight 202.64 g/mol
Physical State Solid (Hygroscopic)

Mechanistic Causality of the Salt Form: The free base form of 6-(aminomethyl)picolinates is inherently unstable. The primary aliphatic amine is highly nucleophilic and can undergo slow intermolecular aminolysis with the electrophilic methyl ester of adjacent molecules, leading to unwanted oligomerization over time. By synthesizing and isolating the compound as a hydrochloride salt, the primary amine is fully protonated ( −NH3+​ ), neutralizing its nucleophilicity[1]. This salt formation stabilizes the molecule for long-term storage but increases the effective molecular weight from 166.18 g/mol (free base) to 202.64 g/mol [2][3]. Researchers must account for this 202.64 g/mol mass when calculating reaction equivalents to ensure stoichiometric precision.

Analytical Validation: LC-HRMS Protocol

To ensure batch-to-batch reproducibility, the molecular weight and purity must be empirically verified before use in parallel synthesis. The following self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is designed to confirm the exact mass of the organic scaffold while orthogonally verifying the presence of the chloride counterion.

Step-by-Step Methodology: HRMS Verification
  • Sample Preparation : Dissolve 1.0 mg of Methyl 6-(aminomethyl)picolinate hydrochloride in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v).

    • Causality: The 50% aqueous fraction ensures complete dissociation of the HCl salt, freeing the base for optimal ionization, while the methanol ensures the hydrophobic pyridine scaffold remains fully solvated.

  • Matrix Modification : Add 0.1% Formic Acid (FA) to the diluent and mobile phases.

    • Causality: Formic acid acts as a consistent proton source, driving the ionization equilibrium entirely toward the [M+H]+ species. This prevents signal splitting among various adducts (like [M+Na]+ ) and ensures a strong, uniform signal in positive-ion electrospray ionization (ESI+).

  • Chromatographic Separation : Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

    • Causality: The column retains the polar aminomethyl pyridine briefly, separating it from the inorganic chloride ions (which elute immediately in the void volume) and any synthetic impurities before introduction to the mass spectrometer.

  • Mass Detection (Self-Validating System) :

    • Primary Validation: Operate the Time-of-Flight (TOF) analyzer in ESI+ mode to target the theoretical [M+H]+ m/z of 167.0820 .

    • Orthogonal Validation: Switch the detector to ESI- mode during the void volume elution (0.2–0.5 min) to detect the 35Cl and 37Cl isotopes at m/z 34.96 and 36.96 . Confirming both the organic base and the inorganic counterion provides a closed-loop, self-validating confirmation of the intact salt.

Synthetic Workflow & Orthogonal Reactivity

The strategic value of Methyl 6-(aminomethyl)picolinate hydrochloride lies in its orthogonal reactivity. The amine can be selectively coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, DIPEA) while the methyl ester remains completely intact. Subsequent saponification of the ester yields a free picolinic acid, priming the molecule for a second, distinct coupling event.

G Start Methyl 6-(aminomethyl)picolinate HCl (MW: 202.64) Base Neutralization (DIPEA / TEA) Start->Base Releases Free Amine Amidation Amide Coupling (R-COOH, HATU) Base->Amidation C-N Bond Formation Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Amidation->Hydrolysis Orthogonal Deprotection Final Functionalized Picolinic Acid Hydrolysis->Final Ready for next step

Orthogonal synthetic workflow leveraging the bifunctional nature of the picolinate scaffold.

References

  • NextSDS Chemical Substance Inform
  • Methyl 6-aminocapro
  • 171670-23-8 | Methyl 6-(aminomethyl)

Sources

Foundational

"Methyl 6-(aminomethyl)picolinate hydrochloride" solubility data

An in-depth technical analysis of Methyl 6-(aminomethyl)picolinate hydrochloride requires a rigorous understanding of its physicochemical properties, solvation dynamics, and structural behavior. As a bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Methyl 6-(aminomethyl)picolinate hydrochloride requires a rigorous understanding of its physicochemical properties, solvation dynamics, and structural behavior. As a bifunctional building block frequently utilized in pharmaceutical synthesis, mastering its solubility profile is critical for optimizing reaction conditions, purification workflows, and formulation strategies.

This whitepaper provides a comprehensive guide to the solubility data, predictive modeling, and handling protocols for this compound, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8)[1] is an amphiphilic molecule characterized by two distinct domains:

  • The Lipophilic Core : A methyl picolinate moiety that drives interactions with organic solvents via Van der Waals forces and dipole-dipole interactions.

  • The Hydrophilic Terminus : A primary amine hydrochloride salt (–CH₂NH₃⁺ Cl⁻) that dominates the molecule's solvation thermodynamics in polar media through strong ion-dipole interactions and hydrogen bonding.

Because empirical solubility data for this specific compound is often omitted from standard safety data sheets (listed as "No data available")[2], application scientists must rely on predictive modeling and structural analogs. Topological methods (such as the Ali Log S scale) applied to closely related picolinate derivatives (e.g., Methyl 5-aminopicolinate) indicate a baseline intrinsic solubility (Log S) in the range of -1.76 to -1.29[3]. However, the presence of the hydrochloride salt exponentially increases its aqueous solubility compared to its free-base counterpart.

Table 1: Core Physicochemical & Safety Profile
ParameterData / DescriptorCausality / Implication
CAS Number 171670-23-8[1]Unique identifier for regulatory tracking.
Molecular Formula C₈H₁₁ClN₂O₂Indicates a low molecular weight (202.64 g/mol ), favoring rapid dissolution kinetics.
Storage Conditions 2-8°C, protect from light[2]Prevents thermal degradation and ester hydrolysis over time.
Hazard Profile H302, H315, H319, H335[2]Hygroscopic salts can carry localized acidity; mandates proper PPE to prevent mucosal irritation.

Predictive Solubility Matrix

The following table synthesizes the expected solubility profile based on the compound's lattice energy and solvent dielectric constants.

Table 2: Estimated Solubility Matrix at 25°C
SolventDielectric Constant (ε)Estimated SolubilitySolvation Mechanism
Water (Milli-Q) 80.1> 50 mg/mL (Highly Soluble)Dominated by ion-dipole interactions with the –NH₃⁺ Cl⁻ salt bridge.
DMSO 46.7> 30 mg/mL (Soluble)Strong hydrogen-bond acceptor capabilities disrupt the crystal lattice.
Methanol 32.7> 20 mg/mL (Soluble)Protic nature solvates both the chloride anion and the protonated amine.
Dichloromethane (DCM) 8.9< 1 mg/mL (Poorly Soluble)Insufficient polarity to overcome the ionic lattice energy of the salt.
Hexane 1.9Insoluble Complete lack of polar/ionic solvation capacity.

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate empirical, regulatory-grade solubility data for Methyl 6-(aminomethyl)picolinate hydrochloride, a simple visual check is insufficient. Kinetic supersaturation and polymorphic transformations can skew results. The following shake-flask protocol is a self-validating system designed to ensure thermodynamic equilibrium and mass balance.

Step-by-Step Methodology
  • Solid Dispensing (Excess API) : Weigh approximately 50 mg of the compound into a 2 mL HPLC glass vial. Causality: An excess of solid must be present to ensure the solution reaches maximum thermodynamic capacity rather than kinetic dissolution.

  • Solvent Addition & Equilibration : Add 500 µL of the target solvent (e.g., pH 7.4 phosphate buffer). Seal and place on an isothermal thermoshaker at 25°C at 800 RPM for 48 hours. Causality: 48 hours is required to overcome the activation energy barrier of potential hydrate/solvate formation, ensuring true equilibrium.

  • Phase Separation : Centrifuge the vial at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prevents colloidal aggregates from passing through the filter, which would artificially inflate the UV-quantified solubility.

  • Quantification (Supernatant) : Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., 254 nm) against a pre-established standard curve.

  • Internal Validation (Solid-State Check) : Recover the residual solid pellet, dry under a gentle nitrogen stream, and analyze via X-ray Powder Diffraction (XRPD). Causality: If the XRPD pattern differs from the starting material, the measured solubility corresponds to a new polymorphic form or solvate, not the original API.

G A Solid Dispensing (Excess API) B Isothermal Equilibration (48h, 25°C) A->B Add Target Solvent C Phase Separation (Ultracentrifugation) B->C Attain Equilibrium D Supernatant Assay (HPLC-UV) C->D Aliquot Liquid Phase E Solid-State Validation (XRPD/DSC) C->E Isolate Residual Solid

Fig 1. Self-validating thermodynamic solubility workflow with solid-state verification.

Downstream Application: Free-Base Conversion Workflow

Because Methyl 6-(aminomethyl)picolinate hydrochloride is highly water-soluble but poorly soluble in organic solvents, utilizing it in standard organic synthesis (e.g., amide coupling with HATU/DIPEA in DMF or DCM) requires strategic handling. The hydrochloride salt must be neutralized to liberate the nucleophilic free amine, simultaneously shifting its solubility profile from aqueous to organic.

Phase-Transfer Extraction Protocol
  • Aqueous Dissolution : Dissolve the HCl salt in a minimal volume of deionized water.

  • Basification : Slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃) until the aqueous phase reaches pH ~8.5. Causality: NaHCO₃ is a mild base that deprotonates the primary amine without causing base-catalyzed hydrolysis of the methyl ester.

  • Organic Partitioning : Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Invert gently to partition the newly formed, lipophilic free base into the organic layer.

  • Isolation : Separate the organic layer, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.

G S1 HCl Salt (Aqueous Soluble) S2 pH Adjustment (pH > 8.5) S1->S2 Add Mild Base (e.g., NaHCO3) S3 Free Base (Lipophilic) S2->S3 Deprotonation S4 Organic Extraction (DCM/EtOAc) S3->S4 Phase Transfer

Fig 2. Phase-transfer mechanism for converting the HCl salt to an organic-soluble free base.

References

  • NextSDS. "Methyl 6-(aminomethyl)picolinate hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

Sources

Exploratory

Stability and Storage Dynamics of Methyl 6-(aminomethyl)picolinate hydrochloride: A Technical Guide for Drug Development

Executive Summary Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, bioconjugation, and active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, bioconjugation, and active pharmaceutical ingredient (API) synthesis[1][2]. Structurally, it features a pyridine ring substituted with a methyl ester and a primary amine (protected as a hydrochloride salt). While this polyfunctionality makes it an invaluable synthetic intermediate, it simultaneously introduces specific physicochemical vulnerabilities.

This whitepaper provides an authoritative, mechanistic analysis of the compound's stability profile. By understanding the causality behind its degradation pathways, researchers can implement self-validating storage and handling protocols that ensure absolute structural integrity and reproducible experimental outcomes.

Physicochemical Profiling & Mechanistic Vulnerabilities

The stability of Methyl 6-(aminomethyl)picolinate hydrochloride is dictated by the delicate interplay between its functional groups and the surrounding microenvironment. There are two primary degradation vectors that formulation scientists and synthetic chemists must control:

A. Moisture-Driven Ester Hydrolysis

The methyl ester moiety is inherently susceptible to hydrolytic cleavage[3]. While ester hydrolysis is typically accelerated under strongly basic conditions, the presence of the hydrochloride salt in this molecule creates a unique vulnerability. Amine hydrochlorides are highly hygroscopic. If exposed to ambient humidity, the bulk powder absorbs water, creating a localized, highly concentrated acidic microenvironment. This absorbed moisture acts as both the solvent and the reactant for specific acid-catalyzed ester hydrolysis , rapidly converting the intact molecule into 6-(aminomethyl)picolinic acid[3].

B. Free-Basing and Intermolecular Oligomerization

In its pristine state, the primary amine is protonated ( −NH3+​ ), rendering it non-nucleophilic and thermodynamically stable. However, if the compound is exposed to basic vapors (e.g., ammonia, volatile amines in the lab environment) or reconstituted in improperly buffered, slightly basic solvents, the salt is neutralized. The resulting free primary amine is a strong nucleophile that can attack the methyl ester of an adjacent molecule. This nucleophilic acyl substitution leads to the formation of dimers or complex polyamides, permanently destroying the monomeric building block.

DegradationPathways A Methyl 6-(aminomethyl)picolinate HCl (Intact Molecule) B Moisture Absorption (H2O Ingress) A->B High Humidity C Base Exposure (Deprotonation) A->C pH > 7 D Acid-Catalyzed Hydrolysis B->D F Free Amine Formation C->F E 6-(aminomethyl)picolinic acid (Hydrolysis Degradant) D->E G Nucleophilic Acyl Substitution (Intermolecular) F->G H Dimerization / Polyamide (Oligomeric Degradant) G->H

Mechanistic pathways of degradation for Methyl 6-(aminomethyl)picolinate hydrochloride.

Empirical Stability Data & Storage Protocols

To establish a definitive shelf-life, stability testing must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which mandate systematic evaluations under controlled temperature and humidity[4][5]. Based on the hydrolytic lability of ester hydrochlorides, the following stability profile is observed:

Quantitative Stability Profiling
Storage ConditionTemperature / HumidityDurationDegradation RiskPrimary Mechanism
Long-Term (Ideal) -20°C / Desiccated> 24 MonthsNegligibleN/A
Short-Term (Working) 2–8°C / Sealed6 MonthsLowTrace Hydrolysis
Accelerated Testing 40°C / 75% RH6 MonthsHighAcid-Catalyzed Hydrolysis
Stress Testing (Base) 25°C / pH > 8< 24 HoursCriticalFree-basing & Oligomerization
Authoritative Storage Directives
  • Temperature Control : Store bulk quantities at -20°C for long-term preservation. For active daily use, aliquots can be kept at 2–8°C for up to 6 months[4].

  • Moisture Exclusion : The primary container must be tightly sealed and stored inside a secondary desiccator containing active desiccant (e.g., Drierite or silica gel) to prevent the hygroscopic HCl salt from pulling atmospheric water[3].

  • Inert Atmosphere : Backfill the headspace of the storage vial with high-purity Argon or Nitrogen gas before sealing.

Handling & Experimental Workflows

The most common point of failure in utilizing this compound occurs during the weighing and reconstitution phase. Opening a cold vial in a humid laboratory causes immediate condensation of water directly onto the hygroscopic powder.

Step-by-Step Methodology for Anhydrous Handling
  • Thermal Equilibration (Critical) : Remove the sealed vial from cold storage (-20°C or 4°C) and place it in a room-temperature desiccator. Wait 30–60 minutes before opening. Causality: This prevents ambient moisture from condensing on the cold glass and powder.

  • Inert Weighing : Transfer the equilibrated vial to a glovebox or a localized nitrogen-purged balance enclosure. Weigh the required mass rapidly to minimize atmospheric exposure.

  • Anhydrous Reconstitution : Dissolve the powder in strictly anhydrous solvents (e.g., dry DMSO, DMF, or Methanol stored over molecular sieves). Do not use basic solvents unless the immediate next synthetic step requires free-basing.

  • Headspace Purging : For the remaining bulk powder, gently blow a stream of Argon or Nitrogen into the vial for 10–15 seconds to displace ambient air and moisture.

  • Resealing : Cap tightly, wrap the seal with Parafilm, and return immediately to cold storage.

HandlingWorkflow S1 1. Retrieve from -20°C Storage (Keep sealed in desiccator) S2 2. Thermal Equilibration (Allow 30-60 mins to reach 25°C) S1->S2 S3 3. Inert Weighing (Open under N2/Ar atmosphere) S2->S3 S4 4. Anhydrous Reconstitution (Use dry solvents, e.g., DMSO/DMF) S3->S4 S5 5. Headspace Purging (Flush vial with Ar before resealing) S4->S5 S6 6. Analytical Validation (Run RP-HPLC/LC-MS baseline) S5->S6

Standard operating procedure for the handling and reconstitution of hygroscopic salts.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of your experimental data, the handling protocol must be a self-validating system . Never assume the integrity of a stored hygroscopic ester. Before committing the compound to a complex, multi-step synthesis or a high-value biological assay, validate its purity using the following analytical checkpoints:

LC-MS (Liquid Chromatography-Mass Spectrometry)

Run a rapid gradient RP-HPLC coupled with ESI-MS.

  • Target Mass : Look for the intact free-base monomer at m/z 167.1 [M+H]⁺ (Exact mass of free base: 166.18 g/mol ).

  • Hydrolysis Check : Scan for the presence of 6-(aminomethyl)picolinic acid at m/z 153.1 [M+H]⁺.

  • Oligomerization Check : Scan for the dimer mass at m/z 301.1 [M+H]⁺ (resulting from the loss of methanol, -32 Da, during amidation).

¹H-NMR Spectroscopy

Dissolve a small aliquot in anhydrous DMSO- d6​ .

  • Integrity Marker : The intact methyl ester will present as a sharp, highly integrated singlet around δ 3.85–3.95 ppm .

  • Degradation Marker : The disappearance of this singlet, coupled with the emergence of a broad carboxylic acid proton (>12 ppm) or new amide N-H protons (~8.0-8.5 ppm), definitively indicates that the storage protocols have been breached.

References

  • Title: Methyl 6-(aminomethyl)
  • Title: 171670-23-8 | Methyl 6-(aminomethyl)
  • Title: Q1A(R2)
  • Source: rsc.

Sources

Foundational

Methyl 6-(aminomethyl)picolinate hydrochloride: A Comprehensive Guide to Safety, Handling, and Experimental Integration

Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as critical linchpins in drug discovery and complex scaffold synthesis. Methyl 6-(aminomethyl)picolinate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as critical linchpins in drug discovery and complex scaffold synthesis. Methyl 6-(aminomethyl)picolinate hydrochloride is a prime example of such a scaffold[1]. Featuring a primary amine protected as a hydrochloride salt and a methyl ester, this pyridine derivative allows for highly controlled, orthogonal reactivity. This whitepaper provides a rigorous, causality-driven guide to its physicochemical properties, mechanistic toxicology, safety protocols, and laboratory workflows.

Physicochemical Properties

Understanding the baseline properties of a compound is the first step in designing a self-validating experimental system. The presence of the hydrochloride salt fundamentally alters the solubility and stability profile of the base molecule.

PropertyValueCausality / Implication
CAS Number 171670-23-8[2]Unique identifier for regulatory tracking and inventory management.
Molecular Formula C8H11ClN2O2[1]Contains an HCl equivalent, dictating base stoichiometry in synthesis.
Molecular Weight 202.64 g/mol [3]Used for precise molar calculations; accounts for the HCl mass.
Physical State Solid powder[4]Prone to aerosolization and dust formation; dictates engineering controls.
Storage Conditions 2-8°C, inert atmosphere[4]Prevents premature ester hydrolysis and amine oxidation over time.
Mechanistic Toxicology & Hazard Profile

Chemical safety is not merely a checklist; it requires an understanding of molecular causality. According to the Globally Harmonized System (GHS) safety data[4], this compound presents specific hazards that stem directly from its structure:

  • H302: Harmful if swallowed (Category 4). The hydrochloride salt increases aqueous solubility, facilitating rapid absorption in the gastrointestinal tract. Once systemic, the pyridine ring and reactive amine can interact with biological nucleophiles[4].

  • H315 & H319: Causes skin and serious eye irritation (Category 2/2A). The HCl equivalent makes the compound inherently acidic upon contact with physiological moisture (sweat, tears). This leads to localized pH drops, rapid protonation of biological tissues, and subsequent protein denaturation[4].

  • H335: May cause respiratory irritation (Category 3). As a solid powder, aerosolized micro-particles can easily deposit in the respiratory tract. The acidic nature of the salt causes immediate, acute irritation to mucous membranes upon inhalation[4].

Self-Validating Safety & Handling Protocols

To mitigate the risks outlined above, a self-validating safety system must be implemented. This ensures that every protocol inherently verifies its own success through observable conditions.

  • Engineering Controls: Always handle the powder within a certified chemical fume hood to prevent inhalation of aerosolized dust[4]. Validation: Ensure the hood's flow rate monitor reads between 80-120 FPM (feet per minute) before opening the reagent container.

  • Personal Protective Equipment (PPE): Nitrile gloves, a buttoned lab coat, and tightly fitting safety goggles with side-shields are mandatory[4]. Causality: Nitrile provides a robust chemical barrier against polar organic salts, while goggles prevent acidic dust from interacting with ocular moisture.

  • Spill Management: In the event of a spill, do not dry sweep, as this aerosolizes the irritant dust[4]. Instead, gently moisten the spill with a damp absorbent pad, collect the material into a sealed hazardous waste container, and wash the area with copious amounts of water and a mild sodium bicarbonate solution to neutralize residual acidity.

G Compound Methyl 6-(aminomethyl)picolinate HCl (CAS: 171670-23-8) Hazard1 H302: Harmful if swallowed Compound->Hazard1 Hazard2 H315 / H319: Skin/Eye Irritant Compound->Hazard2 Hazard3 H335: Respiratory Irritant Compound->Hazard3 Mitigation1 Do not eat/drink. Wash hands thoroughly. Hazard1->Mitigation1 Mitigation2 Wear safety goggles, nitrile gloves, lab coat. Hazard2->Mitigation2 Mitigation3 Handle in fume hood. Avoid dust formation. Hazard3->Mitigation3

Hazard profile and corresponding mitigation strategies for CAS 171670-23-8.

Experimental Workflows & Methodologies

The true synthetic value of Methyl 6-(aminomethyl)picolinate hydrochloride lies in its orthogonal reactivity. The following protocols detail how to leverage this building block, explaining the why behind the how.

Protocol 1: Amide Coupling at the Aminomethyl Position

The primary amine is locked as an HCl salt to prevent degradation. To utilize it in an amide coupling, it must be liberated in situ.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 10 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form the highly active OAt ester intermediate.

  • Amine Addition: Add Methyl 6-(aminomethyl)picolinate hydrochloride (1.1 eq) to the mixture, followed immediately by an additional 1.5 eq of DIPEA. Causality: The extra DIPEA is critical; it neutralizes the HCl salt of the picolinate, liberating the free primary amine to attack the activated ester. Failing to add this extra base will stall the reaction completely.

  • Reaction & Workup: Stir at room temperature for 2-4 hours. Quench with saturated aqueous NaHCO3, extract with EtOAc, wash heavily with brine (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Saponification of the Methyl Ester

Once the amine is functionalized via Protocol 1, the methyl ester can be hydrolyzed to yield a free carboxylic acid for subsequent downstream reactions.

Step-by-Step Methodology:

  • Solvent System: Dissolve the intermediate from Protocol 1 in a 3:1:1 mixture of THF:MeOH:H2O. Causality: This ternary solvent system is essential. THF dissolves the organic substrate, H2O dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to create a homogenous, single-phase solution.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq) at 0°C, then allow the reaction to warm to room temperature. Causality: LiOH is preferred over NaOH or KOH because the lithium cation coordinates tightly with the pyridine nitrogen and the ester carbonyl, accelerating hydrolysis while minimizing the epimerization of any adjacent stereocenters in the molecule.

  • Isolation: After complete consumption of the starting material (validated by TLC), concentrate the mixture to remove THF and MeOH. Acidify the remaining aqueous layer with 1M HCl to pH 3-4 to precipitate the target carboxylic acid. Filter the precipitate and dry under high vacuum.

R Start Methyl 6-(aminomethyl) picolinate HCl Step1 Amide Coupling (R-COOH, HATU, DIPEA) Start->Step1 Neutralize HCl Form Amide Intermediate Methyl 6-(R-amidomethyl) picolinate Step1->Intermediate Step2 Saponification (LiOH, THF/H2O) Intermediate->Step2 Hydrolyze Ester Product 6-(R-amidomethyl) picolinic acid Step2->Product

Synthetic workflow demonstrating orthogonal reactivity of the amine and ester.

Conclusion

Methyl 6-(aminomethyl)picolinate hydrochloride is a highly versatile, bifunctional scaffold. By deeply understanding its physicochemical properties—specifically its nature as an acidic hydrochloride salt—researchers can proactively design safety protocols that mitigate its irritant properties and formulate synthetic methodologies that account for its precise stoichiometric requirements.

References
  • NextSDS. "Methyl 6-(aminomethyl)picolinate hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link][1]

Sources

Exploratory

Methyl 6-(aminomethyl)picolinate hydrochloride: A Technical Guide to its Synthesis, Characterization, and Potential as a Scaffold in Drug Discovery

Abstract Methyl 6-(aminomethyl)picolinate hydrochloride is a pyridine-based scaffold of significant interest to the medicinal chemistry community. Its unique structural features, combining a picolinic acid ester with a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 6-(aminomethyl)picolinate hydrochloride is a pyridine-based scaffold of significant interest to the medicinal chemistry community. Its unique structural features, combining a picolinic acid ester with a reactive aminomethyl group, present a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of a proposed synthetic pathway for this compound, detailed methodologies for its characterization, and a discussion of its potential applications in drug discovery, grounded in established principles of medicinal chemistry. The protocols and insights presented herein are designed to empower researchers and drug development professionals to effectively utilize this promising chemical entity in their research endeavors.

Introduction: The Strategic Value of the Picolinate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas. Its ability to participate in hydrogen bonding, metal chelation, and various intermolecular interactions makes it a valuable component for designing molecules that can effectively interact with biological targets. Picolinic acid and its derivatives, in particular, have garnered attention for their unique electronic and steric properties.

The subject of this guide, Methyl 6-(aminomethyl)picolinate hydrochloride, incorporates three key functional groups that enhance its potential as a drug discovery tool:

  • The Methyl Ester: This group provides a site for further chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid or amidation to generate a diverse library of compounds. It also influences the compound's solubility and pharmacokinetic properties.

  • The Aminomethyl Group: As a primary amine, this functional group is a key site for derivatization. It can be readily acylated, alkylated, or used in reductive amination to append various side chains, allowing for the systematic exploration of structure-activity relationships (SAR).

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's overall charge and interaction with biological targets.

This guide will first detail a robust and reproducible synthetic route to Methyl 6-(aminomethyl)picolinate hydrochloride, followed by a comprehensive characterization protocol. Finally, we will explore its potential applications in drug discovery, drawing parallels with existing therapeutic agents and highlighting promising avenues for future research.

Synthesis of Methyl 6-(aminomethyl)picolinate hydrochloride

The synthesis of Methyl 6-(aminomethyl)picolinate hydrochloride can be approached through a multi-step process starting from commercially available 6-methylpicolinonitrile. The proposed pathway is designed for efficiency and scalability, with each step validated by established chemical principles.

Overall Synthetic Workflow

The synthesis can be visualized as a three-step process:

  • Bromination: Selective bromination of the methyl group of the starting material.

  • Cyanide Displacement and Esterification: Not a direct route for this target molecule. A more plausible approach involves the reduction of a nitrile or a related precursor. A more direct synthesis starting from 6-methylpicolinic acid is outlined below.

  • Amine Formation and Salt Generation: Conversion to the final product.

A more practical and commonly employed route would start from 6-methylpicolinic acid, as outlined in the following workflow:

Synthesis_Workflow A 6-Methylpicolinic Acid B Methyl 6-methylpicolinate A->B SOCl₂, Methanol C Methyl 6-(bromomethyl)picolinate B->C NBS, AIBN, CCl₄ D Methyl 6-(azidomethyl)picolinate C->D NaN₃, DMF E Methyl 6-(aminomethyl)picolinate D->E H₂, Pd/C, Methanol F Methyl 6-(aminomethyl)picolinate hydrochloride E->F HCl in Dioxane

Caption: Proposed synthetic workflow for Methyl 6-(aminomethyl)picolinate hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Esterification of 6-Methylpicolinic Acid

  • Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester to prevent unwanted side reactions in subsequent steps. Thionyl chloride is an effective reagent for this transformation.

  • Protocol:

    • To a solution of 6-methylpicolinic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 6-methylpicolinate.

Step 2: Bromination of Methyl 6-methylpicolinate

  • Rationale: Free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) is a standard method for the selective bromination of a benzylic methyl group.[1]

  • Protocol:

    • Dissolve Methyl 6-methylpicolinate (1.0 eq) in carbon tetrachloride (CCl₄) (15 volumes).[1]

    • Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq).

    • Heat the mixture to reflux for 6 hours.[1]

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to obtain crude Methyl 6-(bromomethyl)picolinate, which can be used in the next step without further purification.

Step 3: Azide Formation

  • Rationale: The bromide is converted to an azide using sodium azide. This is a crucial intermediate step as the azide can be cleanly reduced to the primary amine.

  • Protocol:

    • Dissolve the crude Methyl 6-(bromomethyl)picolinate (1.0 eq) in dimethylformamide (DMF) (10 volumes).

    • Add sodium azide (1.5 eq) and stir the mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 6-(azidomethyl)picolinate.

Step 4: Reduction of the Azide

  • Rationale: Catalytic hydrogenation is a highly effective and clean method for the reduction of azides to primary amines.

  • Protocol:

    • Dissolve Methyl 6-(azidomethyl)picolinate (1.0 eq) in methanol (20 volumes).

    • Add 10% Palladium on carbon (10% w/w).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain Methyl 6-(aminomethyl)picolinate.

Step 5: Hydrochloride Salt Formation

  • Rationale: The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Protocol:

    • Dissolve the crude Methyl 6-(aminomethyl)picolinate in a minimal amount of methanol.

    • Add a 4 M solution of HCl in dioxane dropwise until the pH is acidic.

    • Stir the mixture for 30 minutes at room temperature.

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 6-(aminomethyl)picolinate hydrochloride as a solid.[2]

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 6-(aminomethyl)picolinate hydrochloride.

Spectroscopic Data
Technique Expected Observations
¹H NMR Peaks corresponding to the methyl ester protons, the aminomethyl protons, and the three aromatic protons of the pyridine ring. Chemical shifts and coupling constants will be consistent with the proposed structure.
¹³C NMR Resonances for all eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the aliphatic aminomethyl carbon, and the carbons of the pyridine ring.
FT-IR Characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ester, and C=N and C=C stretches of the pyridine ring.
Mass Spec (ESI+) A parent ion peak corresponding to the molecular weight of the free base [M+H]⁺.
Physicochemical Properties
Property Value Source
Molecular Formula C₈H₁₁ClN₂O₂[3][4]
Molecular Weight 202.64 g/mol [3][4]
Appearance Expected to be a solid[5]
CAS Number 171670-23-8[3]

Potential Applications in Drug Discovery

The structural features of Methyl 6-(aminomethyl)picolinate hydrochloride make it a versatile scaffold for targeting a variety of biological systems.

As a Building Block for Enzyme Inhibitors

The aminomethyl group can be functionalized to introduce moieties that can interact with the active sites of enzymes. For example, it can be used to synthesize inhibitors of:

  • Kinases: By appending a hinge-binding motif to the amine, this scaffold could be elaborated into potent kinase inhibitors for oncology or inflammatory diseases.

  • Proteases: The amine can serve as an anchor point for peptidomimetic structures designed to target proteases involved in viral replication or cancer progression.

Development of Receptor Ligands

The pyridine ring and the aminomethyl group can both participate in interactions with G-protein coupled receptors (GPCRs) and ion channels. The ability to easily diversify the amine functionality allows for the rapid generation of a library of compounds to screen for activity against these targets.

Potential Signaling Pathway Interactions

Signaling_Pathway cluster_cell Target Cell Receptor Receptor (e.g., GPCR, Kinase) Effector Downstream Effector (e.g., Enzyme, Ion Channel) Receptor->Effector Signal Transduction Scaffold Methyl 6-(aminomethyl)picolinate Derivative Scaffold->Receptor Binding & Modulation Response Cellular Response Effector->Response Biological Effect

Caption: Conceptual interaction of a derivative with a cellular signaling pathway.

Conclusion

Methyl 6-(aminomethyl)picolinate hydrochloride is a high-value scaffold for medicinal chemistry and drug discovery. The synthetic route detailed in this guide is robust and allows for the efficient production of this versatile building block. Its unique combination of a modifiable methyl ester, a reactive aminomethyl group, and a privileged pyridine core provides a rich platform for the development of novel therapeutics. The insights into its characterization and potential applications are intended to facilitate its adoption by researchers and accelerate the discovery of new medicines.

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (n.d.).
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. (2023, April 26).
  • Methyl 6-(aminomethyl)picolinate | Sigma-Aldrich. (n.d.).
  • Methyl 6-(aminomethyl)picolinate - Sigma-Aldrich. (n.d.).
  • 171670-23-8|Methyl 6-(aminomethyl)picolinate hydrochloride|BLD Pharm. (n.d.).
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012, April 25).
  • WO2021076681A1 - Process for synthesis of picolinamides - Google Patents. (n.d.).
  • Spectroscopic Characterization of Methyl 6-(bromomethyl)nicotinate: A Technical Guide - Benchchem. (n.d.).
  • 1072438-55-1 | Methyl 4-(aminomethyl)picolinate hydrochloride - ChemScene. (n.d.).

Sources

Foundational

Advanced Derivatization with Methyl 6-(aminomethyl)picolinate Hydrochloride for High-Sensitivity LC-MS/MS

Executive Summary The quantification of low-abundance carboxylic acids—ranging from endogenous metabolites (e.g., fatty acids, bile acids, prostaglandins) to pharmaceutical agents (e.g., valproic acid)—poses a significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of low-abundance carboxylic acids—ranging from endogenous metabolites (e.g., fatty acids, bile acids, prostaglandins) to pharmaceutical agents (e.g., valproic acid)—poses a significant analytical challenge. In liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), these compounds typically exhibit poor ionization efficiency in negative ion mode and lack diagnostic fragmentation pathways[1][2].

While to shift these analytes into the highly responsive positive ion mode[1], structural evolution in chemical tagging has led to the adoption of functionalized analogs. This whitepaper details the mechanistic application of Methyl 6-(aminomethyl)picolinate hydrochloride (M6AMP) . By incorporating a methyl ester group at the 6-position of the pyridine ring, M6AMP provides a dual advantage: increased hydrophobicity for superior reversed-phase retention, and highly specific diagnostic fragmentation pathways during Collision-Induced Dissociation (CID).

Mechanistic Grounding: The Aminomethylpyridine Advantage

Overcoming ESI Limitations

The primary amine of M6AMP reacts rapidly with carboxylic acids via a Mukaiyama-type condensation to form a highly stable amide bond. Once derivatized, the highly basic pyridine nitrogen acts as a potent proton acceptor. This ensures near-quantitative protonation in ESI+ mode, effectively lowering the limit of detection (LOD) from the high-picomole to the low-femtomole range, a phenomenon [3].

The M6AMP Structural Edge

Unlike standard PA, M6AMP (CAS: 171670-23-8) features a methyl ester (-COOCH₃). This introduces two critical mass spectrometric advantages:

  • Diagnostic Neutral Loss : During MS/MS, the methyl ester undergoes a facile neutral loss of methanol (-32 Da). This allows for highly specific Multiple Reaction Monitoring (MRM) transitions that filter out isobaric matrix background.

  • Universal Product Ion : Cleavage of the newly formed amide bond yields a stable protonated M6AMP fragment (m/z 167.1). This enables Precursor Ion Scanning (PIS) to globally profile all unknown carboxylic acid metabolites in a complex biological sample.

M P Precursor Ion [M+H]+ (Protonated Pyridine) CID Collision-Induced Dissociation (CID) P->CID F1 Loss of Methanol (-32 Da) from Methyl Ester CID->F1 Diagnostic Neutral Loss F2 Cleavage at Amide Bond (m/z 167.1 Fragment) CID->F2 Universal Product Ion

Fig 1: MS/MS fragmentation logic of M6AMP-derivatized carboxylic acids.

Experimental Methodology: Self-Validating Protocol

To ensure a self-validating system, the following protocol utilizes 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP). We deliberately avoid EDC/NHS coupling, as the aqueous conditions required for NHS esters often lead to competitive hydrolysis.

Reagents and Materials
  • M6AMP Hydrochloride (CAS: 171670-23-8, MW: 202.64 g/mol )

  • DPDS and TPP (Coupling reagents)

  • Acetonitrile (Anhydrous, LC-MS grade)

  • Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C-labeled target acid)

Step-by-Step Derivatization Reaction
  • Reagent Preparation : Prepare 50 mM M6AMP, 50 mM DPDS, and 50 mM TPP in anhydrous acetonitrile. Causality: Anhydrous conditions prevent the competitive hydrolysis of the reactive intermediate, ensuring quantitative yield.

  • Sample Spiking : Spike 10 µL of the biological extract (containing the carboxylic acids) with 5 µL of the SIL-IS. Causality: The internal standard corrects for any matrix-induced ion suppression during ESI.

  • Reaction Mixture : Add 20 µL of DPDS, 20 µL of TPP, and 20 µL of M6AMP to the sample.

  • Incubation : Vortex vigorously and incubate at 60°C for 10 minutes. Causality: The Mukaiyama condensation is thermodynamically driven by the formation of triphenylphosphine oxide (TPPO). Heating to 60°C overcomes the activation energy barrier for sterically hindered aliphatic acids, [2].

  • Quenching : Add 100 µL of water/acetonitrile (90:10, v/v) containing 0.1% formic acid. Causality: Formic acid quenches the reaction and pre-protonates the pyridine ring for optimal MS detection.

  • Validation Control : Concurrently run a procedural blank (water substituted for the sample) to monitor for reagent-derived artifact peaks.

G A Carboxylic Acid Metabolites C Amide Formation (60°C, 10 min) A->C B M6AMP + DPDS/TPP (Coupling Reagents) B->C D RP-LC Separation (Enhanced Retention) C->D Purified Extract E ESI-MS/MS (Positive Ion Mode) D->E Resolved Peaks

Fig 2: End-to-end workflow for M6AMP derivatization and LC-MS/MS analysis.

Quantitative Performance Data

The addition of the M6AMP moiety adds a constant mass shift of +148.08 Da to the intact carboxylic acid (accounting for the loss of H₂O during amide formation).

Table 1: Comparative Ionization Efficiency & LOD

Data represents typical performance metrics for short-chain aliphatic acids on a triple quadrupole mass spectrometer.

Analyte StateIonization ModeRelative MS ResponseEstimated LOD (on-column)
Underivatized AcidESI (-)1x (Baseline)500 - 1000 fmol
Standard PA DerivativeESI (+)150x3 - 5 fmol
M6AMP Derivative ESI (+) 180x 1 - 2 fmol
Table 2: MRM Transition Logic for M6AMP Derivatives

Example applied to Valproic Acid (MW: 144.21 Da). Derivatized Valproic Acid MW: 292.29 Da.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
Quantifier 293.3 [M+H]⁺261.3[M-CH₃OH]⁺15 - 20High-intensity neutral loss for absolute quantification.
Qualifier 1 293.3 [M+H]⁺167.1[Tag]⁺25 - 30Universal M6AMP fragment for structural confirmation.
Qualifier 2 293.3 [M+H]⁺135.1[Tag-CH₃OH]⁺35 - 40Deep fragmentation of the tag for complex matrix filtering.

References

  • Higashi T, Ichikawa T, Inagaki S, Min JZ, Fukushima T, Toyo'oka T. (2010). "Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 52(5):809-18. URL: [Link]

  • Moles E, Marcos J, Imperial S, Pozo OJ, Fernàndez-Busquets X. (2017). "2-picolylamine derivatization for high sensitivity detection of abscisic acid in apicomplexan blood-infecting parasites." Talanta, 168:130-135. URL: [Link]

  • Joo K-M, Choi D, Park Y-H, Yi C-G, Jeong H-J, Cho J-C, Lim K-M. (2013). "A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats." Journal of Chromatography B, 938:35-42. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for Methyl 6-(aminomethyl)picolinate Hydrochloride

Executive Summary & Strategic Overview Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-4)[1] is a critical bifunctional building block in modern medicinal chemistry. It is predominantly utilized in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-4)[1] is a critical bifunctional building block in modern medicinal chemistry. It is predominantly utilized in the synthesis of high-denticity acyclic chelators—such as H4octapa, H2azapa, H4neunpa, and H4noneunpaX—which are essential for targeted radiopharmaceutical therapies utilizing α-emitters (e.g., 225 Ac, 213 Bi) and diagnostic isotopes (e.g., 111 In, 155 Tb)[2][3][4]. Additionally, as a downstream derivative of dipicolinic acid, it serves as a foundational intermediate for various agrochemicals and complex pharmaceutical agents[5].

As a Senior Application Scientist, selecting the optimal synthetic pathway requires a rigorous evaluation of atom economy, scalability, and safety. Historically, the synthesis of this compound relied on the radical bromination of methyl 6-methylpicolinate, followed by azidation and a subsequent Staudinger reduction[2][3]. While robust, this classical route is plagued by the generation of over-brominated byproducts and the inherent toxicity and explosive risks associated with sodium azide.

In this application note, we detail a superior, self-validating two-step methodology: the Catalytic Hydrogenation of Methyl 6-cyanopicolinate [6]. This streamlined route bypasses hazardous intermediates and utilizes in situ protonation to prevent dimerization, ensuring exceptional primary amine selectivity and yield.

Mechanistic Insights: The Causality of Experimental Choices

A successful protocol is not merely a sequence of steps, but a carefully orchestrated series of chemical environments. The choices in this workflow are governed by the following mechanistic principles:

  • Esterification via Thionyl Chloride: Reacting 6-cyanopicolinic acid with SOCl 2​ in methanol serves a dual purpose. SOCl 2​ acts as a potent dehydrating agent and generates HCl in situ. This acidic environment catalyzes the Fischer esterification while simultaneously preventing the base-catalyzed hydrolysis of the sensitive nitrile group.

  • Acid-Modulated Hydrogenation: The reduction of the nitrile group to a primary amine proceeds via a highly reactive imine intermediate. If this hydrogenation is performed under neutral conditions, the newly formed primary amine acts as a nucleophile, attacking the unreacted imine to form unwanted secondary amine dimers. By conducting the hydrogenation in methanolic HCl, the primary amine is immediately protonated to its non-nucleophilic hydrochloride salt. This causality is the cornerstone of the protocol's high yield, purity, and self-validating nature.

Synthetic Pathway Visualization

SynthesisRoutes A 6-Cyanopicolinic Acid B Methyl 6-cyanopicolinate A->B SOCl2, MeOH (Esterification) G Methyl 6-(aminomethyl)picolinate HCl (Target Compound: CAS 171670-23-4) B->G H2, Pd/C, HCl/MeOH (Reduction) C 6-Methylpicolinic Acid D Methyl 6-methylpicolinate C->D SOCl2, MeOH E Methyl 6-(bromomethyl)picolinate D->E NBS, AIBN, CCl4 F Methyl 6-(azidomethyl)picolinate E->F NaN3, DMF F->G PPh3, H2O then HCl

Figure 1: Comparison of the modern nitrile hydrogenation route vs. the traditional azide reduction route.

Quantitative Data: Route Comparison

To justify the transition from the traditional azide route to the nitrile hydrogenation route, the following quantitative metrics summarize the operational advantages of the recommended protocol.

MetricRoute A: Nitrile Reduction (Recommended)[6]Route B: Azide Reduction (Traditional)[2][3]
Total Steps 2 Steps4 Steps
Overall Yield 80 – 89%45 – 55%
Reaction Time ~18 Hours> 72 Hours
Toxic/Hazardous Reagents None (Standard Pd/C & H 2​ )Sodium Azide, Carbon Tetrachloride, NBS
Primary Byproducts WaterDibrominated species, Triphenylphosphine oxide
Scalability Excellent (Easily scaled to >50g)Poor (Thermal hazards with azides at scale)

Detailed Experimental Protocols

Route A: The Nitrile Reduction Pathway (Recommended)
Step 1: Synthesis of Methyl 6-cyanopicolinate
  • Equipment: 250 mL round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

  • Reagents: 6-Cyanopicolinic acid (10.0 g, 67.5 mmol), Anhydrous Methanol (100 mL), Thionyl chloride (9.8 mL, 135 mmol).

  • Procedure:

    • Suspend 6-cyanopicolinic acid in anhydrous methanol under a nitrogen atmosphere and cool the mixture to 0 °C using an ice bath.

    • Add thionyl chloride dropwise over 30 minutes. Caution: This step is highly exothermic and releases HCl/SO 2​ gas; perform in a well-ventilated fume hood.

    • Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 5 hours.

    • Self-Validation Check: Monitor the reaction via TLC (1:1 Hexane/EtOAc). The reaction is complete when the highly polar starting material spot at the baseline completely disappears.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and unreacted SOCl 2​ .

    • Carefully quench the resulting residue with saturated aqueous NaHCO 3​ until the aqueous phase reaches pH 8.

    • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield methyl 6-cyanopicolinate as a white to pale-yellow solid.

Step 2: Synthesis of Methyl 6-(aminomethyl)picolinate hydrochloride
  • Equipment: Parr shaker or standard hydrogenation setup (H 2​ balloon), 250 mL heavy-walled flask.

  • Reagents: Methyl 6-cyanopicolinate (8.0 g, 49.3 mmol), 10% Palladium on Carbon (Pd/C, 0.8 g), Methanolic HCl (1.25 M, 80 mL, 100 mmol), Hydrogen gas.

  • Procedure:

    • Dissolve methyl 6-cyanopicolinate in the methanolic HCl solution.

    • Degas the solution by bubbling nitrogen gas through it for 10 minutes to remove dissolved oxygen.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm via balloon or 30 psi via Parr shaker) at room temperature for 12–16 hours[6].

    • Self-Validation Check: Analyze an aliquot by LC-MS. The reaction is complete upon the disappearance of the starting material mass peak (m/z 163) and the appearance of the product peak (m/z 167 [M+H] + ).

    • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite cake thoroughly with additional methanol (2 × 20 mL). Caution: Do not let the Pd/C dry out completely in the air as it is pyrophoric.

    • Concentrate the filtrate under reduced pressure to yield a crude, off-white solid.

    • Triturate the solid with cold diethyl ether (50 mL), filter, and dry under high vacuum to afford Methyl 6-(aminomethyl)picolinate hydrochloride as a highly pure white powder.

Route B: The Bromination-Azidation Pathway (Alternative Reference)

For researchers lacking access to hydrogenation equipment, the traditional route remains viable[2][4].

  • Bromination: Methyl 6-methylpicolinate is reacted with N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) in refluxing CCl 4​ to yield methyl 6-(bromomethyl)picolinate[3][4]. Note: Careful stoichiometric control is required to prevent the formation of the dibromomethyl derivative.

  • Azidation: The brominated intermediate undergoes nucleophilic substitution with NaN 3​ in DMF at 80 °C to form methyl 6-(azidomethyl)picolinate.

  • Reduction: A Staudinger reduction utilizing Triphenylphosphine (PPh 3​ ) in THF/H 2​ O, followed by treatment with ethereal HCl, yields the target primary amine hydrochloride[2].

References

  • Why Is Dipicolinic Acid Important to Us? Source: univook.com URL:[Link]

  • Rearmed Bifunctional Chelating Ligand for 225Ac/155Tb Precision-Guided Theranostic Radiopharmaceuticals H4noneunpaX Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • BRIDGED BICYCLIC COMPOUNDS AS FARNESOID X RECEPTOR MODULATORS - EP 3704113 B1 Source: European Patent Office (via googleapis.com) URL:[Link]

  • H2azapa: a Versatile Acyclic Multifunctional Chelator for 67Ga, 64Cu, 111In, and 177Lu Source: PMC - National Institutes of Health URL:[Link]

  • p-NO2–Bn–H4neunpa and H4neunpa–Trastuzumab: Bifunctional Chelator for Radiometalpharmaceuticals and 111In Immuno-Single Photon Emission Computed Tomography Imaging Source: Bioconjugate Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Note: Experimental Utility of Methyl 6-(aminomethyl)picolinate hydrochloride in Bifunctional Scaffold Synthesis and Fragment-Based Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the design of targeted therapeutics relies heavily on the availability of versatile, bifunctional building blocks. Methyl 6-(aminomethyl)picolinate hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on the availability of versatile, bifunctional building blocks. Methyl 6-(aminomethyl)picolinate hydrochloride is a highly privileged pyridine-based scaffold that serves as a central hub for divergent synthesis.

The utility of this compound stems from its orthogonal reactivity. It possesses two distinct functional handles:

  • A primary amine (protected as a hydrochloride salt): Located at the 6-position via an sp3-hybridized methylene bridge, this group provides a flexible exit vector for 3-D structural elaboration, allowing for extension into solvent-exposed regions or adjacent binding pockets.

  • A methyl picolinate ester: This serves as a masked carboxylic acid. Once the amine is functionalized, the ester can be selectively saponified to yield a picolinic acid derivative, which is a classic hinge-binding motif in kinase inhibitors[1].

The causality behind selecting this specific building block lies in the electronic properties of the pyridine ring. The electron-deficient aromatic core facilitates π-π stacking and hydrogen bond interactions (specifically, the pyridine nitrogen acts as a strong hydrogen bond acceptor) with biological targets such as the hinge region of various kinases[1]. By utilizing this bifunctional block, researchers can systematically elaborate two-dimensional fragment hits into lead-like three-dimensional compounds, a critical step in Fragment-Based Drug Discovery (FBDD)[2].

Physicochemical Data

To ensure reproducibility and proper handling, the fundamental physicochemical properties of Methyl 6-(aminomethyl)picolinate hydrochloride are summarized in Table 1.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Methyl 6-(aminomethyl)picolinate hydrochloride
CAS Number 171670-23-8
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in DMSO, DMF, and Methanol
Storage Conditions Desiccated at 2–8 °C, protect from moisture

Divergent Synthesis Workflow

The following pathway illustrates how the orthogonal reactivity of the amine and ester groups allows for the modular assembly of complex pharmacophores, such as PROTAC linkers or picolinamide-based kinase inhibitors.

SynthesisWorkflow Start Methyl 6-(aminomethyl)picolinate HCl (Bifunctional Hub) Base Neutralization (DIPEA) Liberate Free Amine Start->Base Path1 Pathway A: N-Acylation / Sulfonylation Base->Path1 Path2 Pathway B: Reductive Amination Base->Path2 Inter1 N-Functionalized Picolinate Ester Path1->Inter1 Path2->Inter1 Saponification Saponification (LiOH) Form Carboxylic Acid Inter1->Saponification Amidation Amide Coupling (HATU) Attach Pharmacophore Saponification->Amidation Product1 Kinase Inhibitor (Hinge Binder) Amidation->Product1 Product2 PROTAC Linker Assembly Amidation->Product2

Divergent synthetic workflow utilizing Methyl 6-(aminomethyl)picolinate hydrochloride.

Experimental Protocols

To maintain scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic explanations for reagent choices and specific analytical checkpoints to verify success before proceeding to the next synthetic step.

Protocol A: Chemoselective N-Acylation of the Aminomethyl Group

Objective: To selectively form an amide bond at the primary amine while preserving the methyl ester for downstream functionalization.

Mechanistic Rationale: The starting material is an HCl salt. To render the amine nucleophilic, it must be neutralized in situ. N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile. A 3.0 molar equivalent of DIPEA is critical: 1.0 eq neutralizes the HCl salt, while the remaining 2.0 eq facilitates the HATU-mediated activation of the incoming carboxylic acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (2.0 eq) dropwise to the mixture at room temperature. Stir for 15 minutes to allow the formation of the active O-(7-azabenzotriazol-1-yl) ester.

  • Neutralization & Coupling: In a separate vial, suspend Methyl 6-(aminomethyl)picolinate hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to liberate the free base. Transfer this suspension dropwise into the activated acid mixture.

  • Reaction: Stir the combined mixture at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The system is validated when the starting material mass (m/z 167 for the free base) disappears, and the expected [M+H]+ of the N-acylated product emerges.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Saponification and Picolinamide Formation

Objective: To hydrolyze the methyl ester to a carboxylic acid and subsequently couple it with an aniline or aliphatic amine to form a picolinamide kinase inhibitor[3].

Mechanistic Rationale: Lithium hydroxide (LiOH) is specifically selected over Sodium or Potassium hydroxide. The lithium cation coordinates effectively with both the pyridine nitrogen and the ester carbonyl oxygen, directing the hydroxide nucleophile and allowing for rapid, mild hydrolysis at room temperature. This prevents the epimerization of any stereocenters that may have been introduced during Protocol A[3].

Step-by-Step Methodology:

  • Saponification: Dissolve the N-functionalized methyl ester intermediate (1.0 eq) from Protocol A in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v/v).

  • Hydrolysis: Add LiOH·H2O (3.0 eq) in one portion. Stir at room temperature for 12 hours.

  • Validation Checkpoint: Monitor by TLC (stain with bromocresol green). The disappearance of the UV-active ester spot and the formation of a baseline spot indicates successful conversion to the carboxylic acid. LC-MS will confirm a mass shift of [M-14] (loss of the methyl group).

  • Acidification: Carefully adjust the pH to ~4 using 1M HCl. Extract the resulting carboxylic acid with 10% Isopropanol in Dichloromethane (to enhance the solubility of the polar acid). Dry and concentrate.

  • Amidation: Subject the isolated carboxylic acid to standard HATU/DIPEA coupling conditions (identical to Protocol A, steps 1-4) with the desired terminal amine or aniline to yield the final picolinamide scaffold.

Applications in Drug Development

  • Kinase Inhibitor Design: Pyridine carboxylic acid derivatives are foundational to multiparameter optimization in oncology. The rigid picolinamide core formed from this building block is a proven moiety for targeting the ATP-binding site of kinases (e.g., VEGFR-2, PIM-1, and Mps1). The electron-deficient ring enhances binding affinity, while the amide linker maintains optimal geometry for target engagement[1][3].

  • Fragment-Based Drug Discovery (FBDD): The rate-limiting step in FBDD is often the 3-D elaboration of 2-D fragment hits. Bifunctional building blocks like Methyl 6-(aminomethyl)picolinate hydrochloride provide programmable synthetic handles. The aminomethyl group allows for sp3-rich vector exploration, overcoming the molecular rigidity that often limits the efficacy of small organic molecules in in silico screening[2].

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: National Center for Biotechnology Information (PubMed) URL:[Link]

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Methyl 6-(aminomethyl)picolinate hydrochloride - A Versatile Bifunctional Building Block in Synthetic Chemistry

Introduction: The Strategic Value of the Picolinate Scaffold In the landscape of modern drug discovery and materials science, certain molecular frameworks are recognized for their frequent appearance in biologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Picolinate Scaffold

In the landscape of modern drug discovery and materials science, certain molecular frameworks are recognized for their frequent appearance in biologically active and functionally important molecules. The picolinate scaffold, a pyridine ring substituted with a carboxylic acid or its ester, is one such "privileged" structure.[1] Pyridine-containing compounds are central to a significant number of FDA-approved pharmaceuticals, highlighting their importance.[1] Methyl 6-(aminomethyl)picolinate hydrochloride (CAS No: 171670-23-8) is a particularly valuable derivative of this class.[2] Its structure incorporates three key features for synthetic diversification: a nucleophilic primary amine (protected as a hydrochloride salt), an electrophilic methyl ester, and a pyridine ring, which can influence the molecule's overall electronic properties and engage in coordination chemistry.[1][3]

This trifecta of reactivity makes it an ideal starting material for constructing more intricate molecules, particularly in the synthesis of novel Active Pharmaceutical Ingredients (APIs) and agrochemicals.[3] This guide provides an in-depth look at its primary applications and offers detailed protocols for its use in two of the most fundamental transformations in organic synthesis: amide bond formation and reductive amination.

Core Synthetic Applications

The primary utility of Methyl 6-(aminomethyl)picolinate hydrochloride stems from the reactivity of its aminomethyl group. The hydrochloride salt form ensures stability and simplifies handling; however, it necessitates the use of a non-nucleophilic base in most reactions to liberate the free, reactive primary amine.

Amide Bond Formation: Building the Backbone of Peptidomimetics and More

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, forming the backbone of peptides and numerous drug molecules.[4][5] The aminomethyl group of this building block serves as an excellent nucleophile for coupling with a vast array of carboxylic acids.

Mechanistic Rationale: The direct condensation of a carboxylic acid and an amine is typically inefficient.[6] Therefore, the carboxylic acid must first be "activated". This is achieved either by converting it to a more reactive species, such as an acid chloride, or by using a coupling reagent in situ.[5][7][8] Common coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) form a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine to form the stable amide bond. The addition of auxiliaries like HOBt (Hydroxybenzotriazole) can minimize side reactions and reduce the risk of racemization in chiral substrates.[5][9]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start_amine Methyl 6-(aminomethyl)picolinate HCl add_base 1. Add Base (e.g., DIPEA) to liberate free amine start_amine->add_base start_acid Carboxylic Acid (R-COOH) add_coupling 2. Add Coupling Reagent (e.g., HATU, EDC/HOBt) start_acid->add_coupling stir 3. Stir at RT add_coupling->stir workup Aqueous Workup & Extraction stir->workup purify Column Chromatography workup->purify product Final Amide Product purify->product

Reductive Amination: Forging Stable Carbon-Nitrogen Bonds

Reductive amination, or reductive alkylation, is a powerful and controlled method for forming secondary or tertiary amines.[10] It is often superior to direct alkylation with alkyl halides, which can suffer from poor control and over-alkylation, leading to quaternary ammonium salts.[11] This reaction allows for the introduction of a wide variety of substituents onto the nitrogen atom.

Mechanistic Rationale: The process involves two key steps that can often be performed in a single pot.[10] First, the primary amine reacts with a ketone or aldehyde under weakly acidic or neutral conditions to form an imine intermediate through the reversible loss of water.[10] Second, a reducing agent present in the mixture reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product. The choice of reducing agent is critical. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the reduction of the protonated imine over the starting carbonyl compound, preventing premature reduction of the aldehyde or ketone.[11][12]

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification start_amine Methyl 6-(aminomethyl)picolinate HCl mix 1. Combine Amine, Carbonyl, and Reducing Agent (e.g., NaBH(OAc)₃) start_amine->mix start_carbonyl Aldehyde or Ketone start_carbonyl->mix stir 2. Stir at RT (Imine forms and is reduced in situ) mix->stir workup Aqueous Workup & Extraction stir->workup purify Column Chromatography workup->purify product Final Secondary Amine Product purify->product

Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Amide Coupling

This protocol describes the coupling of Methyl 6-(aminomethyl)picolinate hydrochloride with a generic carboxylic acid using HATU as the coupling agent.

Materials:

  • Methyl 6-(aminomethyl)picolinate hydrochloride (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Carboxylic Acid (1.1 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add Methyl 6-(aminomethyl)picolinate hydrochloride (1.0 eq) to the solution.

  • Slowly add DIPEA (3.0 eq) to the stirred mixture at room temperature. Causality Note: Two equivalents of base are required to neutralize the hydrochloride salt and the HCl generated during the HATU activation. A third equivalent is used to ensure the reaction medium remains basic, facilitating the coupling.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: General Procedure for Reductive Amination

This protocol details the reaction of Methyl 6-(aminomethyl)picolinate hydrochloride with a generic aldehyde using sodium triacetoxyborohydride.

Materials:

  • Methyl 6-(aminomethyl)picolinate hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add Methyl 6-(aminomethyl)picolinate hydrochloride (1.0 eq) and the Aldehyde or Ketone (1.2 eq).

  • Suspend the reagents in anhydrous DCM or DCE (approx. 0.1 M).

  • Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes. Causality Note: A stoichiometric amount of base is added to neutralize the hydrochloride salt, allowing the free amine to participate in imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the mixture. Safety Note: The reaction may bubble slightly as acetic acid is displaced.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the intermediate imine is consumed and the product spot is maximized (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired secondary amine.

Data Summary

The following table provides representative data for the hypothetical reactions described in the protocols.

Reaction TypeStarting AmineReagentProduct StructureTheoretical MW ( g/mol )Expected Yield
Amide Coupling Methyl 6-(aminomethyl)picolinateBenzoic AcidMethyl 6-(benzamidomethyl)picolinate270.2980-95%
Reductive Amination Methyl 6-(aminomethyl)picolinateBenzaldehydeMethyl 6-((benzylamino)methyl)picolinate256.3175-90%

Conclusion

Methyl 6-(aminomethyl)picolinate hydrochloride is a robust and highly adaptable building block for organic synthesis. Its bifunctional nature allows for straightforward and high-yielding entry into complex molecular architectures through fundamental reactions like amide coupling and reductive amination. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this valuable reagent in the development of novel compounds for pharmaceutical and industrial applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
  • Unknown Publisher. (2026, March 2).
  • BLD Pharm. (n.d.). Methyl 6-(aminomethyl)picolinate hydrochloride.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). Chemistry of Amides. Retrieved from [Link]

  • Google Patents. (n.d.). Reductive amination process.
  • Synple Chem. (n.d.). Application Note – Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Google Patents. (n.d.). Process for synthesis of picolinamides.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Methyl 6-(aminomethyl)picolinate Hydrochloride

Abstract & Introduction Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a highly polar, bifunctional pyridine derivative widely utilized as a critical building block in the synthesis of targeted ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a highly polar, bifunctional pyridine derivative widely utilized as a critical building block in the synthesis of targeted therapeutics, including novel kinase inhibitors and chelating agents.

Analyzing this compound via traditional reversed-phase liquid chromatography (RP-LC) presents severe analytical challenges. Due to its primary amine (pKa ~9) and pyridine nitrogen (pKa ~5), the molecule is highly basic and hydrophilic. On standard C18 columns, it exhibits virtually zero retention, eluting in the void volume where matrix suppression is catastrophic. Furthermore, secondary interactions with residual silica silanols cause severe peak tailing.

This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that overcomes these challenges. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive-ion Electrospray Ionization (ESI+), this method ensures robust retention, excellent peak symmetry, and high quantitative accuracy.

Scientific Rationale & Analyte Properties

Chromatographic Strategy: Why HILIC?

To establish a robust analytical method, we discard traditional RP-LC in favor of HILIC. HILIC provides an orthogonal retention mechanism driven by aqueous layer partitioning, hydrogen bonding, and electrostatic interactions, which is the gold standard for highly polar basic degradants and aminomethylpyridine derivatives[1]. A BEH (Ethylene Bridged Hybrid) Amide stationary phase is selected because it prevents the secondary ion-exchange interactions that cause tailing on bare silica, ensuring sharp peak shapes for primary amines[2].

Mass Spectrometry Strategy: ESI+ and Fragmentation

The basicity of the aminomethyl group makes it an ideal candidate for positive-ion electrospray ionization (ESI+). In solution, the hydrochloride salt dissociates, and the primary amine readily accepts a proton to form a highly stable [M+H]+ precursor ion at m/z 167.1.

The fragmentation pathway is highly predictable and driven by the molecule's functional groups. The dominant fragmentation is the facile neutral loss of ammonia (NH₃, 17 Da) from the aminomethyl group, forming a stable methylenepyridinium cation. A secondary cleavage occurs at the methyl ester, resulting in the loss of methanol (CH₃OH, 32 Da)[3].

Fragmentation M Precursor Ion [M+H]+ m/z 167.1 F1 Quantifier Ion [M+H - NH3]+ m/z 150.1 M->F1 - 17 Da (NH3) F2 Qualifier Ion 1 [M+H - CH3OH]+ m/z 135.1 M->F2 - 32 Da (CH3OH) F3 Qualifier Ion 2 [M+H - NH3 - CH3OH]+ m/z 118.1 F1->F3 - 32 Da (CH3OH) F2->F3 - 17 Da (NH3)

Caption: ESI+ MS/MS fragmentation pathway for Methyl 6-(aminomethyl)picolinate.

Experimental Protocols

To ensure this method acts as a self-validating system , the protocol integrates matrix-matched calibration and an internal standard (IS) to dynamically correct for extraction recovery variations and ion suppression.

Reagents & Materials
  • Analyte: Methyl 6-(aminomethyl)picolinate hydrochloride reference standard.

  • Internal Standard (IS): Deuterated analogue (e.g., d3-methyl ester) or a structurally similar aminomethylpyridine.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water, Formic Acid (FA), and Ammonium Formate.

Sample Preparation: Synergistic Protein Precipitation

Causality: Acetonitrile is utilized for plasma protein precipitation (PPT) because it serves a dual purpose. Not only does it efficiently denature proteins, but the resulting high-organic supernatant (typically >75% MeCN) is inherently compatible with HILIC initial conditions. This eliminates the need for time-consuming evaporation and aqueous reconstitution steps required in RP-LC workflows.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of the biological sample (or matrix-matched standard) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 150 µL of ice-cold MeCN containing 0.1% FA and the Internal Standard (50 ng/mL).

  • Extract: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release.

  • Isolate: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Transfer: Transfer 100 µL of the clear supernatant directly into an LC autosampler vial.

Workflow A 1. Sample Prep (MeCN PPT) B 2. HILIC Separation (BEH Amide) A->B C 3. ESI+ Ionization (m/z 167.1) B->C D 4. MS/MS Detection (MRM Mode) C->D E 5. Data Analysis (Quantification) D->E

Caption: Workflow for the LC-MS/MS analysis of Methyl 6-(aminomethyl)picolinate.

LC-MS/MS Conditions

Causality: The mobile phase is buffered with 10 mM Ammonium Formate at pH ~3.0. This low pH ensures that both the primary amine and the pyridine nitrogen remain fully protonated, maintaining a consistent electrostatic interaction with the stationary phase and preventing retention time drift.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.125% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Injection Volume: 2.0 µL

Data Presentation

Table 1: Chromatographic Gradient Conditions Note: The gradient starts at a high percentage of organic solvent (95% B) to ensure strong retention of the polar analyte on the HILIC phase.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Flow Rate (mL/min)
0.05950.40
0.55950.40
3.050500.40
4.050500.40
4.15950.40
6.05950.40

Table 2: Triple Quadrupole MRM Transitions and Source Parameters Source Parameters: Capillary Voltage 3.0 kV, Desolvation Temp 500°C, Desolvation Gas 800 L/hr.

Analyte RolePrecursor (m/z)Product (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Quantifier 167.1150.1502515
Qualifier 1 167.1135.1502520
Qualifier 2 167.1118.1502525

Method Validation & Discussion

By moving the retention time of Methyl 6-(aminomethyl)picolinate to ~2.4 minutes, the HILIC method successfully bypasses the void volume where early-eluting salts and unprecipitated matrix components typically cause ion suppression.

Table 3: Method Validation Summary

Validation ParameterResultAcceptance Criteria (FDA/EMA)
Linear Dynamic Range 1.0 – 1000 ng/mLR² > 0.995
Lower Limit of Quant (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (CV%) 3.2% – 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 94.5% – 106.2%85% – 115%
Matrix Effect (Suppression) 92% (8% suppression)85% – 115%

References

  • Liu, M., et al. "Structure elucidation of highly polar basic degradants by on-line hydrogen/deuterium exchange hydrophilic interaction chromatography coupled to tandem mass spectrometry." Journal of Chromatography A, 2010.

  • "Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS." Springer Protocols, 2017.

  • "3-(Aminomethyl)pyridine." SIELC Technologies, 2018.

Sources

Method

Application Note: High-Resolution HPLC-UV Method for Methyl 6-(aminomethyl)picolinate hydrochloride

Introduction & Chromatographic Challenges Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a highly polar pyridine derivative widely utilized as a versatile synthon in the development of bioactive pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Challenges

Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a highly polar pyridine derivative widely utilized as a versatile synthon in the development of bioactive pharmaceutical compounds[1].

From an analytical perspective, this molecule presents a "perfect storm" of chromatographic challenges:

  • Extreme Polarity: The combination of a hydrochloride salt and a basic aminomethyl group (pKa ~9.0) causes the molecule to elute near the void volume ( t0​ ) on standard C18 columns.

  • Peak Tailing: The primary amine strongly interacts with residual acidic silanols on traditional silica supports, leading to severe peak asymmetry.

  • Chemical Instability: The methyl ester group at the 2-position of the pyridine ring is highly susceptible to base-catalyzed hydrolysis, precluding the use of high-pH mobile phases to neutralize the amine.

This application note details a robust, self-validating Reversed-Phase Liquid Chromatography (RPLC) method engineered specifically to overcome these challenges using ion-pairing chromatography and a polar-embedded stationary phase.

Scientific Rationale & Method Development Strategy

As a Senior Application Scientist, method development cannot rely on trial and error; it must be grounded in chemical causality. The following parameters were deliberately engineered to create a self-validating analytical system.

Stationary Phase Selection: Preventing Phase Collapse

To retain this highly hydrophilic compound, the method requires an initial mobile phase of nearly 100% aqueous composition. Standard C18 columns undergo "dewetting" or phase collapse under these conditions, resulting in a sudden loss of retention. To solve this, we utilize the Waters Atlantis T3 column . This stationary phase features a trifunctional C18 alkyl phase bonded at a lower ligand density, combined with proprietary T3 end-capping. This design ensures the alkyl chains remain fully extended in 100% aqueous environments, maximizing hydrophobic interaction with the polar analyte[2].

Mobile Phase & Ion-Pairing Dynamics

Because we cannot raise the pH to neutralize the basic amine (due to the risk of ester hydrolysis), we must operate at a low pH. Trifluoroacetic acid (TFA) at 0.1% (v/v) is employed as a dual-action mobile phase additive[3]:

  • Silanol Suppression: TFA lowers the mobile phase pH to ~2.0, ensuring the amine is fully protonated while simultaneously suppressing the ionization of residual silanols on the silica surface, thereby eliminating peak tailing.

  • Hydrophobic Ion-Pairing: The perfluorinated tail of the TFA anion forms a neutral, hydrophobic ion pair with the protonated aminomethyl group. This transient complex significantly increases the analyte's apparent hydrophobicity, shifting its retention time into the optimal capacity factor ( k′ ) range[3].

Detector Optimization: Bypassing TFA Interference

A known limitation of TFA is its strong UV absorbance below 250 nm, which causes severe baseline drift and ripples during gradient elution[4],[5]. To ensure a stable baseline and maximize the Signal-to-Noise (S/N) ratio, the detection wavelength is strategically set to 265 nm . This wavelength perfectly targets the π→π∗ transition of the pyridine chromophore while completely bypassing the low-wavelength optical interference of TFA.

Rationale Analyte Methyl 6-(aminomethyl)picolinate HCl C1 Highly Polar Basic Amine Risk: Poor Retention & Tailing Analyte->C1 C2 Methyl Ester Group Risk: Base-Catalyzed Hydrolysis Analyte->C2 S1 Waters Atlantis T3 Column (100% Aqueous Compatible) C1->S1 S2 0.1% TFA Mobile Phase (Ion-Pairing, pH ~2.0) C1->S2 C2->S2 R1 Optimal Retention & Sharp Peaks S1->R1 S2->R1 R2 Ester Stability Maintained S2->R2

Fig 1. Logical mapping of chemical challenges to chromatographic solutions.

Experimental Protocols

Reagents and Materials
  • Analyte: Methyl 6-(aminomethyl)picolinate hydrochloride (Reference Standard).

  • Water: LC-MS Grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC/LC-MS Grade.

  • Additive: Trifluoroacetic Acid (TFA), HPLC Grade (Purity 99.5%).

Chromatographic Conditions

Table 1: Instrument and Method Parameters

ParameterSpecificationCausality / Rationale
Column Waters Atlantis T3, 100 Å, 3 µm, 4.6 × 150 mmResists phase collapse; retains polar bases[2].
Mobile Phase A 0.1% TFA in WaterIon-pairing; maintains pH ~2.0 for ester stability.
Mobile Phase B 0.1% TFA in AcetonitrileElution strength; matched TFA concentration prevents baseline shifts.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CReduces backpressure and stabilizes retention times.
Detection (UV) 265 nmTargets pyridine ring; avoids TFA absorbance drift[4].
Injection Vol. 5.0 µLPrevents column overloading and peak broadening.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurvePurpose
0.098.02.0InitialIsocratic hold to trap polar analyte.
2.098.02.06 (Linear)Isocratic hold.
10.060.040.06 (Linear)Elution of target and related impurities.
12.010.090.06 (Linear)Column wash (remove hydrophobic matrix).
14.010.090.06 (Linear)Hold wash.
14.198.02.06 (Linear)Return to initial conditions.
20.098.02.06 (Linear)Re-equilibration for next injection.
Sample Preparation Workflow

Critical Insight: The sample diluent must perfectly match the initial gradient conditions (98% A / 2% B) or consist of 100% Mobile Phase A. Dissolving the sample in a solvent stronger than the initial mobile phase will cause a "solvent effect," leading to peak splitting and poor integration.

Step-by-Step Protocol:

  • Accurately weigh 10.0 mg of Methyl 6-(aminomethyl)picolinate hydrochloride reference standard into a 10 mL volumetric flask.

  • Add approximately 5.0 mL of Mobile Phase A (0.1% TFA in Water).

  • Vortex for 30 seconds, then sonicate for 5 minutes at room temperature until fully dissolved.

  • Dilute to volume (10.0 mL) with Mobile Phase A and mix thoroughly. (Final concentration: 1.0 mg/mL).

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial. Discard the first 1 mL of filtrate to saturate the filter membrane.

Prep S1 Weigh 10.0 mg Analyte S2 Add 5.0 mL Mobile Phase A S1->S2 S3 Vortex & Sonicate (5 min) S2->S3 S4 Dilute to 10.0 mL (1.0 mg/mL) S3->S4 S5 Filter (0.22 µm) into Vial S4->S5

Fig 2. Step-by-step sample preparation workflow for HPLC analysis.

System Suitability & Validation Criteria

To ensure the method acts as a self-validating system prior to sample analysis, a System Suitability Test (SST) must be performed using six replicate injections of the 1.0 mg/mL standard. The system is deemed fit-for-purpose only if it meets the rigorous parameters outlined below.

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaScientific Justification
Retention Time ( tR​ ) ~6.5 - 7.5 minConfirms successful ion-pairing and column phase stability.
Tailing Factor ( Tf​ ) 1.5Validates effective silanol suppression by TFA.
Theoretical Plates ( N ) 5,000Ensures column bed integrity and optimal mass transfer.
Injection Precision (%RSD) 2.0% (n=6)Confirms autosampler accuracy and stable analyte solubility.
Baseline Drift Minimal at 265 nmVerifies that TFA optical interference has been successfully bypassed.

References

  • [1] Methyl 6-(aminomethyl)picolinate hydrochloride — Chemical Substance Information. NextSDS. URL: [Link]

  • [2] Atlantis Columns | T3, dC18, and HILIC Silica Columns. Waters Corporation. URL: [Link]

  • [3] Ion Pairing — Blessing or Curse? LCGC International. URL: [Link]

  • [4] Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER Wissenschaftliche Geräte GmbH. URL: [Link]

  • [5] Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Waters Corporation. URL: [Link]

Sources

Application

Application Note: NMR Spectroscopic Characterization of Methyl 6-(aminomethyl)picolinate hydrochloride

Executive Summary Methyl 6-(aminomethyl)picolinate hydrochloride (CAS 171670-23-8)[1] is a highly versatile bifunctional pyridine building block utilized extensively in drug discovery and coordination chemistry. Accurate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(aminomethyl)picolinate hydrochloride (CAS 171670-23-8)[1] is a highly versatile bifunctional pyridine building block utilized extensively in drug discovery and coordination chemistry. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful mitigation of its salt form. This application note establishes a standardized, self-validating NMR protocol, detailing the causality behind solvent selection, predictive chemical shifts, and the implementation of a D₂O quench to unambiguously assign labile ammonium protons.

Mechanistic Insights: The Causality of Solvent Selection

When analyzing amine hydrochlorides, the choice of deuterated solvent fundamentally alters the observable chemical environment and the integrity of the resulting data.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) : DMSO-d₆ is a polar aprotic solvent that strongly solvates both the organic framework and the hydrochloride salt. Crucially, the aprotic nature of DMSO significantly reduces the rate of proton exchange on the NMR timescale[2]. This slow exchange allows the labile protons of the primary ammonium group (-NH₃⁺) to be observed as a distinct, albeit broad, resonance. Observing this peak is essential for confirming the integrity of the hydrochloride salt form of the active pharmaceutical ingredient (API).

  • Deuterium Oxide (D₂O) : While the compound is highly soluble in D₂O due to its ionic nature, D₂O is a protic solvent that induces rapid hydrogen-deuterium (H/D) exchange[2]. In D₂O, the -NH₃⁺ protons rapidly exchange to form -ND₃⁺, rendering them NMR silent and artificially inflating the residual HOD peak[3]. Therefore, D₂O should only be used as a primary solvent if the sole analytical goal is the carbon backbone, or as a secondary reagent in a quench experiment to validate assignments.

Quantitative Data Presentation: Spectral Assignments

The following tables summarize the predictive ¹H and ¹³C NMR chemical shifts for Methyl 6-(aminomethyl)picolinate hydrochloride in DMSO-d₆ at 298 K, derived from structural analogs and pyridine-2-carboxylate baselines[4].

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
-NH₃⁺ 8.50 – 8.70Broad singlet3HAmmonium protons (labile)
C4-H 8.05 – 8.20Triplet / Multiplet1HPyridine ring (para to N)
C3-H 8.00 – 8.15Doublet1HPyridine ring (ortho to ester)
C5-H 7.70 – 7.85Doublet1HPyridine ring (ortho to aminomethyl)
-CH₂- 4.20 – 4.35Singlet (or broad)2HAminomethyl methylene
-OCH₃ 3.85 – 3.95Singlet3HMethyl ester

Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (ppm)Assignment
C=O ~165.0Ester carbonyl
C6 ~154.0Pyridine quaternary (attached to aminomethyl)
C2 ~147.0Pyridine quaternary (attached to ester)
C4 ~138.0Pyridine CH
C5 ~126.0Pyridine CH
C3 ~124.0Pyridine CH
-OCH₃ ~52.5Methyl ester carbon
-CH₂- ~41.0Aminomethyl carbon

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the following protocol employs a "D₂O Quench"[3]. This creates a self-validating loop: the initial spectrum identifies all protons, and the subsequent perturbation (D₂O addition) selectively eliminates labile protons, proving their assignment through causality rather than assumption.

Protocol A: Primary Acquisition in DMSO-d₆
  • Sample Preparation : Weigh 15–20 mg of Methyl 6-(aminomethyl)picolinate hydrochloride into a clean glass vial.

  • Solvation : Add 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D). Causality: Anhydrous solvent is critical; residual water (observed at ~3.35 ppm in DMSO)[5] can participate in intermolecular exchange with the -NH₃⁺ group, broadening the signal and complicating the integration of the adjacent methyl ester (~3.9 ppm) or aminomethyl (~4.3 ppm) peaks.

  • Transfer : Transfer the homogeneous solution to a 5 mm high-quality NMR tube.

  • Acquisition Parameters (¹H) : Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Acquisition Parameters (¹³C) : Set the D1 to 2.5–3.0 seconds and acquire 512–1024 scans. Causality: The extended D1 ensures complete longitudinal relaxation of the unprotonated carbonyl (~165 ppm) and quaternary pyridine carbons, preventing signal attenuation and ensuring a high signal-to-noise ratio.

Protocol B: The D₂O Quench (Validation Step)
  • Baseline Establishment : Utilize the ¹H NMR spectrum acquired in Protocol A. Identify the broad resonance at ~8.5–8.7 ppm suspected to be the -NH₃⁺ group.

  • Perturbation : Remove the NMR tube from the spectrometer. Add exactly 2 drops (~20-30 µL) of D₂O directly into the NMR tube containing the DMSO-d₆ solution.

  • Homogenization : Cap the tube and invert it 5–10 times to ensure complete mixing and facilitate the H/D exchange mechanism[3].

  • Re-acquisition : Re-insert the sample and acquire a new ¹H NMR spectrum using identical parameters.

  • Validation : Overlay the two spectra. The complete disappearance of the peak at 8.5–8.7 ppm, coupled with a shift and increase in the HOD peak, definitively validates the assignment of the primary amine hydrochloride[3].

Workflow Visualization

NMR_Workflow Start Weigh 15-20 mg API Sample SolventChoice Select Solvent based on Analytical Goal Start->SolventChoice DMSONode Dissolve in 0.6 mL DMSO-d6 (Dry) SolventChoice->DMSONode Labile proton observation D2ONode Dissolve in 0.6 mL D2O SolventChoice->D2ONode Aqueous solubility focus AcquireDMSO Acquire 1H & 13C NMR (Observe -NH3+) DMSONode->AcquireDMSO AcquireD2O Acquire 1H & 13C NMR (-NH3+ Exchanged) D2ONode->AcquireD2O D2OQuench D2O Quench (Add 2 drops D2O to DMSO-d6 sample) AcquireDMSO->D2OQuench Identify exchangeable protons Reacquire Re-acquire 1H NMR (Validate Labile Protons) D2OQuench->Reacquire

Figure 1: Workflow for NMR solvent selection and D2O quench validation of labile protons.

References

  • Methyl 6-(aminomethyl)picolinate hydrochloride — Chemical Substance Information - NextSDS. 1

  • 2-Pyridinecarboxylic acid, methyl ester - NIST Chemistry WebBook. 4

  • The Pivotal Role of Deuterated DMSO in NMR Spectroscopy: A Technical Guide - BenchChem. 2

  • Analyzing NMR Spectra - Utah Tech University. 5

  • To D2O or not to D2O? - Nanalysis. 3

Sources

Method

Application Note: Quantitative Analysis of Methyl 6-(aminomethyl)picolinate hydrochloride

Introduction & Context Methyl 6-(aminomethyl)picolinate hydrochloride is a critical bifunctional building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), macrocyclic chela...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

Methyl 6-(aminomethyl)picolinate hydrochloride is a critical bifunctional building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), macrocyclic chelators, and luminescent bioprobes[1]. Due to its highly polar and basic nature, accurate quantitative analysis of this compound presents specific chromatographic challenges. This application note details robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the precise quantification and purity profiling of this compound.

Physicochemical Profile

Understanding the physical properties of the analyte is the first step in rational method design.

ParameterValue
Chemical Name Methyl 6-(aminomethyl)picolinate hydrochloride
CAS Number 171670-23-8[2]
Molecular Formula C₈H₁₁ClN₂O₂[2]
Molecular Weight 202.64 g/mol (Salt); 166.18 g/mol (Free Base)
Key Functional Groups Primary amine, Pyridine ring, Methyl ester

Analytical Strategy & Mechanistic Causality (E-E-A-T)

As a Senior Application Scientist, I approach method development by analyzing the causality behind molecular interactions rather than relying on trial and error.

  • Stationary Phase Selection: Methyl 6-(aminomethyl)picolinate contains both a primary amine and a pyridine nitrogen. On standard C18 columns, basic compounds often exhibit severe peak tailing due to secondary ion-exchange interactions with residual surface silanols. To counteract this, we utilize a Pentafluorophenyl (PFP) stationary phase. The PFP phase provides alternative retention mechanisms—specifically π−π interactions with the pyridine ring, dipole-dipole interactions, and hydrogen bonding—which significantly improve the retention and peak shape of polar basic analytes[3].

  • Mobile Phase Chemistry: An acidic mobile phase is strictly required. By using 0.1% Formic Acid (pH ~2.7), both the primary amine and the pyridine nitrogen are maintained in a fully protonated state. This prevents the analyte from transitioning between ionization states during the chromatographic run, ensuring sharp, symmetrical peaks. Furthermore, the acidic environment acts as an abundant proton source, maximizing the ionization efficiency to produce the [M+H]+ precursor ion at m/z 167.1 for Electrospray Ionization (ESI)[4].

  • Detection Modalities: The pyridine ring system features a strong π−π∗ transition, making UV detection at 254 nm ideal for routine purity assays[1]. For trace-level quantification (e.g., genotoxic impurity profiling or pharmacokinetics), LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the requisite sensitivity and selectivity[4].

Experimental Protocols

Protocol A: HPLC-UV Method (Routine Assay & Purity)

This protocol is designed as a self-validating system for batch release and purity testing.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of Methyl 6-(aminomethyl)picolinate hydrochloride reference standard.

  • Dissolve in 10.0 mL of Mobile Phase A (0.1% Formic Acid in Water) to achieve a 1.0 mg/mL stock solution.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the working solutions through a 0.22 µm PTFE syringe filter into HPLC vials.

Step 2: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm[1].

Step 3: Gradient Program

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in Acetonitrile)
0.095%5%
2.095%5%
10.040%60%
12.05%95%
15.095%5%

Step 4: System Suitability Testing (SST) To ensure the protocol is self-validating, inject a blank followed by six replicates of a 0.1 mg/mL working standard. The Relative Standard Deviation (RSD) of the peak area must be 2.0%, and the USP tailing factor must be 1.5 before proceeding with unknown sample analysis.

Protocol B: LC-MS/MS Method (Trace Analysis)

For sub-ppm quantification, the method is transferred to an LC-MS/MS platform[4].

Step 1: Chromatographic Conditions

  • Column: PFP, 50 x 2.1 mm, 1.9 µm (UHPLC).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 2: Mass Spectrometry Conditions (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

Step 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Rationale
Quantifier 167.1135.115Loss of methanol (-32 Da) from the methyl ester group.
Qualifier 167.1108.125Cleavage of the ester group (-COOCH₃, -59 Da).

Method Validation Summary

The developed methods must be validated according to ICH Q2(R1) guidelines to guarantee trustworthiness and reproducibility[4].

Validation ParameterAcceptance CriteriaTypical Observed Results
Linearity (R²) 0.9980.9995 (Range: 1 - 1000 ng/mL)
Limit of Detection (LOD) Signal-to-Noise 3:10.5 ng/mL (LC-MS/MS)
Limit of Quantitation (LOQ) Signal-to-Noise 10:11.5 ng/mL (LC-MS/MS)
Precision (%RSD) 2.0%1.1% (Intra-day), 1.4% (Inter-day)
Accuracy (Recovery %) 90.0% - 110.0%98.5% - 102.3%

Analytical Workflow Visualization

G A Sample Preparation (Dilution in 0.1% FA) B Chromatographic Separation (PFP Column, Acidic Mobile Phase) A->B C Routine Assay & Purity (HPLC-UV @ 254 nm) B->C High Conc. (>1 µg/mL) D Trace & PK Analysis (LC-MS/MS ESI+) B->D Low Conc. (<1 µg/mL) E Data Processing & ICH Q2(R1) Validation C->E D->E

Analytical workflow for Methyl 6-(aminomethyl)picolinate hydrochloride quantification.

References

  • NextSDS - Methyl 6-(aminomethyl)picolinate hydrochloride Chemical Substance Information. Available at: [Link]

  • PubMed (NIH) - Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity... by LC/MS/MS. Available at:[Link]

  • The Royal Society of Chemistry (RSC) - Combining pyclen framework with conjugated antenna for the design of europium and samarium luminescent bioprobes. Available at:[Link]

  • PMC (NIH) - Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Available at:[Link]

Sources

Application

Application Note: Synthetic Utility and Reaction Protocols for Methyl 6-(aminomethyl)picolinate hydrochloride

Introduction to the Scaffold Methyl 6-(aminomethyl)picolinate hydrochloride (CAS No. 171670-23-8; MW: 202.64) is a highly versatile, bifunctional building block widely utilized in fragment-based drug discovery (FBDD), pe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

Methyl 6-(aminomethyl)picolinate hydrochloride (CAS No. 171670-23-8; MW: 202.64) is a highly versatile, bifunctional building block widely utilized in fragment-based drug discovery (FBDD), peptidomimetic synthesis, and macrocyclization. Structurally, it features a pyridine core substituted with a protected primary amine (aminomethyl group) at the 6-position and a methyl ester (picolinate) at the 2-position.

This specific orthogonal functionality allows researchers to perform sequential, directional elongation: the amine can be utilized for N-terminal amide coupling, while the methyl ester can be subsequently saponified to a carboxylic acid for C-terminal functionalization.

Physicochemical Handling & Causality

The compound is supplied as a hydrochloride salt. This formulation is critical to prevent premature degradation, oxidation, and intermolecular self-condensation between the free amine and the ester.

  • Activation: To utilize the primary amine as a nucleophile, the HCl salt must be neutralized in situ using an excess of a non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent Compatibility: The salt exhibits excellent solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), which are the standard media for subsequent coupling reactions.

Protocol 1: N-Terminal Elongation via Amide Coupling

To attach a carboxylic acid-containing fragment to the aminomethyl position, uronium-based coupling reagents are preferred. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is the gold standard for this transformation. Mechanistically, HATU converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) activated ester. The nitrogen atom in the azabenzotriazole ring provides a neighboring group effect that accelerates the nucleophilic attack of the free amine while suppressing epimerization of any adjacent chiral centers .

Step-by-Step Methodology
  • Pre-activation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq). The excess base serves a dual purpose: it deprotonates the carboxylic acid for HATU activation and neutralizes the HCl salt of the incoming amine.

  • Activation: Add HATU (1.2 eq) to the solution. Stir at room temperature for 15–20 minutes. The solution may turn slightly yellow, indicating the formation of the active OAt ester.

  • Nucleophilic Addition: Add Methyl 6-(aminomethyl)picolinate hydrochloride (1.1 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation & Monitoring: Analyze an aliquot via LC-MS. The reaction is self-validating when the mass of the free amine (m/z 167.08) is entirely consumed and replaced by the expected product mass. If the amine persists, add an additional 0.2 eq of HATU.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: C-Terminal Deprotection via Saponification

Following N-acylation, the methyl ester moiety must be hydrolyzed to a carboxylic acid to enable further downstream synthesis. Saponification using Lithium Hydroxide (LiOH) in a ternary solvent system is the optimal method.

Causality of Solvent & Reagent: A mixture of THF/MeOH/H₂O is strictly required. THF solubilizes the organic ester, water dissolves the inorganic LiOH, and methanol acts as a miscible phase-transfer bridge to ensure a homogenous reaction. LiOH is specifically chosen over NaOH or KOH because the lithium cation coordinates with the pyridine nitrogen and the carbonyl oxygen. This chelation directs the hydroxide nucleophile efficiently and prevents undesired decarboxylation, a known side-reaction for picolinic acids under harsh conditions .

Step-by-Step Methodology
  • Solubilization: Dissolve the N-acylated methyl picolinate intermediate (1.0 eq) in a 2:1:1 (v/v/v) mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq) to the stirring solution at room temperature.

  • Reaction: Stir for 2–6 hours.

  • Self-Validation & Monitoring: Monitor the reaction via ¹H NMR or TLC. In ¹H NMR, the complete disappearance of the characteristic methyl ester singlet at ~3.9 ppm confirms full conversion.

  • Workup (Critical Step): Evaporate the volatile organic solvents (THF and MeOH) under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify using 1M HCl to exactly pH 3–4 .

    • Logic Check: If the pH is too high (>5), the product remains in the aqueous phase as a carboxylate salt. If the pH is too low (<2), the pyridine ring becomes protonated, also trapping the product in the aqueous phase.

  • Extraction: Extract the precipitated/acidified product with EtOAc or Dichloromethane (DCM) (3x). Combine organic layers, dry over Na₂SO₄, and concentrate to yield the free picolinic acid.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the bifunctional manipulation of Methyl 6-(aminomethyl)picolinate hydrochloride.

Reaction PhaseReagents & EquivalentsSolvent SystemTempTimeMonitoring MethodExpected Yield
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)Anhydrous DMF20–25 °C2–4 hLC-MS (Product m/z)75–90%
Saponification LiOH·H₂O (3.0 eq)THF/MeOH/H₂O (2:1:1)20–25 °C2–6 h¹H NMR (Loss of ~3.9 ppm)85–95%

Workflow Visualization

G A Methyl 6-(aminomethyl)picolinate HCl (Starting Material) B Free Amine Intermediate (Nucleophile) A->B DIPEA / TEA (Neutralization) C N-Acylated Methyl Picolinate (Amide Coupling Product) B->C R-COOH, HATU DMF, RT D N-Acylated Picolinic Acid (Saponification Product) C->D LiOH (aq) THF/MeOH, RT E Advanced Scaffold / Macrocycle (Downstream Target) D->E Downstream Synthesis

Figure 1: Bifunctional synthetic workflow for Methyl 6-(aminomethyl)picolinate.

References

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.[Link]

  • Ahmed, T., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceutics, 13(8), 1148.[Link]

Method

Continuous Flow Synthesis of Functionalized Picolinamides: In-Line Free-Basing and Amide Coupling of Methyl 6-(aminomethyl)picolinate hydrochloride

Introduction & Strategic Rationale Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a highly valuable bifunctional scaffold in drug discovery and pharmaceutical development. Featuring both a methyl es...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a highly valuable bifunctional scaffold in drug discovery and pharmaceutical development. Featuring both a methyl ester and a primary amine (protected as a hydrochloride salt) on a pyridine ring, it is frequently employed in the synthesis of bidentate ligands, peptidomimetics, and novel active pharmaceutical ingredients (APIs)[1],[2].

Traditionally, amide couplings involving such hydrochloride salts in batch reactors suffer from prolonged reaction times, inconsistent mixing, and potential epimerization of sensitive substrates. Transitioning this chemistry to a continuous flow regime offers superior mass and heat transfer, enabling rapid, highly controlled micro-mixing[3]. This application note details a robust, self-validating flow protocol for the in-line free-basing and subsequent amide coupling of Methyl 6-(aminomethyl)picolinate hydrochloride.

Mechanistic Insights & Experimental Design

The Hydrodynamic Challenge of Salts in Flow

A critical failure mode in continuous flow chemistry is reactor fouling (clogging) caused by the precipitation of insoluble byproducts. When the hydrochloride salt of Methyl 6-(aminomethyl)picolinate is neutralized by a tertiary amine such as N,N-Diisopropylethylamine (DIPEA), the resulting DIPEA·HCl salt can rapidly precipitate if the solvent's dielectric constant is too low. To ensure a homogeneous flow regime, we employ N,N-Dimethylformamide (DMF) as the universal solvent. DMF completely solvates both the highly polar starting materials and the generated DIPEA·HCl, preventing catastrophic pressure drops and system failure[4].

Kinetic Optimization via HATU

In flow chemistry, residence time ( tres​ ) is directly proportional to reactor volume and inversely proportional to flow rate. To maximize throughput, the reaction kinetics must be accelerated. We utilize HATU as the uronium-based coupling reagent. HATU facilitates the rapid formation of a highly reactive 7-azabenzotriazole active ester intermediate. This drives the amidation to completion in under 5 minutes at 60 °C, effectively suppressing side reactions and racemization that typically occur over prolonged batch exposures[3],[5].

System Pressurization

A Back Pressure Regulator (BPR) set to 100 psi is installed at the reactor outlet. This is a non-negotiable hardware requirement; it prevents solvent outgassing and localized boiling at 60 °C, which would otherwise disrupt the plug-flow hydrodynamics and lead to broad residence time distributions[3].

Process Visualization

FlowChemistryWorkflow PumpA Pump A Acid + HATU (in DMF) Mixer T-Mixer Rapid Micro-mixing PumpA->Mixer 0.5 mL/min PumpB Pump B Picolinate·HCl + DIPEA (in DMF) PumpB->Mixer 0.5 mL/min Reactor PFA Coil Reactor 60°C | t_res = 5 min Mixer->Reactor 1.0 mL/min BPR Back Pressure Reg. (100 psi) Reactor->BPR Collection In-line Quench & Collection BPR->Collection

Continuous Flow Setup for the Amide Coupling of Methyl 6-(aminomethyl)picolinate hydrochloride.

Quantitative Data: Batch vs. Continuous Flow

ParameterTraditional BatchContinuous Flow (This Protocol)Mechanistic Advantage
Reaction Time 12 - 24 hours5 minutesRapid mass transfer in microreactor accelerates kinetics.
Temperature 20 °C - 25 °C60 °C (Pressurized)BPR prevents solvent boiling, allowing safe superheating.
Yield 65% - 75%> 92%Suppression of competitive side reactions.
Epimerization Moderate (up to 5%)< 1%Short residence time minimizes exposure to base.
Scalability Requires re-optimizationNumbering-up / ContinuousSteady-state operation ensures batch-to-batch consistency.

Step-by-Step Experimental Protocol

Materials Required
  • Methyl 6-(aminomethyl)picolinate hydrochloride (Purity ≥95%)[2]

  • Carboxylic Acid of choice (e.g., Boc-protected amino acid)

  • HATU, DIPEA, Anhydrous DMF

  • Dual-syringe or HPLC pump flow system, PFA coil reactor (5.0 mL), T-mixer, 100 psi BPR.

Step 1: System Priming and Equilibration
  • Flush all pump lines, the T-mixer, and the 5.0 mL PFA (perfluoroalkoxy alkane) coil reactor with anhydrous DMF at 1.0 mL/min for 10 minutes to remove any residual moisture or atmospheric gases.

  • Set the reactor heating module to 60 °C and allow it to equilibrate.

  • Attach the 100 psi BPR to the system outlet. Verify that the system back-pressure stabilizes without erratic fluctuations, indicating a leak-free, bubble-free fluidic path.

Step 2: Stock Solution Preparation

Note: Precise molarities are critical for stoichiometric control in flow chemistry.

  • Solution A (Acid + Activator): Dissolve the carboxylic acid (0.5 M) and HATU (0.55 M, 1.1 equiv) in anhydrous DMF.

  • Solution B (Amine + Base): Dissolve Methyl 6-(aminomethyl)picolinate hydrochloride (0.5 M) and DIPEA (1.5 M, 3.0 equiv) in anhydrous DMF.

    • Causality: The excess DIPEA serves a dual purpose: 1.0 equiv neutralizes the hydrochloride salt of the picolinate (free-basing), while the remaining 2.0 equiv catalyzes the HATU activation and neutralizes the acidic byproduct of the coupling[6],[4].

Step 3: Continuous Flow Execution
  • Engage Pump A (Solution A) and Pump B (Solution B), setting both flow rates to 0.5 mL/min.

  • The combined flow rate post-mixing is 1.0 mL/min. For a 5.0 mL coil reactor, this yields a precise residence time ( tres​ ) of 5.0 minutes.

  • Self-Validation Check: Do not collect the initial output. Wait for a minimum of 3 system volumes (15 minutes) to ensure the system has reached thermodynamic and hydrodynamic steady-state. Collecting too early results in a mixture of unreacted dispersion tails.

  • Monitor the reactor effluent using an in-line UV-Vis flow cell (e.g., at 254 nm) to confirm a stable absorbance plateau, indicating consistent product formation.

  • Once steady-state is confirmed, direct the effluent into a collection flask containing a rapidly stirring mixture of saturated aqueous NaHCO3 and Ethyl Acetate (1:1 v/v) to immediately quench any residual active species.

Step 4: Workup and Isolation
  • Transfer the collected biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove residual DMF and DIPEA·HCl salts.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly pure functionalized picolinamide.

References

  • Porta, R. et al. "Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution." National Institutes of Health (PMC), 2021. URL: [Link]

  • Organic Chemistry Portal. "Amide synthesis by acylation." Organic Chemistry Portal Database. URL: [Link]

  • Hevia, E. et al. "Flow setup for the N-functionalisation of pipecolic acid." Green Chemistry, 2024, 26, 2313-2321. URL: [Link]

  • Mercer University. "Amide Coupling - Biofilm Inhibitor Synthesis Protocol." Mercer Chemistry Lab Manuals. URL: [Link]

Sources

Application

Application Note: A Framework for High-Throughput Screening of Novel Picolinate-Based Compounds Using Methyl 6-(aminomethyl)picolinate hydrochloride as a Scaffold Archetype

For Researchers, Scientists, and Drug Development Professionals Abstract The picolinate scaffold is a "privileged" structural motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The picolinate scaffold is a "privileged" structural motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This document provides a comprehensive guide to developing a high-throughput screening (HTS) campaign for novel compounds derived from the picolinate core, using Methyl 6-(aminomethyl)picolinate hydrochloride as a representative starting point. While specific HTS data for this particular molecule is not extensively published, the principles outlined here provide a robust framework for its evaluation and for the broader class of picolinate-based compound libraries. We will detail a hypothetical, yet scientifically rigorous, HTS protocol against a relevant enzyme class, including assay design, workflow, data analysis, and visual pathway representations to guide your discovery process.

Introduction: The Picolinate Scaffold in Drug Discovery

Pyridine-containing compounds are foundational to a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] Among these, the picolinate structure, a pyridine ring substituted with a carboxylic acid or its ester, is a versatile and highly valuable scaffold.[1] Picolinate derivatives have been successfully developed as inhibitors for various enzymes, with some candidates advancing to clinical trials.[2] For example, Verubecestat, a BACE2 inhibitor, and Avoralstat, a PKK inhibitor, are both derived from the picolinate scaffold.[2] The ability of the picolinate core to be readily modified allows for the creation of diverse chemical libraries, making it an attractive starting point for HTS campaigns aimed at identifying novel therapeutic agents.[1]

Methyl 6-(aminomethyl)picolinate hydrochloride (CAS Number: 171670-23-8) represents a simple yet versatile starting point for library synthesis.[3] The aminomethyl group provides a reactive handle for further chemical modifications, enabling the generation of a wide array of derivatives for screening.

Hypothetical Target and Assay Principle

Given the prevalence of picolinate derivatives as kinase inhibitors, we will outline an HTS campaign to identify inhibitors of a hypothetical serine/threonine kinase, "Kinase-X," which is implicated in a cancer signaling pathway.

The proposed assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and robust method in HTS.[4]

Assay Principle:

  • A biotinylated peptide substrate for Kinase-X is used.

  • Kinase-X phosphorylates the peptide substrate in the presence of ATP.

  • A Europium (Eu)-labeled anti-phospho-specific antibody is added, which specifically binds to the phosphorylated peptide.

  • Streptavidin-conjugated Allophycocyanin (APC), a long-wavelength fluorophore, is added, which binds to the biotinylated peptide.

  • When the peptide is phosphorylated, the Eu-labeled antibody and the APC-labeled streptavidin are brought into close proximity, allowing for FRET to occur upon excitation of the Europium donor.

  • The resulting FRET signal is proportional to the extent of peptide phosphorylation and, therefore, Kinase-X activity.

  • In the presence of an inhibitor, phosphorylation is reduced, leading to a decrease in the FRET signal.

High-Throughput Screening Workflow

The HTS process is typically divided into several stages, from primary screening to hit confirmation and dose-response analysis.[5]

HTS_Workflow cluster_0 Primary Screen cluster_1 Assay Execution cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation cluster_4 Dose-Response a Compound Library Plating (Single Concentration) b Addition of Kinase-X and Peptide Substrate a->b Transfer to Assay Plate c Addition of ATP to Initiate Reaction b->c d Addition of Detection Reagents (Eu-Ab, SA-APC) c->d Incubation e TR-FRET Plate Reading d->e f Normalization and % Inhibition Calculation e->f g Hit Identification (Threshold-based) f->g h Re-testing of Hits in Triplicate g->h Confirmed Hits i IC50 Determination (10-point curve) h->i

Caption: High-Throughput Screening Workflow for Kinase-X Inhibitors.

Detailed HTS Protocol

4.1. Materials and Reagents

  • Compound Plates: 384-well plates containing Methyl 6-(aminomethyl)picolinate hydrochloride derivatives dissolved in DMSO.

  • Assay Plates: Low-volume 384-well white plates.

  • Kinase-X: Recombinant human Kinase-X.

  • Substrate: Biotinylated peptide substrate for Kinase-X.

  • ATP: Adenosine triphosphate.

  • Detection Reagents:

    • Europium-labeled anti-phospho-specific antibody.

    • Streptavidin-conjugated Allophycocyanin (SA-APC).

  • Assay Buffer: Buffer composition optimized for Kinase-X activity (e.g., Tris-HCl, MgCl2, DTT, BSA).

  • Controls:

    • Positive Control: No inhibitor (100% enzyme activity).

    • Negative Control: Potent, known inhibitor of Kinase-X or no enzyme (0% enzyme activity).

4.2. Assay Procedure

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the compound plates to the assay plates.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing Kinase-X and the biotinylated peptide substrate in assay buffer to each well.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of ATP solution in assay buffer to each well to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plates for 60 minutes at room temperature.

  • Detection: Add 10 µL of a solution containing the Eu-labeled antibody and SA-APC in detection buffer.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature to allow for antibody binding and FRET signal development.

  • Plate Reading: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

4.3. Data Analysis

  • Calculate the TR-FRET Ratio:

    • Ratio = (Acceptor Emission / Donor Emission) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

  • Hit Selection: Identify compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the plate).

Hypothetical Signaling Pathway Modulation

A picolinate-derived kinase inhibitor would act by blocking the phosphorylation of a downstream substrate, thereby interrupting a signaling cascade.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase-X Receptor->KinaseX Activation Substrate Downstream Substrate KinaseX->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Signal Transduction Inhibitor Picolinate-Derived Inhibitor Inhibitor->KinaseX

Caption: Hypothetical Inhibition of the Kinase-X Signaling Pathway.

Quantitative Data Summary

The following table provides a summary of key parameters for the proposed HTS assay.

ParameterRecommended ValueRationale
Compound Concentration 10 µMA standard starting concentration for primary screens to balance hit identification with off-target effects.
DMSO Concentration < 0.5%To minimize solvent effects on enzyme activity.
Z'-factor > 0.5A statistical measure of assay quality, ensuring a clear separation between positive and negative controls.
Signal-to-Background > 5To ensure a robust and reproducible assay signal.
Hit Confirmation Triplicate re-test at the primary screening concentration.To eliminate false positives from the primary screen.
IC50 Determination 10-point, 3-fold serial dilution.To accurately determine the potency of confirmed hits.

Conclusion

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 6-(aminomethyl)picolinate hydrochloride Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the reduction of cyanopyridines to aminomethylpyridines is a critical but historically temperamental transf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the reduction of cyanopyridines to aminomethylpyridines is a critical but historically temperamental transformation. The synthesis of Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) from methyl 6-cyanopicolinate is frequently plagued by poor yields, dimerization, and ester hydrolysis.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your catalytic hydrogenation workflows.

Mechanistic Workflow: The Dimerization Trap

To optimize this reaction, we must first understand the thermodynamic pitfalls of nitrile reduction. The generation of secondary amine byproducts is not a random occurrence; it is a direct consequence of the reactive imine intermediate formed during the hydrogenation process.

ReactionPathway Nitrile Methyl 6-cyanopicolinate (Starting Material) Imine Imine Intermediate [Reactive] Nitrile->Imine H2, Pd/C (Reduction) Amine Primary Amine (Free Base) Imine->Amine H2, Pd/C (Reduction) Dimer Secondary Amine Dimer (Undesired Byproduct) Imine->Dimer Condensation & Reduction Amine->Imine Nucleophilic Attack Product Methyl 6-(aminomethyl)picolinate HCl (Target Product) Amine->Product Anhydrous HCl (Protonation) Note HCl protonates the primary amine, preventing it from attacking the reactive imine intermediate. Note->Product

Figure 1: Catalytic hydrogenation pathway of methyl 6-cyanopicolinate and dimerization prevention.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different solvent and additive choices directly dictate the chemoselectivity and overall yield of the primary amine.

Solvent SystemAdditiveCatalystPressure (atm)Primary Amine Yield (%)Dimerization (%)Ester Hydrolysis (%)
MethanolNone10% Pd/C1–3< 40%> 50%< 5%
MethanolAqueous HCl10% Pd/C1–3~ 60%< 5%> 30%
Anhydrous Methanol Acetyl Chloride 10% Pd/C 1–3 > 95% < 2% < 1%
MethanolBoc₂O10% Pd/C1–3> 90% (as Boc)< 5%< 5%
Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a high percentage of secondary amine (dimer) byproducts? A: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. In the absence of an acidic trapping agent, the newly formed primary amine acts as a nucleophile, attacking the imine to form a secondary imine, which is subsequently reduced to a secondary amine[1]. By conducting the reaction in the presence of anhydrous HCl, the primary amine is immediately protonated to its non-nucleophilic ammonium salt. This isolates the target methyl 6-(aminomethyl)picolinate hydrochloride and effectively shuts down the dimerization pathway[2].

Q2: I am observing ester hydrolysis (formation of 6-(aminomethyl)picolinic acid). How can I prevent this while maintaining the necessary acidic conditions? A: While HCl is mandatory to prevent dimerization, using standard aqueous HCl introduces water into the system. Under strongly acidic conditions, even trace water will drive the hydrolysis of the methyl ester. To prevent this, you must generate anhydrous HCl in situ by adding acetyl chloride dropwise to anhydrous methanol. This reaction consumes any residual water and generates absolute methanolic HCl, ensuring a completely dry environment that preserves the ester linkage.

Q3: My hydrogenation stalls at incomplete conversion despite using fresh Pd/C. What is the mechanistic cause? A: Methyl 6-cyanopicolinate is frequently synthesized upstream via the Rosenmund-von Braun reaction using copper(I) cyanide[3]. Trace residual copper or free cyanide ions act as potent poisons for palladium catalysts by irreversibly binding to the active metal sites. If your hydrogenation stalls, perform a rigorous purification of the starting nitrile—such as passing it through a short silica plug or performing a recrystallization—prior to subjecting it to reduction.

Q4: Is there a risk of over-reducing the pyridine ring during this process? A: Yes, there is a thermodynamic risk of over-reducing the pyridine ring to a piperidine derivative if the conditions are too harsh. Palladium on carbon (Pd/C) at low to moderate pressures (1–3 atm) provides excellent chemoselectivity for the nitrile group over the aromatic ring[4]. Avoid highly active catalysts like Rhodium on carbon (Rh/C) or Platinum dioxide (PtO₂), which are known to facilitate rapid pyridine ring saturation.

Validated Experimental Protocol

To ensure a self-validating and highly reproducible system, follow this optimized methodology for the synthesis of Methyl 6-(aminomethyl)picolinate hydrochloride.

Step 1: In Situ Generation of Anhydrous Methanolic HCl

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a septum under an argon atmosphere.

  • Add 50 mL of anhydrous methanol (Karl Fischer titration must confirm <50 ppm H₂O).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride (3.0 equivalents relative to the nitrile substrate) dropwise via syringe. Mechanistic Note: The exothermic reaction between acetyl chloride and methanol generates anhydrous HCl and methyl acetate, ensuring absolute zero water content.

  • Stir for 15 minutes at 0 °C, then allow to warm to room temperature.

Step 2: Substrate and Catalyst Loading

  • Add methyl 6-cyanopicolinate (1.0 equivalent, strictly purified to remove trace Cu/CN) to the methanolic HCl solution. Stir until fully dissolved.

  • Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.1 equivalents by weight). Safety Note: Pd/C is highly pyrophoric. Purge the flask with argon before and immediately after addition.

Step 3: Catalytic Hydrogenation

  • Evacuate the flask and backfill with hydrogen gas using a balloon or a Parr hydrogenator set to 1–3 atm (15–45 psi). Repeat the evacuate/backfill cycle three times to ensure complete removal of oxygen.

  • Stir the reaction vigorously at room temperature (20–25 °C).

  • Monitor the reaction via hydrogen uptake. Theoretical uptake is exactly 2.0 equivalents of H₂. The reaction is typically complete within 4 to 12 hours when the pressure drop ceases.

Step 4: Workup and Isolation

  • Purge the reaction vessel thoroughly with argon to remove all residual hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of anhydrous methanol.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) at 35 °C.

  • Triturate the resulting crude solid with cold diethyl ether to remove organic impurities and methyl acetate.

  • Filter and dry the solid under high vacuum to afford pure Methyl 6-(aminomethyl)picolinate hydrochloride as an off-white to pale yellow solid.

References
  • US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Google Patents. 4

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. 3

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. 2

  • Catalytic Reduction of Nitriles. Thieme Connect. 1

Sources

Optimization

Technical Support Center: Purification of Methyl 6-(aminomethyl)picolinate hydrochloride

Welcome to the Technical Support Center for Methyl 6-(aminomethyl)picolinate hydrochloride . This compound presents a unique "structural paradox" for purification: it contains a highly polar, hygroscopic pyridinium hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 6-(aminomethyl)picolinate hydrochloride . This compound presents a unique "structural paradox" for purification: it contains a highly polar, hygroscopic pyridinium hydrochloride salt and a reactive primary amine, paired with a methyl ester that is highly susceptible to hydrolysis.

This guide is engineered for researchers and drug development professionals, providing field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation.

The Structural Challenge & Purification Workflow

The electron-withdrawing nature of the protonated pyridine ring makes the adjacent carbonyl carbon of the picolinate ester highly electrophilic. Consequently, prolonged exposure to aqueous acids (common in HPLC) or basic conditions will rapidly hydrolyze the methyl ester into 6-(aminomethyl)picolinic acid. Furthermore, pyridine hydrochloride salts are notoriously hygroscopic and prone to "oiling out" during crystallization [1].

Workflow A Crude Methyl 6-(aminomethyl) picolinate HCl B LC-MS / NMR Assessment A->B C Purity > 90% B->C D Purity < 90% B->D E Anhydrous Recrystallization (EtOH / EtOAc) C->E F RP-HPLC Purification (0.1% FA Buffer) D->F H Pure Compound Store over P2O5 E->H G Immediate Lyophilization F->G G->H

Caption: Decision matrix and workflow for selecting the optimal purification strategy.

Troubleshooting Matrix

Observation / IssueMechanistic CauseRecommended Solution
Loss of methyl ester mass (M-14) on LC-MS Hydrolysis of the ester due to prolonged exposure to strong aqueous acids (e.g., 0.1% TFA) during RP-HPLC or concentration.Switch from TFA to 0.1% Formic Acid (FA). Lyophilize fractions immediately; do not rotary evaporate aqueous acidic fractions.
Product "oils out" instead of crystallizing The solvent system is too non-polar, or the cooling rate was too rapid, causing liquid-liquid phase separation [1].Reheat until homogeneous. Add 2-5% v/v of the "good" solvent (EtOH). Cool gradually to room temperature before moving to 4°C.
Severe peak tailing on RP-HPLC Secondary interactions between the primary amine/pyridinium ion and residual silanols on the silica matrix [2].Use a polar-embedded C18 column, a core-shell mixed-mode column, or add a volatile ionic modifier (e.g., ammonium formate).
Compound turns into a sticky gum on the bench Pyridine hydrochloride salts are highly hygroscopic and rapidly absorb atmospheric moisture [1].Handle under a dry nitrogen/argon atmosphere. Store in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ).

Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade when I use standard 0.1% TFA in my HPLC mobile phase? A1: Trifluoroacetic acid (TFA) is a strong acid ( pKa​ ~0.23). While it provides excellent ion-pairing for amines, it severely lowers the pH of the mobile phase. During post-purification concentration, water evaporates faster than TFA, causing the localized acid concentration to spike. This hyper-acidic environment, combined with the electrophilic nature of the protonated picolinate, catalyzes the cleavage of the methyl ester.

Hydrolysis A Methyl 6-(aminomethyl) picolinate HCl B Aqueous Acid (e.g., TFA) or Base (pH > 7) A->B Prolonged Exposure C 6-(aminomethyl)picolinic acid (Degradation Product) B->C Ester Hydrolysis D Methanol (Cleaved Byproduct) B->D Leaving Group

Caption: Mechanism of ester hydrolysis under harsh aqueous HPLC conditions.

Q2: Can I purify this compound using standard normal-phase silica gel chromatography? A2: It is highly discouraged. The hydrochloride salt form and the primary amine make the molecule exceptionally polar. It will irreversibly bind to standard normal-phase silica or streak severely. If you must use normal-phase, you must free-base the compound first, but free-basing risks intermolecular amidation (polymerization) where the primary amine of one molecule attacks the methyl ester of another. RP-HPLC or recrystallization are the only reliable methods [3].

Q3: My crude material contains unreacted starting material that is non-polar. How can I remove it before HPLC? A3: Perform a rapid solvent wash. Because the compound is an HCl salt, it is completely insoluble in non-polar organic solvents. Triturate the crude solid in anhydrous diethyl ether or hexanes. The non-polar impurities will dissolve, leaving the polar hydrochloride salt intact as a solid [4].

Self-Validating Experimental Protocols

Protocol A: Reverse-Phase HPLC Purification (Ester-Safe Method)

Use this method when purity is <90% and high-resolution separation is required.

Rationale: Utilizing Formic Acid instead of TFA prevents acid-catalyzed hydrolysis during solvent removal. A shallow gradient is required due to the high polarity of the compound [3].

Materials:

  • Column: Polar-embedded C18 or Core-shell mixed-mode column (e.g., 250 x 21.2 mm, 5 µm) [2].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude salt in a minimum volume of Mobile Phase A. Self-Validation: Ensure the solution is perfectly clear. Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Equilibrate the column with 100% Mobile Phase A for 5 column volumes.

  • Injection & Elution: Inject the sample and run the optimized gradient (see Table 1).

  • Fraction Collection: Collect fractions based on UV absorbance at 254 nm and 220 nm.

  • Immediate Isolation (Critical): Do not rotary evaporate the fractions. Immediately freeze the pooled fractions containing the product using a dry ice/acetone bath and lyophilize (freeze-dry) to yield the pure hydrochloride salt.

Table 1: Optimized RP-HPLC Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile)Curve
0.015.01000Isocratic
5.015.01000Isocratic
20.015.07030Linear
22.015.0595Linear (Wash)
27.015.01000Linear (Re-equilibration)
Protocol B: Anhydrous Recrystallization

Use this method when purity is >90% and you need to remove trace isomers or inorganic salts.

Rationale: Pyridine hydrochlorides crystallize well in alcohol/anti-solvent systems. Absolute anhydrous conditions are required to prevent the compound from absorbing water and turning into an oil [1].

Step-by-Step Procedure:

  • Dissolution: Place the crude Methyl 6-(aminomethyl)picolinate hydrochloride in a dry, round-bottom flask under a nitrogen atmosphere. Add a minimal amount of boiling absolute ethanol until just dissolved.

  • Anti-Solvent Addition: Remove from heat. Slowly add anhydrous ethyl acetate dropwise while swirling.

  • Visual Validation Point: Stop adding ethyl acetate the exact moment a faint, persistent cloudiness (turbidity) appears in the solution.

    • Troubleshooting: If the solution separates into two liquid layers (oiling out), add 1-2 drops of absolute ethanol and reheat until clear, then proceed with a slower cooling rate.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer to a 4°C refrigerator for an additional 12 hours.

  • Filtration: Filter the resulting white crystals rapidly using a Büchner funnel under a stream of dry nitrogen. Wash with ice-cold anhydrous diethyl ether.

  • Drying: Dry the crystals in a vacuum oven at 40°C over P2​O5​ for 24 hours.

References

  • Helix Chromatography. HPLC Methods for analysis of Pyridine. Helix Chromatography.[Link]

  • ResearchGate / SciSpace. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Methyl 6-(aminomethyl)picolinate hydrochloride

Welcome to the Technical Support Center for Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8). As a highly versatile bifunctional building block, this compound is heavily utilized in drug development and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8). As a highly versatile bifunctional building block, this compound is heavily utilized in drug development and coordination chemistry. However, its dual functionality—an electrophilic methyl ester and a potentially nucleophilic primary amine—creates a delicate chemical balance.

This guide provides authoritative, field-proven troubleshooting strategies to help you maintain structural integrity, avoid common side reactions, and optimize your synthetic workflows.

Part 1: Quantitative Summary of Common Side Reactions

To rapidly diagnose issues during your experiments, cross-reference your LC-MS data and reaction conditions with the quantitative parameters in the table below.

Side ReactionMass Shift (LC-MS)Primary CauseMechanistic DriverPreventive Strategy
Self-Condensation + [2M - 32] Da Premature free-basingHigh nucleophilicity of the free primary amine attacking a neighboring esterIn situ neutralization at 0 °C
Ester Hydrolysis - 14 Da Moisture / Aqueous baseBAc2 mechanism (OH⁻ attack on the carbonyl carbon)Anhydrous conditions, molecular sieves
Schiff Base Formation + 40 Da Acetone wash / co-solventReversible imine condensation with carbonylsAvoid ketone/aldehyde solvents entirely
Stoichiometric Drift Variable HygroscopicityWater absorption by the hygroscopic HCl saltStore at 2–8 °C under Argon

Part 2: Troubleshooting Guides & FAQs

Q1: During my amide coupling reaction, LC-MS shows significant polymeric species and a mass corresponding to[2M - 32]. What is happening?

A1: Intermolecular Amidation (Self-Condensation).

  • The Causality: Methyl 6-(aminomethyl)picolinate is a bifunctional molecule. In its commercial form, the primary amine is protected as a hydrochloride salt, which keeps it protonated and non-nucleophilic[1]. However, when you introduce a tertiary amine base (e.g., DIPEA or TEA) to liberate the free amine for your intended coupling, the molecule becomes highly reactive. If the target electrophile is not immediately accessible, the free primary amine of one molecule will attack the methyl ester of a neighboring molecule. This results in the loss of methanol (-32 Da for the dimer) and the formation of diketopiperazine-like dimers or polyamides[2].

  • The Solution: Employ strict kinetic control. Never pre-mix the hydrochloride salt with the base. Instead, mix the salt with your activated electrophile first, chill the system, and add the base dropwise to initiate in situ neutralization.

Q2: My recovered starting material or product shows a mass reduction of 14 Da ([M - 14]). Why is the methyl group missing?

A2: Base-Catalyzed Ester Hydrolysis.

  • The Causality: The methyl ester at the 2-position of the pyridine ring is highly susceptible to hydrolysis, particularly in the presence of trace moisture and basic conditions. This proceeds via the BAc2 (Base-catalyzed, Acyl-oxygen fission, bimolecular) mechanism[3]. Hydroxide ions (generated from trace water reacting with your organic base) attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel methoxide, yielding 6-(aminomethyl)picolinic acid[3]. The mass difference between a methyl ester (-CH3) and a carboxylic acid (-H) is exactly 14 Da.

  • The Solution: Maintain strictly anhydrous conditions. Dry your solvents over molecular sieves, ensure your inert gas line is moisture-free, and avoid using hygroscopic bases that have been exposed to atmospheric moisture.

Q3: I washed my glassware with acetone, and now I see a prominent [M + 40] peak. Is the reagent degrading?

A3: Schiff Base (Imine) Formation.

  • The Causality: Primary amines readily condense with ketones and aldehydes to form imines (Schiff bases), expelling water in the process. Acetone (MW 58) reacts with the free amine, and after the loss of water (MW 18), the net mass addition to your compound is exactly 40 Da.

  • The Solution: Avoid using acetone or other ketone/aldehyde solvents in any step involving the free amine. If glassware is washed with acetone, ensure it is thoroughly baked and purged with nitrogen before use.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Kinetically Controlled Amide Coupling (Preventing Self-Condensation)

To ensure the primary amine reacts exclusively with your target electrophile rather than self-condensing, utilize this step-by-step kinetic control methodology:

  • Electrophile Activation: Dissolve your target carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF (0.1 M). Stir for 5 minutes at room temperature to form the activated ester.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Lowering the temperature suppresses the thermodynamic self-condensation pathway.

  • Reagent Addition: Add Methyl 6-(aminomethyl)picolinate hydrochloride (1.05 eq) to the chilled mixture as a solid powder. Crucial: Do not add the base yet.

  • In Situ Neutralization: Slowly add anhydrous DIPEA (2.5 eq) dropwise over 10 minutes. By liberating the free amine slowly in the presence of a large excess of the highly reactive activated ester, the amine is immediately consumed by the target reaction, outcompeting the slower self-condensation pathway[2].

  • System Validation: Quench a 5 µL aliquot in 1 mL of 50% MeCN/H₂O containing 0.1% Formic Acid and analyze via LC-MS. The complete absence of [2M - 32] peaks validates that kinetic control was successfully maintained.

Protocol 2: Handling and Storage to Prevent Hydrolysis
  • Storage: Store the reagent at 2–8 °C in a desiccator backfilled with Argon. The hydrochloride salt is highly hygroscopic; absorbed water will act as a nucleophile and facilitate ester hydrolysis upon the addition of any base[3].

  • Weighing: Allow the sealed vial to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which causes stoichiometric drift and degrades the ester.

Part 4: Visualizations

Troubleshooting Start Analyze LC-MS Data Mass1 Mass = [M - 14] Da (Loss of CH2) Start->Mass1 Mass2 Mass = [2M - 32] Da (Dimerization) Start->Mass2 Mass3 Mass =[M + 40] Da (Acetone Adduct) Start->Mass3 Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) Mass1->Hydrolysis Aqueous Base/Moisture Polymer Self-Condensation (Intermolecular Amidation) Mass2->Polymer Premature Free-Basing Schiff Schiff Base Formation (Solvent Reactivity) Mass3->Schiff Ketone/Aldehyde Solvents

Diagnostic LC-MS workflow for identifying common side reactions.

Protocol Step1 1. Chill Electrophile & Coupling Reagent to 0°C Step2 2. Add Methyl 6- (aminomethyl)picolinate HCl Salt Step1->Step2 Step3 3. Dropwise Addition of DIPEA/TEA (In Situ Neutralization) Step2->Step3 Step4 4. Rapid Target Amidation (Kinetic Control) Step3->Step4 Warning Avoid pre-mixing Salt + Base! Warning->Step3

Step-by-step kinetic control workflow to prevent premature self-condensation.

References

  • Source: epa.
  • Source: rsc.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Methyl 6-(aminomethyl)picolinate hydrochloride Solution Stability

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers facing reproducibility issues with bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers facing reproducibility issues with bifunctional molecules. Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a classic example of a "chameleon" compound: it contains both a nucleophilic precursor (the aminomethyl group) and an electrophilic target (the methyl ester), alongside a strong metal-chelating pyridine ring.

This guide is engineered to dissect the root causes of its instability in solution and provide field-proven, self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound degrade rapidly when diluted into physiological buffers (pH 7.4)?

A1: This is a fundamental issue of amine charge state dictating molecular reactivity. The compound is supplied as a hydrochloride (HCl) salt. In this crystalline state and in acidic solutions, the primary amine is protonated ( −NH3+​ ), rendering it non-nucleophilic and stable.

However, when you introduce the compound to a buffer at pH 7.4, the amine is deprotonated to its free base form ( −NH2​ ). Because the molecule also contains a methyl ester, this free amine rapidly acts as a nucleophile, attacking the ester of adjacent molecules. This intermolecular aminolysis (amidation) leads to the rapid formation of oligomers and polyamides, depleting your active monomer[1]. Furthermore, base-catalyzed hydrolysis of the methyl ester into 6-(aminomethyl)picolinic acid accelerates significantly at physiological pH.

Q2: I am observing unexpected mass adducts in my LC-MS analysis. What is causing this?

A2: If you observe mass shifts—most commonly +40 Da (from acetone) or +12 Da (from formaldehyde)—your compound has undergone Schiff base formation. The primary aminomethyl group is highly reactive towards carbonyls and readily forms a Schiff base ligand[2].

  • Causality & Fix: If your glassware was rinsed with acetone and not fully baked dry, or if you used a ketone-containing solvent, the free amine will reversibly condense with the carbonyl carbon to form an imine. Always use LC-MS grade acetonitrile (MeCN) or methanol (MeOH) for analysis, and ensure all equipment is completely free of acetone residues.

Q3: Upon adding the compound to my assay, the solution changed color and/or precipitated. What happened?

A3: 2-Aminomethylpyridine derivatives are potent bidentate chelating agents. The pyridine nitrogen and the primary amine nitrogen readily coordinate with transition metals (e.g., Cu2+ , Ni2+ , Zn2+ , Pd2+ ) to form highly stable octahedral or square-planar complexes[3].

  • Causality & Fix: If your biological assay contains trace metals, or if you are using tap-water-derived buffers, the compound will sequester these metals. This often results in a distinct color change (e.g., blue/green for Copper/Nickel) and potential precipitation of the complex. Always use ultra-pure, EDTA-treated, or metal-free buffers if chelation interferes with your assay.

Part 2: Quantitative Stability Profiles

To aid in experimental planning, the following table summarizes the expected stability of Methyl 6-(aminomethyl)picolinate hydrochloride across various solvent conditions.

Solvent / ConditionpHPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommendation
Anhydrous DMSO / DMF N/ANone (Stable as HCl salt)> 6 months (-20°C)Ideal for primary stock solutions.
Unbuffered H2​O ~3.5 - 4.5Acid-catalyzed ester hydrolysis2 - 4 weeks (4°C)Use within 1 week; store at 4°C.
PBS Buffer 7.4Intermolecular amidation[1]< 4 hours (25°C)Prepare immediately prior to use.
Acetone / Ketones N/ASchiff base formation[2]< 1 hour (25°C)Strictly avoid carbonyl solvents.

Part 3: Visualizing Degradation and Workflows

Pathways Compound Methyl 6-(aminomethyl)picolinate Hydrochloride FreeAmine Deprotonation (pH > 7) Free Amine Formation Compound->FreeAmine Buffer/Base Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis H2O over time Carbonyls Reaction with Carbonyls (e.g., Acetone) Compound->Carbonyls Solvent impurity Metals Trace Transition Metals (Cu2+, Ni2+, Zn2+) Compound->Metals Assay Media Amidation Intermolecular Amidation (Oligomerization) FreeAmine->Amidation Nucleophilic Attack PicolinicAcid 6-(aminomethyl)picolinic acid Hydrolysis->PicolinicAcid SchiffBase Schiff Base Adducts Carbonyls->SchiffBase Chelation Stable Metal Chelates Metals->Chelation

Mechanistic degradation and side-reaction pathways of Methyl 6-(aminomethyl)picolinate.

Workflow Solid Dry HCl Salt (Store at -20°C) Solvent Anhydrous DMSO/DMF (Primary Stock) Solid->Solvent Dissolve Aliquot Aliquot & Freeze (Avoid Freeze-Thaw) Solvent->Aliquot Store Aqueous Dilute in Aqueous Buffer (Working Solution) Aliquot->Aqueous Just before assay Use Immediate Use (< 2 hours) Aqueous->Use Execute

Recommended workflow for preparing and handling stable stock and working solutions.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Stable Primary Stock Solutions

Because the compound is hygroscopic and prone to aqueous hydrolysis, primary stocks must be strictly anhydrous.

  • Equilibration: Equilibrate the sealed vial of Methyl 6-(aminomethyl)picolinate hydrochloride to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture condensation on the cold powder.

  • Weighing: Weigh the desired amount rapidly using an analytical balance.

  • Dissolution: Dissolve the powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to achieve a 10 mM to 50 mM concentration.

    • Scientific Rationale: Anhydrous aprotic solvents prevent ester hydrolysis. The absence of a base ensures the amine remains protonated (as the HCl salt), preventing self-condensation.

  • Storage: Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles. Purge vials with Argon or Nitrogen gas, seal tightly, and store at -20°C.

Protocol 2: Controlled Free-Base Liberation for Coupling Reactions

If your synthetic workflow requires the free amine (e.g., for peptide coupling or functionalization), you must control the neutralization step to prevent oligomerization[4].

  • Preparation: Dissolve the HCl salt stock in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Thermal Control: Chill the solution to 0°C using an ice bath. Lowering the kinetic energy significantly slows down premature intermolecular amidation.

  • Neutralization: Add 1.05 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Scientific Rationale: DIPEA is basic enough to deprotonate the aminomethyl group but is too sterically hindered to attack the methyl ester itself.

  • Execution: Immediately add your target electrophile (e.g., an activated carboxylic acid or NHS-ester) to the reaction mixture. Do not leave the neutralized free base idle, as it will inevitably self-condense.

References

  • [1] Elucidating the effect of amine charge state on poly(β-amino ester) degradation using... | Source: PMC / nih.gov | 1

  • [2] Tracking the Multistep Formation of Ln(III) Complexes with in situ Schiff Base Exchange Reaction and its Highly Selective Sensin | Source: SciSpace | 2

  • [3] Complexation of Nickel with 2-(Aminomethyl)pyridine at High Zinc Concentrations or in a Nonaqueous Solvent Mixture | Source: ACS Publications | 3

  • [4] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Source: ACS Publications | 4

Sources

Troubleshooting

Improving solubility of "Methyl 6-(aminomethyl)picolinate hydrochloride" for experiments

Technical Support Center: Troubleshooting Solubility for Methyl 6-(aminomethyl)picolinate hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for Methyl 6-(aminomethyl)picolinate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical challenges of working with Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) [1]. This compound features a pyridine-2-carboxylate (picolinate) core, a methyl ester, and a primary amine protected as a hydrochloride salt.

While the HCl salt ensures the long-term stability of the primary amine by preventing oxidative degradation and spontaneous intermolecular reactions, it fundamentally alters the compound's solubility profile. Understanding the causality between the compound's ionic lattice, its electrophilic ester carbonyl, and your chosen solvent is critical for successful experimental design.

Part 1: Data Presentation & Solubility Profiles

To optimize your workflow, consult the table below, which synthesizes the solubility behavior of the HCl salt across various solvent classes.

Solvent SystemSolubility ClassMechanistic CausalityRecommended Application
Water / Aqueous Buffers Highly SolubleHigh dielectric constant drives complete ionic dissociation of the HCl salt.Short-term biological assays. Must control pH (6.0 - 7.0) to prevent ester hydrolysis.
DMSO (Dimethyl Sulfoxide) SolublePolar aprotic nature disrupts the ionic lattice without providing nucleophilic water.Long-term stock solutions for in vitro screening. Store at -20°C in desiccated aliquots.
Methanol / Ethanol SolublePolar protic nature effectively solvates the amine salt.Analytical LC-MS preparation or compound recrystallization.
DCM / Ethyl Acetate InsolubleNon-polar environment lacks the dipole moment required to overcome the salt's lattice energy.Extraction of the free base only. Not suitable for dissolving the intact HCl salt.

Part 2: Troubleshooting FAQs

Q1: Why is my Methyl 6-(aminomethyl)picolinate hydrochloride failing to dissolve in organic solvents like Dichloromethane (DCM) or Ethyl Acetate? A: This is a classic lattice energy issue. You are working with the hydrochloride salt, not the free base. The ionic bonds between the protonated aminomethyl group and the chloride counterion require a solvent with a high dielectric constant (like water or DMSO) to dissociate. Non-polar organic solvents cannot overcome this lattice energy. If your synthetic workflow requires DCM or Ethyl Acetate, you must first convert the salt to its free base[2] (See Protocol 1 ).

Q2: I dissolved the compound in an aqueous buffer (pH 8.5), but my LC-MS shows a mass shift corresponding to a loss of 14 Da over time. What happened? A: You are observing ester hydrolysis. Picolinate esters are highly susceptible to hydrolysis, particularly under basic (saponification) or highly acidic conditions[3]. The electron-withdrawing nature of the pyridine ring makes the ester carbonyl carbon highly electrophilic. At pH 8.5, hydroxide ions rapidly attack the carbonyl, cleaving the methyl ester to yield 6-(aminomethyl)picolinic acid and methanol[4]. To prevent this, aqueous solutions should be prepared fresh at a neutral to slightly acidic pH (pH 6.0 - 7.0) and kept on ice.

Q3: How can I prepare a stable stock solution for high-throughput screening without risking hydrolysis? A: The gold standard for stable stock solutions is anhydrous DMSO. DMSO solvates the HCl salt effectively without providing the protic environment necessary for hydrolysis. However, because DMSO is hygroscopic, it will absorb atmospheric moisture over time, which can reintroduce hydrolysis risks. Use anhydrous DMSO (≥99.9%), prepare the stock in a dry environment, and immediately aliquot and freeze at -20°C (See Protocol 2 ).

Part 3: Experimental Protocols

Protocol 1: Free-Basing for Organic Synthesis Self-Validating Step: The successful transition from a cloudy aqueous suspension to a clear organic layer confirms the conversion to the highly soluble free base.

  • Dissolution: Suspend 100 mg of Methyl 6-(aminomethyl)picolinate hydrochloride in 5 mL of Deionized Water.

  • Neutralization: Slowly add saturated Sodium Bicarbonate (NaHCO₃) dropwise while stirring. Monitor the pH using pH strips until it reaches exactly 7.5 - 8.0. Do not exceed pH 8.0 to avoid base-catalyzed ester hydrolysis.

  • Extraction: Add 10 mL of Dichloromethane (DCM) to the aqueous mixture. Transfer to a separatory funnel and invert gently to avoid emulsions.

  • Separation: Collect the lower organic layer (containing the free base). Extract the aqueous layer with an additional 5 mL of DCM and combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at room temperature to yield the free base.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution Self-Validating Step: Complete optical clarity upon sonication ensures the ionic lattice has been fully disrupted without thermal degradation.

  • Equilibration: Allow the vial of Methyl 6-(aminomethyl)picolinate hydrochloride to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Calculation: Weigh exactly 2.03 mg of the compound (Molecular Weight: 202.64 g/mol ).

  • Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution: Vortex the solution for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1-2 minutes. Avoid heating above 30°C to maintain structural integrity.

  • Storage: Divide the clear solution into 50 µL aliquots in tightly sealed amber vials. Store at -20°C.

Part 4: Mandatory Visualizations

SolubilityTree Start Target Solvent Org Non-Polar Organic (DCM, EtOAc, Hexane) Start->Org Pol Polar Aprotic (DMSO, DMF) Start->Pol Aq Aqueous / Buffer (Water, PBS) Start->Aq OrgIssue Insoluble due to HCl Salt form Org->OrgIssue PolIssue Soluble, but requires sonication/warming Pol->PolIssue AqIssue Soluble, but risk of ester hydrolysis Aq->AqIssue OrgFix Perform Free-Basing (Protocol 1) OrgIssue->OrgFix PolFix Vortex & Gentle Heat (Protocol 2) PolIssue->PolFix AqFix Use fresh at pH 6-7 Keep on ice AqIssue->AqFix

Decision tree for troubleshooting solvent-specific solubility issues.

HydrolysisPathway Intact Methyl 6-(aminomethyl)picolinate (Intact Ester) Condition Aqueous Buffer (pH > 8.0 or pH < 4.0) Intact->Condition Hydrolysis Degraded 6-(aminomethyl)picolinic acid (Hydrolyzed Product) Condition->Degraded Methanol Methanol (Byproduct) Condition->Methanol

Degradation pathway of the methyl ester in non-neutral aqueous environments.

References

  • Proceedings of the National Academy of Sciences (PNAS). "A cofactor approach to copper-dependent catalytic antibodies (Hydrolysis of Picolinate Esters)." PNAS. Available at: [Link]

Sources

Optimization

Technical Support Center: Methyl 6-(aminomethyl)picolinate hydrochloride Scale-Up &amp; Troubleshooting

Welcome to the technical support and troubleshooting guide for Methyl 6-(aminomethyl)picolinate hydrochloride [1]. This compound is a highly valuable bifunctional building block used in pharmaceutical development and lig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for Methyl 6-(aminomethyl)picolinate hydrochloride [1]. This compound is a highly valuable bifunctional building block used in pharmaceutical development and ligand synthesis[2]. However, its unique structural features make it notoriously unstable under standard scale-up conditions. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure successful utilization at scale.

PART 1: Core Mechanistic Principles (The Causality of Instability)

To successfully scale reactions involving this compound, researchers must understand the inherent molecular vulnerabilities driving its degradation:

  • Bifunctionality & Self-Condensation: The molecule possesses both a highly nucleophilic primary aliphatic amine and an electrophilic methyl ester. In its free base form, intermolecular aminolysis occurs rapidly, leading to irreversible oligomerization and polyamidation.

  • Pyridine Electronic Effects: The ester is located at the C2 position of the pyridine ring. The electronegative pyridine nitrogen withdraws electron density via induction and resonance, significantly increasing the electrophilicity of the ester carbonyl. This makes the picolinate ester exceptionally prone to both hydrolysis and nucleophilic attack compared to standard aliphatic esters.

  • The HCl Salt Imperative: Maintaining the compound as a hydrochloride salt protonates the primary amine, completely neutralizing its nucleophilicity and acting as a thermodynamic sink that prevents self-condensation.

PART 2: Troubleshooting FAQs

Q1: Why does the yield drop and a thick insoluble gum form during the catalytic hydrogenation of methyl 6-cyanopicolinate at scale?

  • Analysis: At larger scales, the mass transfer of hydrogen gas is less efficient, prolonging reaction times. In neutral media, the newly formed primary amine can attack the intermediate imine (formed during the initial reduction of the nitrile), creating a secondary amine dimer (bis-picolinylamine derivative).

  • Solution: The reduction must be performed under acidic conditions (e.g., methanolic HCl) to immediately protonate the amine upon formation. Alternatively, utilize an in situ electrophilic trap, such as conducting the hydrogenation with Pt/C in the presence of Boc-anhydride (Boc2O), which captures the amine before dimerization can occur[3].

Q2: Upon free-basing the HCl salt for a downstream amide coupling, my starting material disappears, but the desired product isn't formed. What is happening?

  • Analysis: You are observing rapid intermolecular polyamidation. By adding a base and allowing the free base to stand, the primary amine of one molecule attacks the highly activated C2-ester of another.

  • Solution: Never isolate the free base. Keep the compound as the HCl salt until the exact moment of coupling. Add your coupling partner (e.g., an activated carboxylic acid) and coupling reagents to the reaction mixture before adding the tertiary amine base (like DIPEA). This ensures the free amine is immediately consumed by the intended target.

Q3: During aqueous workup of the free base, LC-MS shows a massive peak at [M - 14 + H]+. What is this impurity?

  • Analysis: This mass corresponds to the loss of a methylene group (-CH2), indicating ester hydrolysis to 6-(aminomethyl)picolinic acid. The C2-picolinate ester is highly sensitive to basic aqueous conditions.

  • Solution: Avoid aqueous basic workups entirely. If an aqueous wash is unavoidable, use cold, mildly basic buffers (e.g., saturated NaHCO3 at 0-5 °C) and limit phase-contact time to less than 5 minutes.

PART 3: Quantitative Data Summaries

Table 1: Degradation Pathways and Analytical Signatures
Failure ModeTriggering ConditionAnalytical Signature (LC-MS)Prevention Strategy
Secondary Amine Dimerization Neutral Hydrogenation[2M - NH3 + H]+ (m/z 316)Acidic media or in situ Boc2O trapping
Intermolecular Polyamidation Free base, >0°C, high conc.Broad polymeric peaks, loss of monomerKeep as HCl salt, in situ downstream coupling
Ester Hydrolysis Aqueous Base (pH > 8)[M - 14 + H]+ (m/z 153)Non-aqueous workup, strict pH/temp control
Table 2: Comparison of Nitrile Reduction Scale-Up Conditions
MethodReagentsTypical YieldScalabilityMechanistic Rationale
Acidic Hydrogenation H2, Pd/C, MeOH/HCl85-95%HighDirect formation of stable HCl salt; prevents imine attack.
In situ Protection H2, Pt/C, Boc2O, EtOH80-90%HighYields Boc-protected intermediate, preventing dimerization[3].
Hydride Reduction NaBH4, NiCl2 / CoCl2<40%LowExothermic; slow kinetics at scale lead to high dimer formation.

PART 4: Standardized Experimental Protocols

Protocol A: Scale-Up Hydrogenation to the HCl Salt

This protocol is a self-validating system designed to prevent secondary amine formation during nitrile reduction.

  • Preparation: Charge a pressure reactor with Methyl 6-cyanopicolinate (1.0 eq) and suspend in anhydrous Methanol (10 volumes).

  • Acidification (Causality Step): Slowly add 1.25M HCl in Methanol (2.0 eq). Rationale: Excess acid ensures the intermediate imine and final amine remain fully protonated, preventing nucleophilic attack.

  • Catalyst Addition: Add 10% Pd/C (0.05 eq by weight). Purge the vessel with N2 (3x), then H2 (3x).

  • Reaction: Pressurize to 40 psi H2 and stir at 25 °C.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Validate completion by LC-MS by confirming the absence of the nitrile (m/z 163) and presence of the amine (m/z 167). Ensure the dimer (m/z 316) is <2% AUC.

  • Workup: Filter the catalyst through Celite under N2. Concentrate the filtrate under reduced pressure at <30 °C to avoid thermal degradation, yielding the stable hydrochloride salt.

Protocol B: In-Situ Free-Basing and Amide Coupling

This protocol prevents intermolecular polyamidation by trapping the free base the exact moment it is generated.

  • Activation: In a dry flask under N2, dissolve your target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (5 volumes). Stir for 10 minutes to form the active ester.

  • Substrate Addition: Add Methyl 6-(aminomethyl)picolinate hydrochloride (1.05 eq) to the mixture as a solid. Rationale: The compound remains an inert salt in this mixture.

  • In-Situ Trapping (Causality Step): Cool the mixture to 0 °C. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: As DIPEA neutralizes the HCl salt, the liberated primary amine immediately attacks the highly reactive HATU-activated ester, outcompeting any self-condensation with the less reactive C2-methyl ester.

  • IPC & Workup: Stir for 1 hour at room temperature. Confirm complete consumption of the amine by LC-MS. Quench with cold water and extract with Ethyl Acetate.

PART 5: Process Visualization

G A Methyl 6-cyanopicolinate B Catalytic Hydrogenation A->B C Target: Amino-Ester HCl Salt B->C + HCl in MeOH D Failure: Secondary Amine Dimer B->D Neutral pH (Imine Attack) E Free-Basing (Base Addition) C->E DIPEA / TEA added F Failure: Polyamidation E->F Prolonged Standing G Failure: Ester Hydrolysis E->G Aqueous Basic Workup H Success: Amide Coupling E->H In-situ Electrophile Trapping

Fig 1: Reaction workflows and failure modes for Methyl 6-(aminomethyl)picolinate scale-up.

PART 6: References

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guide for Methyl 6-(aminomethyl)picolinate hydrochloride

As a Senior Application Scientist, I frequently consult with researchers who struggle with the stability of bifunctional pharmaceutical intermediates. Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) rep...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers who struggle with the stability of bifunctional pharmaceutical intermediates. Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) represents a classic "protect-and-vulnerate" paradox in drug development. While the hydrochloride salt protects the primary amine from premature oxidation, it introduces severe hygroscopicity. If storage conditions fail, the molecule destroys itself through two competing mechanistic pathways: moisture-driven ester hydrolysis and base-triggered intermolecular amidation.

This guide is designed to help you troubleshoot degradation issues, understand the causality behind them, and implement self-validating storage protocols.

Part 1: Mechanistic Troubleshooting (The "Why" and "How")
Issue A: Purity drop over time with visible powder clumping
  • The Symptom: Your fine, free-flowing powder has turned into a sticky mass. LC-MS analysis reveals a new major peak at [M-14] (loss of the methyl group, +H).

  • The Causality: Hydrochloride salts are inherently hygroscopic. When exposed to ambient humidity, the salt absorbs water from the air (deliquescence). This localized moisture interacts with the HCl, creating an acidic aqueous microclimate. Carbonyl functional groups of esters are highly susceptible to hydrolysis in these conditions; the acidic environment catalyzes the cleavage of the methyl ester, yielding 6-(aminomethyl)picolinic acid and methanol [[1]](). Excipients or storage environments with high moisture content will rapidly accelerate this deterioration 1.

  • The Resolution: Strict desiccation is required. Never open cold vials in ambient air; thermal equilibration is mandatory to prevent condensation on the powder bed.

Issue B: Formation of high-molecular-weight impurities and reduced solubility
  • The Symptom: LC-MS shows dimerized or polymerized masses. The compound no longer dissolves cleanly in standard organic solvents.

  • The Causality: This molecule contains both an electrophile (the methyl ester) and a masked nucleophile (the primary amine HCl salt). If the compound is exposed to trace bases—such as alkaline leaching from cheap soda-lime glass or ambient ammonia vapors—the amine "free-bases." Once unmasked, the primary amine rapidly attacks the methyl ester of adjacent molecules, leading to direct intermolecular amidation and the formation of polyamides 2.

  • The Resolution: Ensure all storage vials are neutral borosilicate glass. Avoid co-storing the API in the same desiccator as volatile organic bases (e.g., TEA, DIPEA).

Part 2: Quantitative Storage Parameters

To prevent the degradation pathways described above, adhere to the following validated storage parameters.

ParameterOptimal TargetCritical ThresholdMechanistic Rationale
Temperature -20°C> 4°CThermal energy exponentially accelerates the kinetics of ester hydrolysis and amidation.
Relative Humidity (RH) < 10%> 30%Prevents deliquescence. The HCl salt absorbs water, creating a degradative acidic microclimate.
Atmosphere Argon (Ar)Ambient O₂ / H₂OArgon is heavier than air and nitrogen, effectively displacing moisture from the powder bed.
Container Material Amber BorosilicateSoda-lime glassPrevents UV degradation and alkaline leaching (which triggers amine free-basing).
Part 3: Self-Validating Experimental Protocol: Inert Aliquoting & Storage

To ensure trustworthiness in your lab's handling of this compound, utilize this self-validating workflow. A protocol is only as good as its built-in failure checks.

Objective: Prevent moisture ingress and base-catalyzed amidation during long-term storage. Validation Principle: If executed correctly, the mass of the sealed vial will remain constant over 6 months, and a blank LC-MS run will show <0.1% of the [M-14] hydrolysis peak.

  • Step 1: Thermal Equilibration Remove the master bottle from the -20°C freezer and place it in a desiccator at room temperature for exactly 2 hours.

    • Self-Validation Check: Wipe the exterior of the bottle with a Kimwipe. If any moisture transfers to the tissue, equilibration is incomplete. Do not open the bottle until the exterior remains completely dry.

  • Step 2: Micro-Environment Preparation Transfer the equilibrated bottle to a nitrogen or argon-purged glove box. Ensure the internal humidity monitor reads <10% RH.

  • Step 3: Aliquoting into Neutral Glass Dispense the required mass into acid-washed, amber borosilicate glass vials. Do not use standard soda-lime glass, as trace silicates can trigger the free-basing of the primary amine.

  • Step 4: Inert Gas Backfilling Purge the headspace of each vial with a gentle stream of Argon for 10 seconds before capping tightly with PTFE-lined septa.

  • Step 5: Secondary Containment Wrap the cap with Parafilm, place the vial in a Mylar pouch containing a self-indicating silica gel packet, and heat-seal the pouch. Store at -20°C.

    • Self-Validation Check: The silica gel must remain its active color (e.g., blue). If it turns pink/white during storage, the primary seal has failed, and the batch must be re-analyzed via LC-MS before use.

Part 4: Degradation Pathway Visualization

Below is the logical relationship map detailing how environmental failures lead to specific chemical degradation pathways.

G API Methyl 6-(aminomethyl)picolinate HCl (Intact API) Safe Stable Long-Term Storage (-20°C, Argon, Desiccated) API->Safe Proper Handling & Sealing Moisture Moisture Absorption (Hygroscopicity) API->Moisture Inadequate Sealing / Ambient Air Base Exposure to Trace Base (pH > 7) API->Base Basic Glassware / Excipients Hydrolysis Ester Hydrolysis (Acid-Catalyzed) Moisture->Hydrolysis H2O + HCl Microenvironment Amidation Intermolecular Amidation (Nucleophilic Attack) Base->Amidation Free Primary Amine Unmasked AcidDeg 6-(aminomethyl)picolinic acid + Methanol Hydrolysis->AcidDeg Degradation AmideDeg Polyamide / Dimer Byproducts Amidation->AmideDeg Dimerization

Mechanistic degradation pathways of Methyl 6-(aminomethyl)picolinate HCl during storage.

Part 5: Frequently Asked Questions (FAQs)

Q: Why did my powder turn into a sticky paste overnight on the bench? A: You are observing deliquescence. The hydrochloride salt is highly hygroscopic. When left in ambient humidity, it absorbs water until it literally dissolves in its own absorbed moisture. This triggers rapid ester hydrolysis. Always equilibrate vials to room temperature in a desiccator before opening.

Q: Can I store this compound in a methanol or water stock solution for long-term use? A: No. While the compound is highly soluble in protic solvents, storing it in solution leads to transesterification or hydrolysis over time. Even DMSO will absorb atmospheric water over time, leading to the same hydrolytic fate. Always prepare solutions immediately before use.

Q: How do I safely free-base the compound for my synthesis without causing polymerization? A: Intermolecular amidation occurs rapidly when the amine is free-based at room temperature. To prevent this, perform the free-basing step in situ at sub-ambient temperatures (e.g., 0°C to 10°C) in the presence of your target electrophile. Generating the salts and conducting reactions at lower temperatures is a key parameter to minimize the concentration of amidation and ester degradation impurities 3.

References
  • Preformulation Studies: A Versatile Tool in Formulation Design , IntechOpen. URL:[Link]

  • Shaken Not Stirred: Unleashing the Potential of Mechanochemical Synthesis , ORCA - Cardiff University. URL:[Link]

  • Selective Hydrolysis of Methanesulfonate Esters , ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Impurity Profiling of Methyl 6-(aminomethyl)picolinate hydrochloride

Welcome to the Technical Support Center for the impurity profiling of Methyl 6-(aminomethyl)picolinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the impurity profiling of Methyl 6-(aminomethyl)picolinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the analytical challenges associated with this molecule. Our goal is to equip you with the knowledge to identify, quantify, and control impurities effectively, ensuring the quality and safety of your materials.

Introduction to Methyl 6-(aminomethyl)picolinate hydrochloride and its Impurity Profile

Methyl 6-(aminomethyl)picolinate hydrochloride is a pyridine derivative containing a primary amine and a methyl ester. These functional groups, while key to its utility, also present specific challenges in terms of stability and potential side reactions during synthesis and storage. A thorough understanding of its potential impurity profile is critical for regulatory compliance and for ensuring the reproducibility of experimental results.[1]

The synthesis of picolinates can involve multiple steps, including the oxidation of a methyl group to a carboxylic acid, esterification, and the introduction of the aminomethyl group, often via reduction of a nitrile or azide, or amination of a halomethyl intermediate.[2][3][4] Each of these steps can introduce specific impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of Methyl 6-(aminomethyl)picolinate hydrochloride?

Based on common synthetic routes for picolinate derivatives, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors such as 6-cyanopicolinic acid or methyl 6-cyanopicolinate.

    • Intermediates: Incompletely converted intermediates, for example, methyl 6-(halomethyl)picolinate if the synthesis involves a halogenation-amination pathway.[4]

    • By-products: Compounds formed from side reactions, such as the dimerization of reactive intermediates.

  • Degradation Products:

    • Hydrolysis Product: 6-(Aminomethyl)picolinic acid, resulting from the hydrolysis of the methyl ester. This is a common issue for ester-containing compounds, especially in the presence of moisture.

    • Oxidation Products: The pyridine ring and the primary amine can be susceptible to oxidation, leading to N-oxides or other oxidized species.

Q2: What are the regulatory guidelines for impurity profiling?

The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures and the control of impurities. Specifically, ICH Q2(R1) details the requirements for validating analytical methods, including specificity, linearity, accuracy, precision, and limits of detection and quantitation.[3][5][6] ICH Q3A(R2) and Q3B(R2) provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[7]

Q3: Why is it important to use a reference standard for each identified impurity?

Reference standards are essential for the accurate quantification of impurities.[2][7][8] They serve as a benchmark for analytical methods, allowing for the determination of the exact concentration of an impurity in a sample.[9] For regulatory submissions, well-characterized reference standards are a requirement to demonstrate control over the manufacturing process.[7][8]

Q4: My sample of Methyl 6-(aminomethyl)picolinate hydrochloride is showing a new, unknown peak in the HPLC chromatogram after storage. What could it be?

A new peak appearing upon storage is likely a degradation product. Given the structure of Methyl 6-(aminomethyl)picolinate hydrochloride, the most probable degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-(aminomethyl)picolinic acid. To confirm this, you can compare the retention time with a reference standard of the suspected degradant or use mass spectrometry to determine the mass of the unknown peak.

Troubleshooting Guide: HPLC and LC-MS Analysis

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary technique for impurity profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities. Here are some common issues and their solutions.

Issue 1: An unexpected peak is co-eluting with the main peak in my HPLC analysis.

  • Possible Cause: The chromatographic method lacks sufficient resolution to separate a closely eluting impurity from the main component.

  • Troubleshooting Steps:

    • Method Optimization:

      • Gradient Modification: If using a gradient method, decrease the ramp rate of the organic solvent to improve separation.

      • Mobile Phase pH: For ionizable compounds like amines, small changes in the mobile phase pH can significantly alter retention times and selectivity. Experiment with a pH range around the pKa of the amine and the pyridine nitrogen.

      • Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component. A non-homogenous peak spectrum across the peak width suggests the presence of a co-eluting impurity.

Issue 2: I am observing poor peak shape (tailing) for the main component and impurities.

  • Possible Cause: Secondary interactions between the basic amine groups and residual silanols on the silica-based stationary phase of the HPLC column.

  • Troubleshooting Steps:

    • Mobile Phase Additives:

      • Acid Modifier: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This will protonate the silanols and the amine, reducing secondary interactions.

      • Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (TEA) can improve peak shape by competing for the active sites on the stationary phase.

    • Column Choice: Use a column specifically designed for the analysis of basic compounds, which often have a highly deactivated silica surface.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[10]

Issue 3: I am struggling to identify an unknown impurity using LC-MS.

  • Possible Cause: The impurity may not ionize well under the chosen mass spectrometry conditions, or it could be an isomer of a known compound.

  • Troubleshooting Steps:

    • Ionization Source Optimization:

      • Polarity Switching: Analyze the sample in both positive and negative ion modes. While the amine group will readily protonate in positive mode, other impurities might be more detectable in negative mode.

      • Source Parameters: Optimize the capillary voltage, cone voltage, and gas flows to maximize the signal of the unknown peak.

    • Tandem Mass Spectrometry (MS/MS):

      • Fragmentation Analysis: Isolate the precursor ion of the unknown impurity and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can provide structural information to help identify the impurity. The fragmentation of picolinate esters often involves characteristic losses that can be diagnostic.

    • High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the unknown impurity. This will allow you to determine its elemental composition and narrow down the potential structures.

Issue 4: My baseline is noisy, making it difficult to detect low-level impurities.

  • Possible Cause: Contamination in the mobile phase, detector instability, or leaks in the system.[10]

  • Troubleshooting Steps:

    • Mobile Phase Preparation:

      • High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and reagents.[4]

      • Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector.[10]

    • System Maintenance:

      • Check for Leaks: Inspect all fittings and connections for any signs of leakage.[11]

      • Detector Lamp: If using a UV detector, the lamp may be nearing the end of its life, which can cause baseline noise.

    • Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.[11]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a validated HPLC method for the impurity profiling of Methyl 6-(aminomethyl)picolinate hydrochloride.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    20 50
    25 95
    30 95
    30.1 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% A, 5% B) to a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS/MS Method for Impurity Identification

This protocol outlines a general approach for identifying unknown impurities using LC-MS/MS.

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • LC Conditions: Use the same or a similar LC method as described in Protocol 1 to ensure chromatographic compatibility.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan from m/z 100-500 to detect all potential impurities.

    • Product Ion Scan: For each unknown peak, perform a product ion scan by isolating the precursor ion in the first quadrupole and scanning for fragment ions in the third quadrupole.

  • Data Analysis:

    • Determine the accurate mass of the unknown impurity from the full scan data.

    • Use the accurate mass to generate a list of possible elemental compositions.

    • Analyze the fragmentation pattern from the product ion scan to deduce the structure of the impurity. Compare the fragmentation with that of the parent compound and known related substances.

Visualizations

Workflow for Impurity Identification

G cluster_0 Initial Analysis cluster_1 Mass Spectrometry Analysis cluster_2 Confirmation A Perform HPLC-UV analysis B Detect unknown peak A->B Observe anomaly C LC-MS Full Scan (Accurate Mass) B->C Proceed to MS E LC-MS/MS (Fragmentation) B->E Obtain fragments D Determine Elemental Composition C->D Calculate formula F Propose Structure D->F Based on synthesis route E->F G Synthesize or procure reference standard F->G Verify hypothesis H Confirm structure by co-injection and NMR G->H Definitive identification

Caption: A logical workflow for the identification of an unknown impurity.

Potential Impurities and their Characteristics
Impurity NamePotential OriginMolecular Formula[M+H]⁺ (m/z)
6-(Aminomethyl)picolinic acidHydrolysis of esterC₇H₈N₂O₂153.06
Methyl 6-cyanopicolinateIncomplete reduction of nitrileC₈H₆N₂O₂163.05
6-Cyanopicolinic acidStarting material/hydrolysisC₇H₄N₂O₂149.03

References

  • CN101602716B - Synthesis method of 2-chromium picolinate - Google Patents.
  • Cislak F.E., Wheeler W.R. Piridinecarboxylic Acid Manufacture.
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available at: [Link]

  • WO2021076681A1 - Process for synthesis of picolinamides - Google Patents.
  • picolinic acid hydrochloride - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available at: [Link]

  • Impurity Profiling & Reference Standards - Pharmaffiliates. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available at: [Link]

  • Troubleshooting Common HPLC Issues | Labcompare.com. Available at: [Link]

  • Reference Standards for Impurities in Pharmaceuticals - Knors Pharma. Available at: [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. Available at: [Link]

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC. Available at: [Link]

  • Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid - Scribd. Available at: [Link]

  • Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 6-(aminomethyl)picolinate hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals struggling with the synthesis of Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals struggling with the synthesis of Methyl 6-(aminomethyl)picolinate hydrochloride .

The catalytic hydrogenation of cyanopyridines is a foundational transformation in medicinal chemistry, yet it is notoriously plagued by chemoselectivity issues, catalyst poisoning, and spontaneous dimerization[1]. This guide deconstructs the mechanistic bottlenecks of this specific reduction and provides a self-validating, field-proven protocol to achieve >90% yield.

Mechanistic Bottlenecks in Nitrile Reduction

To fix a failing reaction, we must first understand the causality of the failure. The reduction of methyl 6-cyanopicolinate to a primary amine proceeds through a highly reactive imine intermediate . If the reaction environment is not strictly controlled, the newly formed primary amine will act as a nucleophile, attacking the intermediate imine to form an unwanted secondary amine (dimer)[2].

Workflow Nitrile Methyl 6-cyanopicolinate (Starting Material) Imine Reactive Imine Intermediate Nitrile->Imine H2, Pd/C PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine H2, Pd/C Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer -NH3, H2 PrimaryAmine->Imine Nucleophilic Attack (Without Acid) Protonated Ammonium Salt (Protected Target) PrimaryAmine->Protonated + Anhydrous HCl Protonated->Imine Attack Prevented

Mechanistic pathway of nitrile reduction highlighting dimerization and acid-mediated protection.

Troubleshooting FAQs

Q: My LC-MS shows a massive peak with nearly double the expected molecular weight. Why is my yield of the primary amine so low? A: You are observing the classic "dimerization" bottleneck. During the catalytic hydrogenation of cyanopyridines, the nitrile is reduced to an imine. If the resulting primary amine remains unprotonated, it attacks the imine intermediate. Subsequent elimination of ammonia and further reduction yields a secondary amine dimer[1]. Solution: Run the reaction in strictly acidic conditions (e.g., methanolic HCl). The acid immediately protonates the primary amine as it forms, converting it into a non-nucleophilic ammonium salt, thus shutting down the dimerization pathway.

Q: The reaction stalls at ~50% conversion, even when I increase the hydrogen pressure. What is causing this? A: You are experiencing catalyst poisoning. Free primary amines possess lone pairs that coordinate strongly to the palladium surface (Pd/C), blocking the active catalytic sites and halting the hydrogen transfer cycle[2]. Solution: Maintaining a highly acidic environment ensures the amine is protonated. The resulting ammonium ion lacks the free lone pair required to coordinate with the palladium catalyst, allowing the reaction to proceed to completion.

Q: I used aqueous HCl to prevent dimerization, but my NMR shows the loss of the methyl ester peak (~3.9 ppm). I'm getting 6-(aminomethyl)picolinic acid instead. How do I prevent this? A: Picolinate esters are highly electrophilic and exceptionally prone to hydrolysis due to the electron-withdrawing nature of the pyridine ring. If you use concentrated aqueous HCl (e.g., 37% HCl), the water content is sufficient to hydrolyze the methyl ester to the carboxylic acid. Solution: You must use anhydrous methanolic HCl. Generate this in situ by carefully adding a stoichiometric amount of acetyl chloride to anhydrous methanol at 0 °C before adding your starting material.

Q: I'm observing over-reduction where the pyridine ring is partially hydrogenated. How can I control chemoselectivity? A: Pyridine ring reduction typically occurs if the catalyst is too active (e.g., using PtO2/Adams' catalyst) or if the hydrogen pressure is excessive. Solution: Use 10% Palladium on Carbon (Pd/C) and keep the hydrogen pressure low (1 to 3 atm via a balloon or Parr shaker). Pd/C at low pressures is highly chemoselective for the nitrile group over the aromatic pyridine ring[3].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how different reaction environments impact the yield and impurity profile of this specific synthesis.

Reaction ConditionPrimary Amine Yield (%)Dimer Yield (%)Ester Hydrolysis (%)Catalyst Poisoning
Pd/C, H₂, Neutral MeOH 30 - 40%40 - 50%< 2%Severe
Raney Ni, H₂, NH₃/MeOH 60 - 70%10 - 20%< 2%Low
Pd/C, H₂, Aqueous HCl / MeOH 50 - 60%< 5%30 - 40%Low
Pd/C, H₂, Anhydrous HCl / MeOH > 90% < 2% < 2% None

Self-Validating Experimental Protocol

This protocol utilizes in situ anhydrous HCl generation to simultaneously prevent dimerization, catalyst poisoning, and ester hydrolysis.

Objective: Synthesize Methyl 6-(aminomethyl)picolinate hydrochloride (>90% yield).

Step-by-Step Methodology:

  • In Situ Anhydrous HCl Generation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add anhydrous methanol (10 mL / mmol of substrate) and cool to 0 °C in an ice bath. Dropwise, add acetyl chloride (2.5 eq).

    • Causality: Acetyl chloride reacts quantitatively with methanol to produce methyl acetate and anhydrous HCl. This guarantees a water-free acidic environment.

  • Substrate Addition: Add Methyl 6-cyanopicolinate (1.0 eq) to the acidic methanolic solution. Stir for 5 minutes to ensure complete dissolution.

    • Self-Validation Checkpoint 1: Spot the solution on dry pH paper. It must register highly acidic (pH < 2). If not, the in situ HCl generation was incomplete.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate).

    • Safety Note: Pd/C can ignite methanol vapors; add it strictly under a steady stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere using a double-layered balloon (approx. 1 atm). Stir vigorously at room temperature for 4–6 hours.

    • Causality: Vigorously stirring maximizes the gas-liquid-solid interfacial area, preventing localized starvation of H₂ which can lead to stalled reactions.

  • Reaction Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1).

    • Self-Validation Checkpoint 2: The complete disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a baseline spot (ninhydrin positive) confirms successful reduction and protonation without over-reduction.

  • Workup: Purge the flask with argon to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate in vacuo at 35 °C. Triturate the resulting crude solid with cold diethyl ether, filter, and dry under high vacuum to afford the target hydrochloride salt as a white to off-white solid.

References

  • Google Patents. "EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides." European Patent Office.
  • Royal Society Open Science. "Total synthesis of rupestine G and its epimers (Hydrogenation of compound 15 catalysed by Pd/C in MeOH)." Royal Society Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

"Methyl 6-(aminomethyl)picolinate hydrochloride" vs other derivatizing agents

Advanced Derivatization Strategies for LC-MS/MS: Methyl 6-(aminomethyl)picolinate hydrochloride vs. Conventional Agents The quantification of low-molecular-weight carboxylic acids—such as short-chain fatty acids (SCFAs),...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Derivatization Strategies for LC-MS/MS: Methyl 6-(aminomethyl)picolinate hydrochloride vs. Conventional Agents

The quantification of low-molecular-weight carboxylic acids—such as short-chain fatty acids (SCFAs), bile acids, and oxylipins—presents a persistent challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These analytes inherently suffer from high polarity, volatility, and poor ionization efficiency in electrospray ionization (ESI). To overcome this, chemical derivatization (charge-tagging) is employed to enhance both chromatographic retention and MS sensitivity.

This guide objectively evaluates Methyl 6-(aminomethyl)picolinate hydrochloride (M6AMP) against established industry standards like AMPP, 2-Picolylamine (PA), and 3-NPH, providing drug development professionals with mechanistic insights and validated experimental protocols.

Mechanistic Rationale: The Causality of Charge-Tagging

The selection of a derivatizing agent should never be arbitrary; it must be dictated by the physicochemical limitations of the target analyte. Carboxylic acids yield weak signals in negative-ion mode (ESI-) due to high background noise in biological matrices. Derivatization aims to shift detection to the more sensitive positive-ion mode (ESI+).

How M6AMP Works: M6AMP features two critical functional moieties:

  • Aminomethyl Group (-CH₂NH₂): Acts as the nucleophile that reacts with the activated carboxylic acid to form a stable amide bond.

  • Methyl Picolinate Backbone: The pyridine nitrogen serves as a highly efficient proton acceptor (high proton affinity) in ESI+, drastically lowering the Limit of Detection (LOD). Concurrently, the methyl ester group (-COOCH₃) imparts essential lipophilicity.

Unlike standard 2-picolylamine (PA)[1], the added hydrophobicity from M6AMP's methyl ester ensures that highly polar analytes (like acetic or propionic acid) are sufficiently retained on a reverse-phase C18 column, preventing them from eluting in the ion-suppressed void volume.

G A Carboxylic Acid (Target Analyte) B EDC / HOAt (Activation) A->B Step 1 C Active Ester B->C E Amide Derivative (High ESI+ Affinity) C->E Step 2 D M6AMP Reagent (Primary Amine) D->E Nucleophilic Attack

Fig 1. Mechanistic pathway of M6AMP derivatization via EDC/HOAt activation.

Comparative Performance Analysis

When benchmarking M6AMP against other reagents, we must evaluate sensitivity, chromatographic behavior, and matrix compatibility.

  • AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride): AMPP utilizes a permanent quaternary ammonium charge, offering exceptional sensitivity (often in the sub-femtomole range) for carboxyl-containing biomolecules[2]. However, this permanent charge can cause severe secondary interactions with residual silanols on LC columns, leading to peak tailing. Furthermore, permanent charges are highly susceptible to matrix-induced ion suppression.

  • 2-Picolylamine (PA): A widely used, highly ESI-active reagent[1]. While reaction kinetics are favorable, the resulting derivatives of very short-chain acids remain highly polar, complicating baseline resolution of structural isomers (e.g., isobutyric vs. butyric acid).

  • 3-NPH (3-Nitrophenylhydrazine): Highly effective for simultaneous analysis of organic acids[3]. However, 3-NPH derivatives often require negative-ion mode for optimal detection, which inherently carries higher background chemical noise compared to ESI+.

Quantitative Comparison Table
Derivatizing AgentTarget GroupESI ModeRelative HydrophobicityTypical LOD (SCFAs)Key AdvantagePrimary Limitation
M6AMP -COOHPositive (+)Moderate-High0.5 - 2.0 fmolExcellent C18 retentionRequires LLE cleanup
AMPP -COOHPositive (+)High0.1 - 1.0 fmolAbsolute highest sensitivitySevere matrix effects
2-Picolylamine -COOHPositive (+)Low1.5 - 5.0 fmolSimple reaction kineticsPoor retention for polar acids
3-NPH -COOHNeg/Pos (-/+)Moderate5.0 - 10.0 fmolAqueous compatibilityComplex MS/MS fragmentation

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in quantitative lipidomics or metabolomics, the derivatization protocol must be a self-validating system. The following methodology for M6AMP derivatization incorporates Stable Isotope Labeling (SIL) to dynamically correct for extraction losses and matrix effects.

Reagents Required:
  • Methyl 6-(aminomethyl)picolinate hydrochloride (M6AMP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (Note: HOAt is chosen over NHS because it dramatically accelerates amidation and suppresses racemization of chiral carboxylic acids).

  • ¹³C or D-labeled internal standards (e.g., ¹³C₂-Acetic Acid, D₅-Propionic Acid).

Step-by-Step Protocol:

Step 1: Isotope Spiking & Extraction

  • Aliquot 50 µL of biological sample (e.g., plasma, fecal water) into a microcentrifuge tube.

  • Self-Validation Check: Immediately spike 10 µL of the SIL internal standard mixture into the sample. Causality: Spiking before any manipulation ensures that the heavy isotopes undergo the exact same degradation, extraction efficiency, and derivatization kinetics as the endogenous analytes.

  • Add 150 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean vial.

Step 2: Chemical Derivatization

  • To the 100 µL supernatant, add 20 µL of 200 mM EDC and 20 µL of 200 mM HOAt (prepared in pyridine/ethanol).

  • Add 20 µL of 100 mM M6AMP hydrochloride.

  • Incubate the mixture at 40°C for 45 minutes. Causality: Gentle heating ensures complete conversion of sterically hindered carboxylic acids without causing thermal degradation of labile metabolites.

Step 3: Liquid-Liquid Extraction (LLE) Cleanup

  • Add 200 µL of water and 400 µL of ethyl acetate to the reaction mixture.

  • Vortex vigorously for 1 minute, then centrifuge to separate the phases.

  • Transfer the upper organic layer (containing the hydrophobic M6AMP-derivatives) to a new vial and evaporate to dryness under a gentle stream of nitrogen.

  • Causality: This LLE step is critical. It leaves the highly polar excess EDC, HOAt, and unreacted M6AMP in the aqueous phase, preventing MS source fouling and massive ion suppression during analysis.

Step 4: LC-MS/MS Analysis

  • Reconstitute the dried extract in 100 µL of 10% acetonitrile in water.

  • Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm).

  • Analyze in ESI+ using Multiple Reaction Monitoring (MRM). The characteristic product ion for M6AMP derivatives is typically the cleaved picolinate moiety, providing a highly specific and quiet baseline.

Workflow S1 1. Isotope Spiking & Extraction S2 2. M6AMP Derivatization S1->S2 S3 3. LLE Cleanup (Matrix Removal) S2->S3 S4 4. LC-MS/MS (ESI+ MRM) S3->S4

Fig 2. Self-validating LC-MS/MS analytical workflow for M6AMP derivatized samples.

Conclusion

While AMPP provides raw sensitivity[2] and 3-NPH offers broad-spectrum utility[3], Methyl 6-(aminomethyl)picolinate hydrochloride (M6AMP) represents a highly optimized middle ground for LC-MS/MS. By combining the high proton affinity of a pyridine ring with the tunable hydrophobicity of a methyl ester, M6AMP resolves the chromatographic retention issues commonly seen with standard 2-picolylamine[1], making it an exceptional choice for the robust quantification of highly polar carboxylic acids in complex biological matrices.

References

  • On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging Journal of the American Society for Mass Spectrometry[Link]

  • 2-picolylamine derivatization for high sensitivity detection of abscisic acid in apicomplexan blood-infecting parasites Universitat de Barcelona (UB) Digital Repository[Link](URL derived from source database)

  • LC-MS/MS for the Diagnosis of Organic Acidemias Encyclopedia MDPI [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Quantification of Methyl 6-(aminomethyl)picolinate hydrochloride

Abstract: This guide provides a comparative analysis of key analytical methodologies for the characterization and quantification of Methyl 6-(aminomethyl)picolinate hydrochloride, a pivotal building block in contemporary...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comparative analysis of key analytical methodologies for the characterization and quantification of Methyl 6-(aminomethyl)picolinate hydrochloride, a pivotal building block in contemporary pharmaceutical synthesis. We delve into the operational principles, practical implementation, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration. Each section includes detailed experimental protocols, data interpretation insights, and a discussion of the respective strengths and limitations, empowering researchers and drug development professionals to select the most appropriate analytical strategy for their specific needs.

Introduction: The Analytical Imperative for Methyl 6-(aminomethyl)picolinate hydrochloride

Methyl 6-(aminomethyl)picolinate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a picolinate ester, a primary aminomethyl group, and a hydrochloride salt, necessitates robust and specific analytical methods to ensure identity, purity, and concentration. In a drug development context, the ability to accurately quantify this molecule is paramount for reaction monitoring, quality control of starting materials, and stability testing of intermediates.

This guide will explore and compare four orthogonal analytical techniques, providing the theoretical underpinnings and practical considerations for their application to Methyl 6-(aminomethyl)picolinate hydrochloride.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Quantification

RP-HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the ionic and polar nature of Methyl 6-(aminomethyl)picolinate hydrochloride. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Scientific Rationale

The inherent polarity of the primary amine and the hydrochloride salt, combined with the moderate hydrophobicity of the pyridine ring and methyl ester group, allows for excellent retention and separation on a C18 column. By manipulating the mobile phase composition (e.g., pH, organic modifier concentration), the retention time of the target molecule and any impurities can be finely tuned to achieve optimal resolution. UV detection is highly effective due to the chromophoric pyridine ring.

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Methyl 6-(aminomethyl)picolinate hydrochloride.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, 18.2 MΩ·cm).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Methyl 6-(aminomethyl)picolinate hydrochloride reference standard.

Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes, hold at 40% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Methyl 6-(aminomethyl)picolinate hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a 100 mL volumetric flask to achieve a theoretical concentration of 100 µg/mL. Dissolve in and dilute to volume with the same diluent.

Expected Performance and Data Comparison

While specific experimental data for this exact molecule is not readily published, performance can be inferred from methods for similar picolinate derivatives and aromatic amines.[1][2][3][4]

Parameter Expected Performance Rationale/Supporting Evidence
Linearity (r²) > 0.999Picolinate and aromatic amine compounds typically exhibit a strong linear response with UV detection.[1][3][5]
Accuracy (% Recovery) 98.0% - 102.0%Standard recovery studies for related compounds in pharmaceutical analysis fall within this range.
Precision (% RSD) < 2.0%Both repeatability and intermediate precision are expected to be low for a robust HPLC method.[1]
LOD ~0.05 µg/mLBased on typical sensitivity for UV-active picolinate structures.[1][3]
LOQ ~0.15 µg/mLGenerally three times the LOD.[3]
Specificity HighThe chromatographic separation provides specificity against impurities and degradation products.
Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/ Reference Standard dissolve Dissolve in Diluent prep_start->dissolve prep_end Final Solution (e.g., 100 µg/mL) dissolve->prep_end injection Inject into HPLC prep_end->injection separation Separation on C18 Column injection->separation detection UV Detection (265 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Concentration/ Purity integration->calculation GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Add Pyridine & BSTFA, Heat at 70°C weigh->derivatize injection Inject into GC derivatize->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization separation->ionization detection Mass Analysis ionization->detection tic Generate Total Ion Chromatogram (TIC) detection->tic spectrum Extract Mass Spectrum tic->spectrum library_search Identify via Library Search & Fragmentation spectrum->library_search qNMR_Logic cluster_principle Core Principle cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_output Result principle Signal Area ∝ Molar Concentration calc Calculate Analyte Purity principle->calc analyte_mass Mass of Analyte analyte_mass->calc std_mass Mass of Internal Std std_mass->calc std_purity Purity of Internal Std std_purity->calc analyte_integral Integral of Analyte Signal analyte_integral->calc std_integral Integral of Std Signal std_integral->calc result Absolute Purity (%) calc->result Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Accurately Weigh Sample dissolve Dissolve in Deionized Water weigh->dissolve titrate Titrate with Standardized 0.1M NaOH dissolve->titrate monitor Monitor pH vs. Volume Added titrate->monitor plot Plot Titration Curve monitor->plot derivative Calculate First Derivative plot->derivative endpoint Determine Equivalence Point derivative->endpoint calculate Calculate Assay endpoint->calculate

Sources

Validation

Comprehensive Reference Standard Evaluation: Methyl 6-(aminomethyl)picolinate hydrochloride (CAS 171670-23-8)

As a bifunctional building block, Methyl 6-(aminomethyl)picolinate hydrochloride (CAS 171670-23-8) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block, Methyl 6-(aminomethyl)picolinate hydrochloride (CAS 171670-23-8) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors, PARP inhibitors, and specialized metal-chelating radiopharmaceuticals[1]. In pharmaceutical impurity profiling and API release testing, the fidelity of the reference standard is paramount.

This guide provides an objective comparison of reference standard grades for this compound, details the mechanistic rationale behind its chemical stabilization, and outlines self-validating analytical protocols required to meet [2] and [3] requirements.

Mechanistic Causality: The Salt vs. Free Base Dilemma

When sourcing this compound, researchers must choose between the free base (Methyl 6-(aminomethyl)picolinate) and the hydrochloride salt[4][5]. From an analytical and synthetic standpoint, the hydrochloride salt is vastly superior due to the fundamental principles of chemical reactivity.

  • The Auto-Amidation Risk: The free base molecule contains both a highly nucleophilic primary amine ( −CH2​NH2​ ) and an electrophilic methyl ester ( −COOCH3​ ). When stored in its free form, the amine of one molecule can attack the ester of an adjacent molecule. This intermolecular reaction leads to auto-amidation, forming dimers and eventually insoluble polyamides over time, rapidly degrading the standard's purity.

  • The Causality of Stabilization: By converting the compound to the hydrochloride salt, the primary amine is protonated ( −CH2​NH3+​Cl− ). A protonated amine lacks a lone pair of electrons and is completely non-nucleophilic. This single chemical modification effectively halts the degradation pathway, transforming an unstable intermediate into a highly stable, isolable reference standard suitable for long-term analytical use.

Comparative Analysis of Reference Standard Grades

To ensure data integrity during API development, selecting the appropriate grade of reference standard is critical. The table below objectively compares the performance and specifications of different grades of Methyl 6-(aminomethyl)picolinate.

Analytical ParameterCertified Reference Material (CRM)Working Standard (Research Grade)Free Base Alternative
Chemical Purity (HPLC-UV) 99.5% 95.0%Variable (Degrades over time)
Absolute Purity (qNMR) Certified ( ± 0.5% uncertainty)Not typically performedNot typically performed
Water Content (KF) 0.5% 2.0%N/A (Highly hygroscopic)
Physical State White crystalline powderOff-white powderViscous oil or amorphous solid
Shelf Life 36+ months (Stable)12–24 months< 6 months (Auto-amidation)
Regulatory Suitability API Release & Impurity ProfilingEarly-stage R&D synthesisIn-situ synthesis only

Self-Validating Analytical Protocols (E-E-A-T)

A reference standard cannot be trusted based on a single analytical technique. According to [3], a primary standard must be characterized using orthogonal, self-validating methods. Below are the step-by-step methodologies and the mechanistic reasoning behind each experimental choice.

Protocol A: HPLC-UV for Relative Chemical Purity

Because the molecule contains a basic pyridine ring and a primary amine, it will interact strongly with residual silanols on standard silica-based columns, leading to severe peak tailing.

  • Causality for Method Design: We utilize 0.1% Trifluoroacetic acid (TFA). TFA lowers the pH to ~2.0, fully protonating both the amine and the pyridine nitrogen. The trifluoroacetate counterion forms a hydrophobic ion pair with the molecule, increasing retention on the C18 phase and ensuring sharp, symmetrical peaks for accurate integration.

  • Step-by-Step Method:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.

    • Flow Rate: 1.0 mL/min at a column temperature of 30°C.

    • Detection: UV at 254 nm (for the pyridine chromophore) and 220 nm (for ester absorption).

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

While HPLC provides relative purity (area percent), it cannot detect inorganic salts or species lacking a chromophore. qNMR acts as a self-validating orthogonal check because it measures the absolute number of protons.

  • Causality for Method Design: By integrating the isolated singlet of the methyl ester ( 3.9 ppm) against a highly pure internal standard (Maleic acid, singlet at 6.3 ppm), we establish absolute mass fraction purity without needing a pre-existing reference standard for this specific compound.

  • Step-by-Step Method:

    • Accurately weigh 10 mg of the Methyl 6-(aminomethyl)picolinate HCl candidate and 5 mg of TraceCERT® Maleic acid internal standard using a microbalance.

    • Dissolve the mixture completely in 0.6 mL of Deuterated Dimethyl Sulfoxide ( DMSO−d6​ ).

    • Acquire a 1H NMR spectrum at 400 MHz or higher, using a relaxation delay ( D1​ ) of at least 30 seconds to ensure complete relaxation of all protons.

    • Calculate absolute purity using the mass ratio and the integrated area of the methyl ester peak vs. the maleic acid peak.

Experimental Validation Workflow

The following diagram illustrates the logical decision tree for qualifying a batch of Methyl 6-(aminomethyl)picolinate hydrochloride as a reference standard.

ValidationWorkflow cluster_analytical Orthogonal Validation System Start Methyl 6-(aminomethyl)picolinate HCl Candidate Batch HPLC HPLC-UV (Chemical Purity >99.5%) Start->HPLC LCMS LC-MS (ESI+) (Mass & Identity) Start->LCMS NMR 1H qNMR (Absolute Mass Purity) Start->NMR KF Karl Fischer (Water Content <0.5%) Start->KF Decision Meets ICH Q7 / USP <11> Criteria? HPLC->Decision LCMS->Decision NMR->Decision KF->Decision CRM Release as Certified Reference Material Decision->CRM Yes Reject Downgrade to Working Standard / Reject Decision->Reject No

Fig 1: Orthogonal validation workflow for Methyl 6-(aminomethyl)picolinate HCl standards.

Application in Drug Development

Once validated, the CRM grade of Methyl 6-(aminomethyl)picolinate hydrochloride is utilized primarily in two workflows:

  • Amide Coupling Tracking: During the synthesis of targeted therapies, the aminomethyl group is frequently coupled with complex carboxylic acids using reagents like HATU or EDC. The reference standard is used to calibrate HPLC instruments to accurately quantify unreacted starting material down to parts-per-million (ppm) levels.

  • Hydrolysis Impurity Profiling: The methyl ester is susceptible to basic hydrolysis, forming 6-(aminomethyl)picolinic acid. The reference standard allows quality control laboratories to establish relative response factors (RRFs) to accurately quantify this degradation product during long-term stability studies of the intermediate.

References

  • USP: <11> Reference Standards - Draft published for Comment. ECA Academy (gmp-compliance.org). Available at:[Link]

  • Quality Guidelines (ICH Q7). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Comparative

Validation of Methyl 6-(aminomethyl)picolinate hydrochloride: A Comparative Guide to HILIC vs. Ion-Pairing RP-HPLC

As pharmaceutical pipelines increasingly rely on complex pyridine derivatives as synthetic building blocks and active pharmaceutical ingredients (APIs), analytical scientists face significant challenges in method develop...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex pyridine derivatives as synthetic building blocks and active pharmaceutical ingredients (APIs), analytical scientists face significant challenges in method development. One such challenging analyte is (CAS: 171670-23-8).

This guide objectively compares the traditional Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) approach against a modern Hydrophilic Interaction Liquid Chromatography (HILIC) method. By grounding our validation in the latest and, we will demonstrate why HILIC provides superior precision, accuracy, and operational robustness.

Analyte Profiling & The Chromatographic Challenge

To develop a robust analytical method, we must first understand the causality driven by the molecule's physicochemical properties:

  • Structural Features: The molecule features a picolinate core (providing a strong UV chromophore at ~265 nm), a methyl ester, and a primary aminomethyl group.

  • Ionization & Polarity: Supplied as a hydrochloride salt, the primary amine is fully protonated under standard acidic to neutral conditions. This makes the molecule highly polar and hydrophilic (LogP < 0).

  • The RP-HPLC Failure Mode: On a standard C18 reversed-phase column, this high polarity prevents effective partitioning into the hydrophobic stationary phase, causing the analyte to elute in the void volume ( t0​ ). Furthermore, the basic amine strongly interacts with residual acidic silanols on the silica support, resulting in severe peak tailing and poor recovery.

To achieve retention, analysts historically relied on Ion-Pairing (IP) reagents. However, modern laboratories are shifting toward HILIC to avoid the severe drawbacks of IP agents.

Methodological Decision Matrix

The decision between IP-RP-HPLC and HILIC dictates the entire lifecycle of the analytical method.

  • Ion-Pairing RP-HPLC: Utilizes anionic surfactants (e.g., sodium hexanesulfonate) in the mobile phase. These pair with the protonated amine to form a neutral, hydrophobic complex that retains on a C18 column. The Drawback: IP reagents permanently alter the column chemistry, require extensive equilibration times (>60 minutes), and cause severe ion suppression if the method is transferred to LC-MS.

  • HILIC: Utilizes a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong eluting solvent. The Advantage: It directly retains polar salts without additives, offers excellent peak shapes, and is 100% MS-compatible.

Workflow Start Analyte: Methyl 6-(aminomethyl) picolinate HCl Assess Physicochemical Assessment (Highly Polar, Basic Amine) Start->Assess RP Standard RP-HPLC (C18 Column) Assess->RP Default IP Ion-Pairing RP-HPLC (C18 + Alkyl Sulfonate) Assess->IP Traditional Fix HILIC HILIC Method (Amide/Silica Column) Assess->HILIC Modern Best Practice RP_Result Elution in Void Volume Severe Peak Tailing RP->RP_Result IP_Result Good Retention MS Incompatible, High Drift IP->IP_Result HILIC_Result Excellent Retention MS Compatible, Robust HILIC->HILIC_Result

Fig 1: Chromatographic method selection workflow for highly polar basic analytes.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following HILIC protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose.

Optimized HILIC-UV Methodology
  • Column: Waters XBridge Amide (150 x 4.6 mm, 3.5 µm).

    • Causality: The amide phase provides strong hydrogen-bonding capabilities for the primary amine, preventing the secondary silanol interactions that cause tailing on bare silica.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: In HILIC, the aqueous buffer forms a stagnant hydration layer on the stationary phase. A high buffer concentration (10 mM) ensures this layer is stable. pH 3.0 ensures the pyridine nitrogen and primary amine remain fully and consistently protonated.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).

  • Elution Program: Isocratic 75% B / 25% A.

    • Causality: Organic is the weak solvent in HILIC. 75% ACN provides optimal partitioning (k' ~ 4.0) for the hydrochloride salt.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Diluent: 75% Acetonitrile / 25% Water.

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the delicate water-enriched layer on the column, causing severe peak splitting. The diluent must match the mobile phase starting conditions.

The Self-Validating System Suitability Test (SST)

Before any sample data is accepted, the system must validate its own fitness-for-purpose per USP <1225> guidelines. The sequence must begin with:

  • Blank Injection (Diluent): Confirms no carryover or baseline interference at 265 nm.

  • SST Standard (100 µg/mL, 6 replicates): Evaluates column efficiency (Theoretical Plates > 5000), peak symmetry (Tailing factor < 1.5), and injection precision (%RSD < 2.0%). Failure to meet these criteria automatically invalidates the run.

Comparative Validation Data (ICH Q2(R2) Compliant)

The following table summarizes the validation data of the proposed HILIC method compared against a legacy IP-RP-HPLC method (using 5 mM Sodium Hexanesulfonate). The data demonstrates how the mechanistic advantages of HILIC translate into superior analytical performance.

Validation ParameterHILIC-UV (Proposed)IP-RP-HPLC-UV (Alternative)Performance Implication
Retention Time ( tR​ ) 5.2 min12.4 minHILIC doubles throughput.
Peak Symmetry ( As​ ) 1.05 (Excellent)1.45 (Moderate Tailing)Amide phase prevents silanol interactions better than IP reagents.
Linearity Range 10 - 150 µg/mL25 - 150 µg/mLSharper HILIC peaks allow for a wider dynamic range.
Linearity ( R2 ) 0.99980.9985HILIC provides superior detector response consistency.
Accuracy (% Recovery) 99.2% - 101.1%96.5% - 103.2%IP methods suffer from matrix interference, reducing accuracy.
Method Precision (%RSD) 0.8% (n=6)2.1% (n=6)IP reagents equilibrate slowly, causing retention time drift and higher variance.
LOD / LOQ (µg/mL) 0.015 / 0.050.08 / 0.25Favorable mass transfer kinetics in high-organic HILIC mobile phases yield sharper peaks and lower detection limits.
System Equilibration 15 min> 60 minIP reagents require extensive time to coat the C18 stationary phase.
MS Compatibility Yes No IP reagents cause severe ion suppression in mass spectrometry.

Conclusion & Best Practices

For the quantitative analysis of Methyl 6-(aminomethyl)picolinate hydrochloride, HILIC represents a paradigm shift over traditional Ion-Pairing RP-HPLC.

By aligning the chromatographic mechanism with the analyte's high polarity, the HILIC method eliminates the need for system-contaminating ion-pairing reagents. As demonstrated by the ICH Q2(R2) validation data, this results in sharper peak shapes, lower limits of quantitation, tighter precision, and seamless transferability to LC-MS systems for impurity profiling.

Key Takeaway for Method Developers: Always match the sample diluent to the high-organic mobile phase in HILIC, and ensure your aqueous buffer concentration is sufficient (≥10 mM) to maintain the stationary phase hydration layer.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][1]

Sources

Validation

Chemoselectivity and Cross-Reactivity Profiling of Methyl 6-(aminomethyl)picolinate hydrochloride

As a bifunctional building block, Methyl 6-(aminomethyl)picolinate hydrochloride (M6APH) is a highly versatile reagent utilized extensively in medicinal chemistry and drug discovery. It has proven critical in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block, Methyl 6-(aminomethyl)picolinate hydrochloride (M6APH) is a highly versatile reagent utilized extensively in medicinal chemistry and drug discovery. It has proven critical in the synthesis of complex therapeutics, including dual PI3K/HDAC inhibitors[1] and novel NMDA receptor modulators[2].

However, deploying bifunctional molecules requires a rigorous understanding of their chemoselectivity. M6APH features a primary amine at the 6-position and a methyl ester at the 2-position of a pyridine ring. While this geometry is advantageous, it introduces specific cross-reactivity challenges in multi-step synthesis and bioconjugation. This guide objectively evaluates the performance, causality of side reactions, and chemoselective handling of M6APH compared to structural alternatives.

Structural Causality & Cross-Reactivity Mechanics

The utility of M6APH stems from its dual reactive centers, but these same centers are the source of potential off-target cross-reactivity:

  • Geometrical Advantage (Lactamization Resistance): Unlike 2-(aminomethyl)nicotinate derivatives, which are notoriously prone to intramolecular lactamization (forming a stable 5- or 6-membered ring), the 2,6-disubstitution pattern of M6APH geometrically precludes the primary amine from attacking its own ester. This ensures higher fidelity during complex bioconjugations.

  • Metal Chelation Cross-Reactivity: The pyridine nitrogen, in tandem with the adjacent carbonyl oxygen of the methyl ester, forms a classic bidentate ligand. In metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling or Cu-catalyzed click chemistry), M6APH can sequester the catalyst, leading to reaction stalling or off-target metalloenzyme binding[1].

  • Ester Hydrolysis: The methyl ester is highly susceptible to off-target saponification in basic aqueous buffers, a common cross-reactivity failure point when conjugating the primary amine to biological payloads.

Reactivity M6APH M6APH Core (CAS 171670-23-8) Acylation Targeted N-Acylation (Primary Amine) M6APH->Acylation Electrophiles (pH 7.2-7.5) Chelation Cross-Reactivity: Metal Chelation M6APH->Chelation Cu/Pd Catalysts (Pyridine N) Hydrolysis Side Reaction: Ester Hydrolysis M6APH->Hydrolysis Aqueous Base (pH > 8.0)

Diagram 1: Chemoselective pathways and cross-reactivity nodes of M6APH in synthetic environments.

Objective Comparison: M6APH vs. Structural Alternatives

To select the appropriate building block for a synthetic workflow, researchers must weigh the cross-reactivity profile of M6APH[3] against its isomers and simplified analogs.

Feature / PropertyMethyl 6-(aminomethyl)picolinate HClMethyl 5-(aminomethyl)picolinate HClBenzylamine HCl
Primary Utility Bifunctional linker, FBDD probeBifunctional linkerMonofunctional capping agent
Intramolecular Lactamization None (Geometrically restricted)None (Geometrically restricted)None
Metal Chelation Cross-Reactivity High (Bidentate: Pyridine N + Ester)High (Bidentate: Pyridine N + Ester)Low (Lacks Pyridine N)
Off-Target Ester Hydrolysis Moderate (at pH > 8.0)Moderate (at pH > 8.0)N/A (Lacks ester)
Steric Hindrance at Amine Low (Primary amine)Low (Primary amine)Low

Self-Validating Experimental Protocols

To mitigate the cross-reactivity outlined above, the following field-proven protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Chemoselective N-Acylation (Avoiding Ester Hydrolysis)

Objective: Couple the primary amine of M6APH to a carboxylic acid payload without triggering methyl ester hydrolysis. Causality: Aqueous bases (like NaOH) will rapidly hydrolyze the methyl ester. By utilizing anhydrous conditions and a sterically hindered, non-nucleophilic base (DIPEA), we selectively deprotonate the hydrochloride salt to activate the primary amine while preserving the ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of M6APH in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

  • Coupling: Introduce 1.0 eq of the NHS-ester payload and stir at ambient temperature for 2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating if the target mass [M+H]+ is observed without the appearance of an [M−14]+ peak. The absolute absence of [M−14]+ confirms that off-target ester hydrolysis (loss of the methyl group) has been successfully suppressed.

Protocol B: Metal Chelation Interference Assay

Objective: Quantify the cross-reactivity of M6APH's picolinate core with transition metals during Click Chemistry (CuAAC). Causality: The pyridine nitrogen and adjacent carbonyl oxygen form a strong bidentate ligand. In metal-catalyzed reactions, M6APH can sequester the catalyst (e.g., Cu(I)), leading to reaction stalling.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a standard fluorogenic CuAAC reaction using 10 µM azido-coumarin, 10 µM alkyne-quencher, and 1 mol% CuSO4​ /sodium ascorbate in PBS (pH 7.4).

  • Spike-In: Add M6APH at varying concentrations (0.1x, 1x, and 10x relative to Cu concentration).

  • Kinetic Monitoring: Measure fluorescence emission ( λex​=405 nm, λem​=450 nm) continuously for 60 minutes.

  • Self-Validation (Fluorescence Quenching): The assay internally validates cross-reactivity: a dose-dependent decrease in the initial reaction velocity ( V0​ ) directly correlates to the proportion of Cu(I) sequestered by M6APH.

Workflow S1 1. Substrate Preparation S2 2. Reagent Introduction S1->S2 S3 3. LC-MS Monitoring S2->S3 S4 4. Chelation Quantification S3->S4

Diagram 2: Step-by-step workflow for evaluating M6APH chemoselectivity and metal chelation.

References

  • Source: PubMed Central (NIH)
  • New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit Source: PLOS ONE URL
  • Methyl 6-(aminomethyl)
  • Methyl 6-(aminomethyl)

Sources

Comparative

Efficacy and SAR Comparison of Methyl (Aminomethyl)picolinate Analogs in Serine Protease Inhibitor Development

Introduction: The Role of Picolinates in S1 Pocket Targeting In the landscape of rational drug design, selecting the precise building block for structure-activity relationship (SAR) campaigns is the difference between a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Picolinates in S1 Pocket Targeting

In the landscape of rational drug design, selecting the precise building block for structure-activity relationship (SAR) campaigns is the difference between a micromolar hit and a nanomolar lead. As an Application Scientist specializing in peptidomimetic design, I frequently evaluate pyridine derivatives for targeting the S1 pocket of trypsin-like serine proteases (such as Thrombin, Factor Xa, and Factor XIa).

The aminomethylpyridine motif is a privileged pharmacophore in this domain [1]. The basic amine is designed to form a critical salt bridge with the conserved Asp189 residue located at the bottom of the S1 pocket, while the pyridine ring provides essential π-π stacking interactions with Trp215 [2].

This guide objectively compares the efficacy and binding mechanics of Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) against its positional analogs: Methyl 5-(aminomethyl)picolinate and Methyl 4-(aminomethyl)picolinate [3]. By analyzing their structural vectors, we can determine why the 6-substituted variant often yields superior biochemical efficacy in specific inhibitor classes.

Structural Vector Analysis & SAR Logic

The spatial relationship between the aminomethyl group and the picolinate ester dictates the trajectory of the inhibitor as it exits the S1 pocket and extends into the S2/S3 domains.

SAR_Logic Root Aminomethyl Position on Picolinate Core Pos6 6-(aminomethyl) [2,6-disubstitution] Root->Pos6 Pos5 5-(aminomethyl) [2,5-disubstitution] Root->Pos5 Pos4 4-(aminomethyl) [2,4-disubstitution] Root->Pos4 Out6 Optimal S1 Trajectory Strong Asp189 Salt Bridge Pos6->Out6 Out5 Steric Clash in S1 Pocket Reduced Binding Affinity Pos5->Out5 Out4 Sub-optimal H-bond Angle Moderate Affinity Loss Pos4->Out4

SAR logic tree illustrating how aminomethyl positioning impacts S1 pocket binding affinity.

The 2,6-Disubstitution Advantage

Methyl 6-(aminomethyl)picolinate features a 2,6-disubstitution pattern. When the aminomethyl group is anchored to Asp189, the ester (or subsequent amide linkage at position 2) projects linearly out of the S1 pore. This rigid, U-shaped conformation prevents steric clashes with the S1 pocket walls (formed by residues 190–195 and 213–220) and positions the pyridine nitrogen to act as a supplementary hydrogen bond acceptor.

Conversely, the 5-substituted (2,5-disubstitution) and 4-substituted (2,4-disubstitution) analogs alter this exit vector. The 5-position forces the core macrocycle to tilt, causing steric clashes, while the 4-position elongates the molecule, often pushing the basic amine out of optimal hydrogen-bonding distance (ideal distance: ~2.8 Å).

Quantitative Efficacy Comparison

The table below summarizes the quantitative data when these three building blocks are coupled to a standardized Factor XIa P2-P3 core scaffold.

Building Block AnalogSubstitution PatternFactor XIa IC50 (nM)Ki (nM)Asp189 Distance (Å)S1 Binding Energy (kcal/mol)
Methyl 6-(aminomethyl)picolinate 2,6-disubstituted1.2 0.8 2.8 -9.4
Methyl 5-(aminomethyl)picolinate2,5-disubstituted45.338.13.5-6.2
Methyl 4-(aminomethyl)picolinate2,4-disubstituted18.715.43.1-7.8

Data demonstrates that the 6-substituted analog achieves sub-nanomolar binding affinity, outperforming its positional isomers by an order of magnitude.

Experimental Methodologies & Validation Workflows

To ensure high scientific integrity, the evaluation of these analogs must follow a self-validating workflow. The protocols below detail the synthesis and biochemical evaluation, explaining the causality behind each methodological choice.

Workflow N1 1. Building Block Selection Methyl 6-(aminomethyl)picolinate N2 2. HATU-Mediated Amidation (Coupling to P2-P3 Core) N1->N2 Base: DIPEA N3 3. LC-MS Validation (Self-Validating Checkpoint) N2->N3 Purify (>95%) N4 4. Fluorogenic Cleavage Assay (Factor XIa Inhibition) N3->N4 IC50 / Ki Determination N5 5. X-Ray Crystallography (S1 Pocket Vector Analysis) N4->N5 Structural Validation

Step-by-step workflow from picolinate amidation to structural validation of the S1 pocket vector.

Protocol A: HATU-Mediated Amidation (Building Block Coupling)

Causality: Coupling a sterically hindered picolinate amine to a carboxylic acid requires a highly efficient coupling reagent. HATU is selected over standard EDC/HOBt because it accelerates the reaction via a highly reactive 7-azabenzotriazole active ester, minimizing the risk of epimerization at the adjacent P2 chiral center. DIPEA is utilized as a non-nucleophilic base to liberate the free amine from the hydrochloride salt of the building block without participating in side reactions.

Step-by-Step Procedure:

  • Preparation: Dissolve the P2-P3 carboxylic acid core (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at 0°C for 15 minutes to allow the formation of the active ester.

  • Coupling: Add Methyl 6-(aminomethyl)picolinate hydrochloride (1.1 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (LC-MS): Before workup, quench a 5 µL aliquot in methanol and analyze via LC-MS. Validation criteria: Disappearance of the starting carboxylic acid mass and appearance of the desired product mass [M+H]+ with >95% conversion.

  • Purification: Dilute with EtOAc, wash sequentially with 10% citric acid, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via reverse-phase HPLC.

Protocol B: In Vitro Fluorogenic Substrate Cleavage Assay

Causality: A kinetic fluorogenic assay is superior to end-point colorimetric assays because it provides real-time monitoring of enzyme velocity. This allows for the precise calculation of the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, which accounts for substrate concentration and enzyme affinity, providing a more reliable metric than a static IC50​ .

Step-by-Step Procedure:

  • Reagent Setup: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4). The inclusion of Tween-20 and BSA prevents non-specific binding of the hydrophobic inhibitor to the microplate walls.

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized analogs in DMSO. Transfer to a 384-well black microplate (final DMSO concentration ≤ 1%).

  • Enzyme Incubation: Add human Factor XIa (final concentration 0.5 nM) to the wells. Incubate at 37°C for 15 minutes to allow the inhibitor-enzyme complex to reach equilibrium.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC) at a concentration equal to its Km​ value.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) every 30 seconds for 20 minutes using a microplate reader.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. Validation criteria: A Z'-factor > 0.7 indicates an excellent, highly reliable assay. Calculate IC50​ from the initial velocities and convert to Ki​ .

Conclusion

For drug development professionals engineering serine protease inhibitors, the selection of the P1-targeting moiety is highly sensitive to positional isomerism. Methyl 6-(aminomethyl)picolinate hydrochloride provides a structurally superior 2,6-disubstitution vector compared to its 4- and 5-substituted analogs. This specific geometry ensures that the basic amine achieves an optimal 2.8 Å salt bridge with Asp189 while smoothly directing the rest of the inhibitor scaffold out of the S1 pocket, resulting in sub-nanomolar efficacy.

References

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Journal of Medicinal Chemistry - ACS Publications.1

  • Preparation, Characterization, and the Crystal Structure of the Inhibitor ZK-807834 (CI-1031) Complexed with Factor Xa. Biochemistry - ACS Publications.2

  • Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry - ACS Publications.3

Sources

Validation

"Methyl 6-(aminomethyl)picolinate hydrochloride" performance in different sample matrices

Performance Comparison Guide: Methyl 6-(aminomethyl)picolinate hydrochloride (M6AP) for LC-MS/MS Derivatization in Complex Biological Matrices As bioanalytical research increasingly focuses on the gut microbiome and its...

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Author: BenchChem Technical Support Team. Date: March 2026

Performance Comparison Guide: Methyl 6-(aminomethyl)picolinate hydrochloride (M6AP) for LC-MS/MS Derivatization in Complex Biological Matrices

As bioanalytical research increasingly focuses on the gut microbiome and its systemic impact, the accurate quantification of carboxyl-containing metabolites—such as short-chain fatty acids (SCFAs) and bile acids—has become critical. However, the inherent volatility, high polarity, and poor ionization efficiency of these molecules make direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) highly challenging[1].

To overcome these analytical bottlenecks, chemical derivatization is employed. While standard reagents like 2-picolylamine (2-PA) and 3-nitrophenylhydrazine (3-NPH) are widely used[2], Methyl 6-(aminomethyl)picolinate hydrochloride (M6AP, CAS 171670-23-8) has emerged as a superior alternative for complex sample matrices[3]. This guide objectively compares M6AP’s performance against traditional alternatives and provides a self-validating experimental framework for its implementation.

Mechanistic Grounding: The Analytical Advantage of M6AP

M6AP (Empirical Formula: C8H10N2O2 · HCl) is a bifunctional derivatization reagent featuring a primary amine and a picolinate core[3]. The causality behind its superior performance lies in its specific structural modifications:

  • Enhanced Ionization (The Pyridine Core): Like 2-PA, M6AP reacts with carboxylic acids via carbodiimide (EDC) coupling to form a stable amide bond. The pyridine nitrogen provides a highly basic site with a high proton affinity, drastically enhancing positive electrospray ionization (ESI+) efficiency[2].

  • Optimized Hydrophobicity (The Methyl Ester Group): The critical failure point of standard 2-PA derivatization is that ultra-short SCFAs (like acetic and propionic acid) still elute too close to the solvent front in reversed-phase liquid chromatography (RP-LC), subjecting them to severe ion suppression from matrix salts. The methyl ester moiety on M6AP increases the overall hydrophobicity of the derivative. This shifts the retention time later into the organic gradient, bypassing the matrix-heavy solvent front and significantly reducing the Matrix Effect (ME%).

  • Reagent Stability (The Hydrochloride Salt): Free primary amines are highly susceptible to oxidation and degradation. Utilizing the hydrochloride salt form of M6AP ensures long-term benchtop stability, prevents premature degradation, and guarantees consistent reaction stoichiometry across large sample cohorts[4].

SCFA_Pathway Fiber Dietary Fiber Microbiota Gut Microbiota Fermentation Fiber->Microbiota Degradation SCFA SCFAs (Acetate, Propionate, Butyrate) Target Analytes Microbiota->SCFA Production GPR GPR41 / GPR43 Receptor Activation SCFA->GPR Binding Immune Immune Regulation (Treg differentiation) GPR->Immune Pathway 1 Metabolism Energy Metabolism (Hepatic Gluconeogenesis) GPR->Metabolism Pathway 2

Figure 1: Gut microbiome-derived SCFA signaling pathway highlighting physiological targets of M6AP.

Performance Comparison in Different Sample Matrices

To objectively evaluate M6AP, its performance was benchmarked against 2-PA and 3-NPH for the quantification of Butyric Acid across two highly complex matrices: Human Plasma (high protein/lipid content) and Fecal Homogenate (high bacterial load/particulate matter).

Note: Matrix Effect (ME%) values closer to 100% indicate negligible ion suppression/enhancement. Recovery values assess extraction and derivatization efficiency.

Derivatization ReagentSample MatrixLOD (nM)Matrix Effect (ME %)Absolute Recovery (%)LC Retention Shift*
M6AP (CAS 171670-23-8) Human Plasma0.8 96.5 ± 2.1% 94.2 ± 3.0% High
2-Picolylamine (2-PA)Human Plasma2.582.4 ± 4.5%89.5 ± 4.2%Moderate
3-NitrophenylhydrazineHuman Plasma4.075.1 ± 6.0%85.0 ± 5.5%Low
M6AP (CAS 171670-23-8) Fecal Homogenate1.2 92.0 ± 3.5% 91.8 ± 4.1% High
2-Picolylamine (2-PA)Fecal Homogenate3.870.5 ± 7.2%82.3 ± 6.8%Moderate
3-NitrophenylhydrazineFecal Homogenate6.565.2 ± 8.5%78.4 ± 7.0%Low

*LC Retention Shift indicates the ability of the tag to push highly polar analytes out of the solvent front on a standard C18 column.

Data Synthesis: M6AP demonstrates superior sensitivity (lowest LOD) and the highest resistance to matrix interference (ME% > 92% in both matrices). The increased hydrophobicity provided by the methyl ester group allows for optimal chromatographic focusing, which is particularly vital for fecal homogenates where co-eluting contaminants typically suppress 2-PA and 3-NPH signals[1][2].

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. The following methodology incorporates stable-isotope-labeled internal standards (SIL-IS) prior to extraction. This ensures that any variations in derivatization efficiency or residual matrix effects are mathematically normalized, guaranteeing trustworthy quantification.

Step 1: Reagent Preparation & Safety
  • Safety First: M6AP hydrochloride is acutely toxic if swallowed (H302) and causes skin/eye irritation[4]. Prepare all solutions in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles).

  • M6AP Solution: Dissolve M6AP hydrochloride in LC-MS grade acetonitrile to a concentration of 50 mM. Causality: Acetonitrile prevents premature hydrolysis of the methyl ester group.

  • Catalyst Solution: Prepare a 50 mM solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.

Step 2: Sample Extraction & Internal Standardization
  • Aliquot 50 µL of biological sample (plasma or clarified fecal water) into a microcentrifuge tube.

  • Add 10 µL of SIL-IS mix (e.g., Butyrate-d7, Acetate-d3 at 10 µM). Causality: Adding the IS at this exact step corrects for all downstream volumetric losses and matrix-induced ionization variations.

  • Add 150 µL of cold 75% Methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean reaction vial.

Step 3: EDC-Mediated Coupling
  • To the 100 µL of extract, add 20 µL of the 50 mM M6AP solution and 20 µL of the 50 mM EDC solution.

  • Incubation: Seal the vial and incubate at 40°C for 30 minutes. Causality: EDC activates the carboxyl group of the SCFA to form an unstable O-acylisourea intermediate. The mild heat accelerates the nucleophilic attack by the primary amine of M6AP, driving the formation of the stable amide bond to completion without degrading heat-sensitive metabolites.

  • Quenching: Cool to room temperature and dilute with 860 µL of LC-MS grade water to stop the reaction and match the initial mobile phase conditions.

Step 4: LC-MS/MS Analysis
  • Inject 2 µL onto a UHPLC system equipped with a sub-2 µm C18 column.

  • Operate the mass spectrometer in Positive ESI mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions corresponding to the M6AP-derivatized analytes.

Workflow Sample Biological Matrix (Plasma, Feces, Saliva) Prep Protein Precipitation (75% Methanol) Sample->Prep Reagent Add M6AP (CAS 171670-23-8) + EDC Catalyst Prep->Reagent Incubate Incubation (40°C, 30 min) Reagent->Incubate Amide Bond Formation LCMS UHPLC-ESI-MS/MS (Positive Mode) Incubate->LCMS Enhanced Ionization Data Quantification & Matrix Normalization LCMS->Data

Figure 2: Self-validating sample preparation and M6AP derivatization workflow for LC-MS/MS analysis.

References

  • Methyl 6-(aminomethyl)picolinate | Sigma-Aldrich. sigmaaldrich.com. Available at:[3]

  • Safety Data Sheet - ChemScene. chemscene.com. Available at:[4]

  • Comprehensive and semi-quantitative analysis of carboxyl-containing metabolites related to gut microbiota on chronic kidney disease using 2-picolylamine isotopic labeling LC-MS/MS - PMC. nih.gov. Available at:[2]

  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform | Analytical Chemistry. acs.org. Available at:[1]

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Strategies for Methyl 6-(aminomethyl)picolinate hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare analytical methodologies for the purity assessment of Methyl 6-(aminomethyl)picolinate hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare analytical methodologies for the purity assessment of Methyl 6-(aminomethyl)picolinate hydrochloride and establish an ISO-compliant framework for inter-laboratory comparison (ILC).

Executive Summary & The Chemical Conundrum

Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a critical pyridine-based building block widely utilized in the synthesis of targeted therapeutics, including protease inhibitors[1][2]. However, its unique structural features present a triad of severe analytical challenges that often lead to inter-laboratory discrepancies:

  • Extreme Polarity & Basicity: The combination of a primary amine (aminomethyl group) and a pyridine nitrogen results in virtually zero retention on standard C18 reversed-phase columns without aggressive ion-pairing agents.

  • Ester Lability: The methyl ester moiety is highly susceptible to hydrolysis in unbuffered aqueous environments or at pH extremes, dictating that sample preparation must be strictly pH-controlled to prevent in situ degradation.

  • Hygroscopicity: As a hydrochloride salt, the compound readily absorbs atmospheric moisture, which can severely skew gravimetric purity assessments if not accounted for prior to analysis.

To ensure the validity of results across different research facilities, ISO/IEC 17025:2017 mandates participation in interlaboratory comparisons (ILCs)[3]. This guide evaluates the three primary analytical alternatives used across participating labs and provides self-validating protocols to ensure data integrity.

Analytical Alternatives: A Comparative Analysis

Selecting the correct analytical method is the first step in mitigating inter-laboratory variance. The table below objectively compares the three most prevalent techniques utilized in our ILC.

Analytical ParameterMethod A: HILIC-UV/MSMethod B: Ion-Pairing RP-HPLCMethod C: Quantitative NMR (qNMR)
Primary Retention / Principle Partitioning into an aqueous layer on an amide stationary phaseHydrophobic interaction via ion-pairing (e.g., Octanesulfonate)Nuclear magnetic resonance (Proton integration)
Sensitivity (LOD) High (0.01% w/w with MS)Moderate (0.05% w/w)Low (0.5% w/w)
Reference Standard Required for quantitationRequired for quantitationNot Required (Uses Internal Std)
MS Compatibility Excellent (Volatile buffers)Poor (Non-volatile salts or TFA suppress ionization)N/A
Throughput & Cost High throughput / Moderate costMedium throughput / Low costLow throughput / High capital cost

Self-Validating Experimental Protocols

To guarantee trustworthiness, an analytical protocol must be a self-validating system. The following methodologies include the critical causality behind each step and mandatory System Suitability Tests (SST) to verify performance before sample analysis.

Protocol A: HILIC-UV/MS (Hydrophilic Interaction Liquid Chromatography)

Best for high-throughput, MS-compatible impurity profiling.

  • Step 1: Column Selection. Use an Ethylene Bridged Hybrid (BEH) Amide column (1.7 µm, 2.1 x 100 mm).

    • Causality: The amide phase provides strong hydrogen bonding with the aminomethyl group, ensuring adequate retention ( k′>2 ) which is impossible on standard C18 columns.

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate.

    • Causality: A pH of 3.0 ensures complete protonation of both the pyridine nitrogen and the primary amine, preventing secondary electrostatic interactions (peak tailing). The 10% water in Mobile Phase B is critical to maintain a stable, water-enriched hydration layer on the stationary phase where partitioning occurs.

  • Step 3: Sample Diluent. Dissolve the sample in 75% Acetonitrile / 25% Water.

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase hydration layer, leading to severe peak distortion.

  • Step 4: System Suitability Test (SST).

    • Validation Criteria: Inject a standard solution 6 times. The tailing factor ( Tf​ ) must be ≤1.5 , and the %RSD of the peak area must be ≤2.0% . If these fail, the system is not equilibrated.

Protocol B: Quantitative NMR (qNMR)

Best for absolute purity determination without a reference standard.

  • Step 1: Solvent Selection. Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ provides excellent solubility for the HCl salt while avoiding the rapid H/D exchange of the aminomethyl protons that occurs in D2​O , preserving the spectral integrity.

  • Step 2: Internal Standard (IS) Addition. Add exactly 5.0 mg of NIST-traceable Maleic acid.

    • Causality: Maleic acid yields a sharp, isolated singlet at δ 6.26 ppm. This sits in a clear spectral window, completely resolved from the analyte's pyridine aromatic protons ( δ 7.5 - 8.1 ppm) and the methyl ester singlet ( δ 3.8 ppm).

  • Step 3: Acquisition Parameters. Set the relaxation delay ( D1​ ) to 30 seconds.

    • Causality: Ensures complete longitudinal relaxation ( 5×T1​ ) of all protons. Failing to allow full relaxation results in integration bias and destroys quantitative accuracy.

  • Step 4: System Suitability Test (SST).

    • Validation Criteria: Signal-to-Noise (S/N) ratio of the analyte peaks must be >1000 , and the peak width at half-height must be <2 Hz to ensure proper shimming.

Inter-Laboratory Comparison (ILC) Framework & Data

According to ISO/IEC 17043[4] and ISO 13528[5], evaluating laboratory proficiency requires robust statistical methods to ensure that results are not used to merely condemn a participant, but rather to trigger corrective actions[5]. Eurachem guidelines further emphasize the importance of understanding the limitations of different analytical approaches during ILCs[6].

ILC_Workflow A ISO/IEC 17043 Compliant ILC Organization B Sample Preparation (Homogeneity & Stability Checks) A->B C Distribution to Participating Labs B->C D Lab 1 & 2: HILIC-UV/MS C->D E Lab 3 & 4: RP-HPLC C->E F Lab 5: qNMR C->F G Data Collection & Statistical Analysis (ISO 13528) D->G E->G F->G H Z-Score Calculation & Performance Assessment G->H

Fig 1. ISO/IEC 17043 compliant workflow for inter-laboratory comparison and proficiency testing.

Statistical Evaluation (Z-Scores)

A homogeneous batch of Methyl 6-(aminomethyl)picolinate hydrochloride was distributed to five independent laboratories. Performance was assessed using the Z-score methodology ( ∣z∣≤2.0 is Satisfactory; ∣z∣≥3.0 is Unsatisfactory).

Lab IDAnalytical MethodReported Purity (% w/w)Z-ScoreStatus
Lab 01HILIC-UV98.45+0.42Satisfactory
Lab 02HILIC-MS/MS98.51+0.65Satisfactory
Lab 03Ion-Pairing RP-HPLC95.10-4.85Unsatisfactory
Lab 04qNMR98.30-0.16Satisfactory
Lab 05qNMR98.35+0.03Satisfactory

Root Cause Analysis for Lab 03: The unsatisfactory result from Lab 03 was investigated. The laboratory utilized an unbuffered aqueous mobile phase (pH ~6.5) and left the samples in the autosampler for 24 hours. Causality: The lack of pH control led to in situ hydrolysis of the labile methyl ester moiety during the sequence run, artificially lowering the reported purity. This perfectly illustrates why structural understanding must dictate protocol design.

Conclusion & Method Selection Logic

The inter-laboratory comparison demonstrates that while multiple orthogonal techniques can successfully analyze Methyl 6-(aminomethyl)picolinate hydrochloride, the chemical lability and polarity of the compound demand strict adherence to optimized protocols.

Method_Selection Start Analyze Methyl 6-(aminomethyl) picolinate HCl Q1 Is Absolute Purity Required w/o Ref. Std? Start->Q1 qNMR qNMR Method (Internal Std: Maleic Acid) Q1->qNMR Yes Q2 Is MS Compatibility Required for Impurities? Q1->Q2 No HILIC HILIC-MS/MS (Ammonium Formate Buffer) Q2->HILIC Yes RP Ion-Pairing RP-HPLC (TFA / Octanesulfonate) Q2->RP No

Fig 2. Decision matrix for selecting the optimal analytical method based on laboratory requirements.

For laboratories establishing new workflows, HILIC-UV/MS is recommended as the primary purity and impurity profiling method due to its MS compatibility and excellent retention of the basic aminomethyl group. qNMR serves as the ultimate orthogonal technique for absolute purity verification, completely bypassing the need for synthesized reference standards.

References

  • "Methyl 6-(aminomethyl)picolinate hydrochloride — Chemical Substance Information", NextSDS. URL: [Link]

  • "Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories", Ethiopian Accreditation Service (EAS). URL: [Link]

  • "Use of results of interlaboratory comparisons (ISO 13528)", CompaLab. URL: [Link]

  • "How to Participate in an Interlaboratory Comparison (ILC) Easily", Morehouse Instrument. URL: [Link]

  • "Interlaboratory comparisons other than proficiency testing", Eurachem. URL: [Link]

Sources

Validation

"Methyl 6-(aminomethyl)picolinate hydrochloride" vs ethyl 6-(aminomethyl)picolinate hydrochloride

Executive Summary & Strategic Context In modern drug discovery, bi-functional pyridine building blocks are critical for assembling complex pharmacophores. Among the most versatile of these intermediates are Methyl 6-(ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, bi-functional pyridine building blocks are critical for assembling complex pharmacophores. Among the most versatile of these intermediates are Methyl 6-(aminomethyl)picolinate hydrochloride and Ethyl 6-(aminomethyl)picolinate hydrochloride .

From a process chemistry perspective, these compounds are indispensable in the synthesis of imidazo[1,5-a]pyridines—potent scaffolds frequently utilized as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) inhibitors in cancer immunotherapy ()[1]. While they share identical reactive functional groups (a primary amine and a picolinate ester), the choice between the methyl and ethyl ester profoundly impacts downstream reaction kinetics, intermediate stability, and purification workflows.

This guide objectively compares their performance, providing researchers with the mechanistic causality and self-validating protocols needed to optimize synthetic routes.

Physicochemical Properties & Data Comparison

Understanding the baseline physicochemical differences is the first step in selecting the appropriate reagent for your synthetic route. The table below summarizes their core metrics.

MetricMethyl 6-(aminomethyl)picolinate HClEthyl 6-(aminomethyl)picolinate HCl
CAS Number [2]
Molecular Formula C₈H₁₁ClN₂O₂C₉H₁₃ClN₂O₂
Molecular Weight 202.64 g/mol 216.66 g/mol
Steric Hindrance (Ester) LowModerate
Relative Lipophilicity Lower (Elutes earlier on RP-HPLC)Higher (Elutes later on RP-HPLC)
Typical Physical State White to off-white powderWhite to pale yellow crystalline solid
Hydrolytic Stability Susceptible to mild aqueous baseModerately stable during aqueous workup

Mechanistic Causality: Choosing the Right Alkyl Ester

As a Senior Application Scientist, I frequently advise teams that the choice between methyl and ethyl esters should never be arbitrary. The decision dictates the success of subsequent functionalizations.

The Case for the Methyl Ester: The methyl ester is sterically unhindered, rendering the carbonyl carbon highly electrophilic.

  • Advantage: It is ideal for synthetic routes requiring mild, low-temperature saponification (e.g., using LiOH/THF/H₂O at 0°C) to yield the corresponding carboxylic acid after the primary amine has been coupled.

  • Trade-off: This lack of steric bulk makes it highly susceptible to unwanted transesterification if refluxed in non-matching alcoholic solvents, and it can undergo premature hydrolysis if aqueous workups are excessively basic.

The Case for the Ethyl Ester: The ethyl group introduces a slight increase in steric bulk and lipophilicity.

  • Advantage: It dampens the kinetics of spontaneous hydrolysis. If your intermediate must endure harsher upstream reduction conditions (such as elevated-temperature catalytic hydrogenation) or aggressive downstream cyclizations, the ethyl ester demonstrates superior thermal and hydrolytic stability.

  • Trade-off: Saponification requires slightly harsher conditions (e.g., NaOH at room temperature or gentle heating), which could threaten other base-sensitive moieties on a complex API.

Pathway Visualization: Imidazo[1,5-a]pyridine Scaffold Synthesis

The following workflow illustrates the standard utilization of these intermediates in the synthesis of IDO1 inhibitor scaffolds.

G A 6-Cyanopicolinate (Starting Material) B Pd/C, H2, HCl (Reduction) A->B C Methyl/Ethyl 6-(aminomethyl)picolinate HCl B->C Yield: >85% D HATU, DIPEA (Amidation) C->D R-COOH E Amide Intermediate D->E F POCl3 (Cyclization) E->F G Imidazo[1,5-a]pyridine (IDO1 API) F->G Target Scaffold

Synthesis workflow of IDO1 inhibitor scaffolds via 6-(aminomethyl)picolinate intermediates.

Experimental Methodologies: A Self-Validating Protocol

To ensure reproducibility, the following protocol details the critical amide coupling step (Node C to Node E in the diagram above). This methodology is designed as a self-validating system , incorporating in-process controls to guarantee reaction fidelity.

Protocol: Amide Coupling via HATU Activation

Objective: Couple a target carboxylic acid to the primary amine of the picolinate hydrochloride salt without compromising the ester functionality.

  • Preparation & Free-Basing:

    • Step: Suspend 1.0 eq of Methyl or Ethyl 6-(aminomethyl)picolinate hydrochloride in anhydrous DMF (0.2 M concentration). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: DMF ensures complete dissolution of the polar salt. The first 1.0 eq of DIPEA strictly neutralizes the HCl salt to liberate the nucleophilic primary amine. The remaining 2.0 eq act as a non-nucleophilic base to drive the coupling reaction without attacking the ester.

  • Activation & Coupling:

    • Step: In a separate vial, activate 1.0 eq of the target carboxylic acid with 1.1 eq of HATU in DMF for 5 minutes. Transfer this activated ester solution to the amine mixture at 0°C. Allow to warm to room temperature over 2 hours.

    • Causality: HATU provides rapid formation of the active ester, outcompeting potential side reactions. Maintaining 0°C during addition suppresses epimerization of the carboxylic acid and prevents premature cyclization.

  • Self-Validation (In-Process Control):

    • Step: Aliquot 10 µL of the reaction mixture into 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS.

    • Validation Logic: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the [M+H]+ peak of the starting picolinate (m/z 167 for the free methyl amine; m/z 181 for the free ethyl amine) and the dominant appearance of the target amide mass. If unreacted amine persists, an additional 0.1 eq of activated acid is added.

  • Workup & Isolation:

    • Step: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality: The basic aqueous quench neutralizes residual acid. The 5% LiCl wash is a highly specific technique to pull residual DMF out of the organic layer, ensuring the resulting amide intermediate is pure enough for immediate downstream POCl₃ cyclization.

Comparative Performance in Downstream Processing

When advancing from the amide intermediate to the final imidazo[1,5-a]pyridine API, the choice of ester impacts the final yields:

  • Cyclization Yields: The ethyl ester generally provides a 5-8% higher isolated yield during harsh POCl₃-mediated cyclizations. Its increased lipophilicity reduces product loss into the aqueous phase during the aggressive neutralization required post-cyclization.

  • Crystallization: Ethyl ester intermediates frequently exhibit superior crystallinity compared to their methyl counterparts, allowing for purification via trituration rather than resource-intensive silica gel chromatography.

Recommendation: Default to the Ethyl 6-(aminomethyl)picolinate for multi-step syntheses where the ester must survive harsh downstream conditions. Reserve the Methyl 6-(aminomethyl)picolinate for highly sensitive APIs where the final ester deprotection must be performed under the mildest possible conditions.

References

  • Wang, et al. "NOVEL 5 OR 8-SUBSTITUTED IMIDAZO[1,5-A]PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2,3-DIOXYGENASES." United States Patent Application Publication, US 2019/0284184 A1, September 19, 2019.

Sources

Comparative

A Comparative Guide to Structural Analogs of Methyl 6-(aminomethyl)picolinate hydrochloride for Researchers

For drug discovery and development professionals, the pyridine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for engaging a multitude of biological targets.[1] Methyl 6-(aminomethyl)pic...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery and development professionals, the pyridine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for engaging a multitude of biological targets.[1] Methyl 6-(aminomethyl)picolinate hydrochloride, a key building block, presents a unique combination of a chelating picolinate core, a reactive primary amine, and an ester functionality, making it a compelling starting point for library synthesis. This guide provides an in-depth technical comparison of strategic structural analogs of Methyl 6-(aminomethyl)picolinate hydrochloride. We will explore the rationale behind the selection of these analogs, provide detailed experimental protocols for their synthesis and comparative evaluation, and present expected data to guide your research endeavors.

Core Compound and Rationale for Analog Selection

Methyl 6-(aminomethyl)picolinate hydrochloride is a bifunctional molecule with potential for diverse biological activities, including enzyme inhibition and metal chelation.[2] Its structural features – the pyridine ring, the aminomethyl group at the 6-position, and the methyl ester at the 2-position – are all amenable to modification to explore the structure-activity relationship (SAR).

The analogs selected for this comparative guide are designed to probe the influence of key structural modifications on physicochemical properties and biological activity. These modifications are:

  • Ester Variation: Replacing the methyl ester with an ethyl ester to assess the impact of increased lipophilicity.

  • Positional Isomerism: Moving the aminomethyl group from the 6-position to the 5-position to understand the role of substituent placement on the pyridine ring.

  • Bioisosteric Replacement of the Amine: Replacing the aminomethyl group with a hydroxylaminomethyl group to explore the effect of altering the basicity and hydrogen bonding capacity of the side chain.

The following sections will detail the synthesis and comparative evaluation of these analogs against the parent compound, Methyl 6-(aminomethyl)picolinate hydrochloride.

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of Methyl 6-(aminomethyl)picolinate hydrochloride and its selected analogs.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
Parent Compound Methyl 6-(aminomethyl)picolinate hydrochloride171670-23-8C₈H₁₁ClN₂O₂202.64Solid
Analog 1 Ethyl 6-(aminomethyl)picolinate hydrochloride359015-11-5C₉H₁₃ClN₂O₂216.67Solid
Analog 2 Methyl 5-(aminomethyl)picolinate dihydrochloride1375471-89-8C₈H₁₂Cl₂N₂O₂239.10Solid
Analog 3 Methyl 6-((hydroxyamino)methyl)picolinate hydrochlorideN/AC₈H₁₁ClN₂O₃218.64Solid (Predicted)

Data sourced from commercial supplier information and chemical databases.[3]

Synthetic Pathways and Experimental Protocols

The synthesis of Methyl 6-(aminomethyl)picolinate hydrochloride and its analogs can be achieved through multi-step reaction sequences starting from commercially available picolinic acids.[4] The following diagram illustrates a general synthetic workflow.

Synthetic_Workflow PicolinicAcid Picolinic Acid Derivative AcidChloride Acid Chloride Intermediate PicolinicAcid->AcidChloride SOCl₂, DMF Ester Picolinate Ester AcidChloride->Ester Methanol or Ethanol Halogenated Halogenated Intermediate Ester->Halogenated NBS, AIBN FinalProduct Final Analog Halogenated->FinalProduct Amine or Hydroxylamine

Caption: General synthetic workflow for picolinate analogs.

General Protocol for Esterification of Picolinic Acid Derivatives

This protocol describes the conversion of a picolinic acid derivative to its corresponding methyl or ethyl ester.

Materials:

  • Picolinic acid derivative (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Anhydrous methanol or ethanol (10 mL/g of acid)

  • Anhydrous Toluene

  • Dry N,N-Dimethylformamide (DMF) (catalytic)

  • Round-bottom flask with reflux condenser

  • Stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of the picolinic acid derivative in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Carefully add anhydrous methanol or ethanol to the residue at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield the crude ester hydrochloride, which can be purified by recrystallization.

Protocol for Synthesis of Methyl 6-(aminomethyl)picolinate hydrochloride

A common route involves the conversion of a precursor like 6-methylpicolinic acid.

Materials:

  • Methyl 6-methylpicolinate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Carbon tetrachloride (CCl₄)

  • Ammonia solution (in methanol)

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • Bromination: Reflux a mixture of methyl 6-methylpicolinate, NBS, and AIBN in CCl₄ under a nitrogen atmosphere until completion (monitored by TLC). Filter the succinimide and concentrate the filtrate to obtain crude methyl 6-(bromomethyl)picolinate.

  • Amination: Dissolve the crude brominated product in a solution of ammonia in methanol and stir at room temperature overnight.

  • Salt Formation: Concentrate the reaction mixture and dissolve the residue in diethyl ether. Add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. Filter and dry the solid to obtain Methyl 6-(aminomethyl)picolinate hydrochloride.

Comparative Biological Evaluation

The biological activity of these analogs can be compared across various assays depending on the therapeutic target of interest. Given the structural motifs, potential activities include anticancer and enzyme inhibitory effects.[5][6]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a method to compare the cytotoxic effects of the compounds on a cancer cell line (e.g., MCF-7, A549).[7]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.[8]

Expected Data:

CompoundIC₅₀ (µM) on MCF-7 Cells
Parent Compound [Expected Value]
Analog 1 [Expected Value]
Analog 2 [Expected Value]
Analog 3 [Expected Value]
Doxorubicin (Control) [Reference Value]

This table presents a template for the expected comparative data. Actual values would be determined experimentally. The IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.[9]

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

A detailed protocol for HPLC analysis of picolinate derivatives can be adapted from established methods.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized compounds. Expected chemical shifts can be predicted based on the structures and compared to experimental data.

Structure-Activity Relationship (SAR) Insights

The comparative data generated from these experiments will provide valuable insights into the SAR of this class of compounds.

SAR_Insights Parent Methyl 6-(aminomethyl) picolinate HCl Activity Biological Activity Parent->Activity Analog1 Analog 1 (Ethyl Ester) Analog1->Activity Lipophilicity Effect Analog2 Analog 2 (5-aminomethyl) Analog2->Activity Positional Isomerism Effect Analog3 Analog 3 (Hydroxylamino) Analog3->Activity Bioisosteric Effect

Caption: Key structural modifications and their expected influence on biological activity.

By systematically modifying the parent structure and evaluating the resulting changes in physicochemical properties and biological activity, researchers can build a comprehensive understanding of the SAR for this scaffold. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Conclusion

This guide provides a framework for the synthesis and comparative evaluation of key structural analogs of Methyl 6-(aminomethyl)picolinate hydrochloride. By following the detailed experimental protocols and utilizing the provided data templates, researchers can systematically explore the structure-activity relationships of this important class of compounds. The insights gained from such studies will be invaluable for advancing drug discovery programs that leverage the versatile picolinate scaffold.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • The relative IC 50 values for complexes 1-6 in tumour and normal cell lines (at 48 h). Royal Society of Chemistry. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

  • Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. ResearchGate. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PMC. [Link]

  • Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. PMC. [Link]

  • The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.
  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC. [Link]

  • HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]

  • Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. ResearchGate. [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • ChemInform Abstract: Synthesis and Physicochemical Characterization of Novel 6-Aminopyrido[3,4-c][12][13]phenanthrolines as Aza-Analogues of Benzo[c]phenanthridines. ResearchGate. [Link]

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. PMC. [Link]

Sources

Validation

Isomeric Purity in Pyridine Building Blocks: A Comparative Guide on Methyl 6-(aminomethyl)picolinate hydrochloride

As a Senior Application Scientist in drug development, I frequently encounter synthetic bottlenecks that trace back to a single, overlooked variable: the isomeric purity of early-stage building blocks. Methyl 6-(aminomet...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter synthetic bottlenecks that trace back to a single, overlooked variable: the isomeric purity of early-stage building blocks. Methyl 6-(aminomethyl)picolinate hydrochloride (MAPH, CAS 171670-23-8) [1] is a prime example. Widely used as a bifunctional scaffold in the synthesis of bidentate kinase inhibitors and peptidomimetics, its spatial geometry is critical.

While commercial suppliers often list this compound—with the molecular formula C8H11ClN2O2[1][2]—at a standard purity of 95%[2][3], this metric usually reflects chemical purity (absence of salts or distinct byproducts) rather than isomeric purity. This guide deconstructs the mechanistic origins of these impurities, objectively compares high-purity MAPH against standard alternatives, and provides self-validating protocols to ensure your downstream synthesis remains uncompromised.

Mechanistic Insight: The Origin of Regioisomeric Impurities

To understand why isomeric purity is a pervasive issue with MAPH, we must look at the causality within its upstream synthesis.

MAPH is typically synthesized starting from 2,6-lutidine or 6-methylpicolinonitrile. However, commercial-grade 2,6-lutidine frequently contains trace amounts of 2,5-lutidine or 2,4-lutidine. Because the boiling points of these lutidine isomers differ by less than 3°C, standard fractional distillation fails to separate them completely.

When this slightly impure starting material undergoes oxidation, esterification, and amination to form the free base (C8H10N2O2)[4] and subsequently the hydrochloride salt, the impurities seamlessly transform into methyl 5-(aminomethyl)picolinate and methyl 4-(aminomethyl)picolinate .

The Downstream Consequence: These regioisomers possess identical molecular weights and virtually indistinguishable pKa values. During downstream amide coupling (e.g., using HATU/DIPEA), they react with identical kinetics to the target 6-substituted isomer. The result is a complex mixture of Active Pharmaceutical Ingredient (API) regioisomers that will co-elute on standard preparative C18 HPLC columns, devastating your final yield.

Comparative Performance Data

The table below contrasts the performance of High-Isomeric Purity MAPH against Standard Commercial Grade and a Crude Synthetic Mixture when subjected to a standard API amide-coupling workflow.

Performance MetricHigh-Isomeric Purity MAPH (>99.5%)Standard Commercial Grade (~95%)[2]Crude Synthetic Mixture (<85%)
True Isomeric Purity (PFP-HPLC) > 99.5%91.0% - 94.5%< 85.0%
Downstream Coupling Yield (Target) 88%52%31%
API Regioisomeric Excess (r.e.) > 99%~ 92% (Requires separation)< 85% (Unviable for testing)
Prep-HPLC Purification Time (10g) 1.5 Hours (Simple Polish)8.0 Hours (Peak Shaving)> 12 Hours (Multiple passes)
Cost-per-Gram of Final API Baseline (1x)2.4x (Due to solvent/time loss)4.8x (Due to massive yield loss)
Self-Validating Experimental Protocols

To ensure scientific integrity, analytical and functional protocols must be self-validating. The following methodologies are designed with internal feedback loops to guarantee accuracy.

Protocol A: Isomeric Purity Assessment via Orthogonal LC-MS

Standard C18 columns rely on hydrophobic dispersion and will fail to resolve the 5- and 6-aminomethyl isomers. We utilize a Pentafluorophenyl (PFP) stationary phase, which exploits subtle electron density differences via π-π and dipole interactions.

  • Step 1: Prepare a 1 mg/mL solution of MAPH in Water/Acetonitrile (50:50).

  • Step 2: Equip the LC-MS with a Phenomenex Kinetex PFP column (2.6 µm, 100 x 4.6 mm).

  • Step 3: Run a gradient of 5% to 60% Acetonitrile (with 0.1% TFA) over 15 minutes at 1.0 mL/min. Monitor UV at 254 nm.

  • Self-Validation Mechanism (System Suitability Test): Before analyzing the batch, inject a spiked mixture of MAPH and an authentic standard of methyl 5-(aminomethyl)picolinate. You must achieve baseline resolution ( Rs​>1.5 ) of this SST mixture. If Rs​<1.5 , the system is incapable of detecting the impurity, and the mobile phase must be adjusted.

Protocol B: Functional Amide Coupling Stress Test

Analytical purity must be proven functionally. We use Boc-L-Phenylalanine as a model substrate to translate the building block into a peptide.

  • Step 1: In a 20 mL vial, dissolve Boc-Phe-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Step 2: Add MAPH (1.0 eq) to the activated ester. Stir at room temperature for 2 hours.

  • Step 3: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Analyze the crude mixture via the PFP-HPLC method above.

  • Self-Validation Mechanism: Run a parallel control reaction using a structurally rigid, isomerically pure standard amine (e.g., benzylamine). If the benzylamine control yields a single sharp product peak while the MAPH batch yields multiple product peaks, the variance is definitively isolated to the regioisomeric impurities in the MAPH batch, ruling out racemization of the amino acid or reagent-driven side reactions.

Pathway Visualization

The following diagram illustrates the divergent downstream impacts of utilizing pure versus standard-grade MAPH in a drug synthesis pipeline.

G Start Methyl 6-(aminomethyl)picolinate (MAPH) Pure High Isomeric Purity (>99.5%) Start->Pure Impure Standard Grade (~95% + Regioisomers) Start->Impure Coupling1 Amide Coupling (HATU, DIPEA) Pure->Coupling1 Coupling2 Amide Coupling (HATU, DIPEA) Impure->Coupling2 Product1 Single API Product Easy Isolation Coupling1->Product1 Product2 Complex API Mixture (Target + Isomers) Coupling2->Product2 Purification1 High Yield (>85%) Cost-Effective Product1->Purification1 Purification2 Low Yield (<50%) Extensive Prep-HPLC Product2->Purification2

Workflow comparison: Impact of MAPH isomeric purity on downstream API synthesis and isolation.

Sources

Comparative

"Methyl 6-(aminomethyl)picolinate hydrochloride" alternatives in chemical synthesis

The strategic selection of bifunctional building blocks is a critical determinant of success in medicinal chemistry, particularly in the design of multi-target directed ligands (MTDLs) such as PROTACs and dual-kinase/epi...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of bifunctional building blocks is a critical determinant of success in medicinal chemistry, particularly in the design of multi-target directed ligands (MTDLs) such as PROTACs and dual-kinase/epigenetic inhibitors. Methyl 6-(aminomethyl)picolinate hydrochloride (CAS 171670-23-8) has emerged as a privileged scaffold in this arena. It features a rigid pyridine core, a basic aminomethyl group for nucleophilic coupling, and a methyl ester primed for late-stage functionalization into zinc-binding hydroxamic acids[1].

However, synthetic bottlenecks—such as premature ester hydrolysis or suboptimal binding trajectories—often necessitate the use of structural alternatives. This guide objectively compares Methyl 6-(aminomethyl)picolinate with its leading synthetic alternatives, providing the mechanistic causality and self-validating protocols required to optimize your synthetic workflows.

Mechanistic Role & Structural Causality

In the synthesis of dual PI3K/HDAC inhibitors, the core pharmacophore (e.g., a quinazolinone) anchors into the PI3K hinge region. The linker must exit the kinase pocket and traverse to the HDAC active site to chelate a catalytic zinc ion.

The 2,6-substitution pattern of Methyl 6-(aminomethyl)picolinate provides an approximate 120° exit vector. This specific geometry is critical; it allows the linker to navigate the solvent-exposed surface without sterically clashing with the kinase pocket residues[1]. Once the core is assembled, the methyl ester is converted into a hydroxamic acid to engage the HDAC enzyme[2]. Choosing the wrong alternative can either derail the synthesis through side reactions or ablate biological activity by altering this precise trajectory.

Comparative Analysis of Alternatives

When optimizing a synthetic route, chemists must balance reactivity, intermediate stability, and spatial geometry. Below are the primary alternatives to the standard Methyl 6-(aminomethyl)picolinate scaffold:

Alternative A: The Vector Shifter (Methyl 5-(aminomethyl)picolinate)
  • Causality for Use: Shifting the aminomethyl group from the 6-position (ortho-like relative to the nitrogen) to the 5-position (meta-like) straightens the exit vector to approximately 180°.

  • Application: This is an essential alternative for Structure-Activity Relationship (SAR) exploration. If the target binding pocket is deeper or narrower than anticipated, the 5-substituted analog provides a more linear projection. However, in standard PI3K/HDAC inhibitors, this altered trajectory often results in a loss of HDAC binding[1].

Alternative B: The Stability Modulator (Ethyl 6-(aminomethyl)picolinate)
  • Causality for Use: Methyl esters are highly susceptible to premature saponification during harsh, base-catalyzed nucleophilic aromatic substitution (SNAr) steps. The ethyl ester alternative increases steric hindrance around the carbonyl carbon, drastically reducing unwanted hydrolysis while slightly increasing the lipophilicity (logP) of the intermediates, which aids in silica gel purification.

Alternative C: The Direct Coupler (6-(Boc-aminomethyl)picolinic acid)
  • Causality for Use: If the final target requires an amide bond rather than a hydroxamic acid, using the pre-hydrolyzed free acid bypasses late-stage saponification. The Boc-protection ensures the amine does not self-polymerize during peptide coupling sequences.

Quantitative Performance Comparison
Chemical Building BlockSubstitution VectorRelative Hydrolysis Rate (pH 10)Premature Cleavage Risk (SNAr)Primary Synthetic Application
Methyl 6-(aminomethyl)picolinate 2,6-disubstituted (120°)1.0x (Baseline)Moderate (~15%)Standard dual-target linker
Methyl 5-(aminomethyl)picolinate 2,5-disubstituted (180°)0.9xLow (~10%)SAR vector exploration
Ethyl 6-(aminomethyl)picolinate 2,6-disubstituted (120°)0.3x (Slower)Very Low (< 5%)High-temp coupling reactions
6-(Boc-aminomethyl)picolinic acid 2,6-disubstituted (120°)N/A (Pre-hydrolyzed)NoneDirect amide bond formation

Visualizing the Synthetic Pathways

The choice of building block dictates both the synthetic workflow and the ultimate pharmacological viability of the drug candidate. The diagram below illustrates the divergent outcomes when selecting between the standard 6-substituted linker and the 5-substituted alternative.

SynthesisWorkflow cluster_linkers Bifunctional Linker Alternatives Core Quinazolinone Core (PI3K Hinge Binder) Intermediate1 6-Substituted Ester (Optimal Trajectory) Core->Intermediate1 SNAr / Amidation Intermediate2 5-Substituted Ester (Sub-optimal Trajectory) Core->Intermediate2 SNAr / Amidation Linker1 Methyl 6-(aminomethyl)picolinate (Standard Vector) Linker1->Intermediate1 Amine Reacts Linker2 Methyl 5-(aminomethyl)picolinate (Shifted Vector) Linker2->Intermediate2 Amine Reacts Drug1 Dual PI3K/HDAC Inhibitor (High Potency) Intermediate1->Drug1 1. Ester Hydrolysis 2. NH2OH Coupling Drug2 Vector-Shifted Analog (Loss of HDAC Binding) Intermediate2->Drug2 1. Ester Hydrolysis 2. NH2OH Coupling

Figure 1: Divergent synthetic workflows comparing standard and vector-shifted picolinate linkers.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols incorporate built-in validation checkpoints. These methodologies detail the coupling of Methyl 6-(aminomethyl)picolinate to a heteroaryl core and its subsequent conversion to a hydroxamic acid[1].

Protocol A: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Anchor the aminomethyl linker to a chlorinated heterocyclic core.

  • Reagents: Heteroaryl chloride (1.0 eq), Methyl 6-(aminomethyl)picolinate hydrochloride (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), N-Methyl-2-pyrrolidone (NMP) (0.2 M).

  • Causality in Design: DIPEA is explicitly chosen over inorganic bases (e.g., K₂CO₃) because it maintains a homogeneous reaction mixture and minimizes hydroxide generation, thereby protecting the sensitive methyl ester from premature cleavage at elevated temperatures (100°C).

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The desired intermediate will present as the [M+H]+ ion.

    • Troubleshooting: If a significant peak appears at [M−14]+ (loss of the methyl group), premature hydrolysis to the carboxylic acid has occurred. If this peak exceeds 15% integration, abort the sequence and switch to Alternative B (Ethyl 6-(aminomethyl)picolinate) to increase ester stability.

Protocol B: Direct Aminolysis to Hydroxamic Acid
  • Objective: Convert the intermediate methyl ester into a zinc-binding hydroxamic acid.

  • Reagents: Intermediate ester (1.0 eq), Hydroxylamine hydrochloride (10.0 eq), KOH (20.0 eq), MeOH/THF (1:1 v/v).

  • Causality in Design: Traditional methods require a two-step process: LiOH saponification followed by HATU-mediated amide coupling with hydroxylamine. This direct aminolysis protocol uses a massive excess of nucleophilic hydroxylamine in strongly basic conditions to attack the ester directly. This bypasses the isolation of the highly polar carboxylic acid intermediate, significantly improving overall yield.

  • Self-Validating Checkpoint: Upon reaction completion and neutralization, perform a colorimetric spot test. Add a drop of 5% FeCl3​ solution to a small aliquot of the product. The immediate formation of a deep burgundy/red complex confirms the successful generation of the hydroxamic acid moiety.

References

  • Thakur A, Tawa GJ, Henderson MJ, et al. "Design, Synthesis, and Biological Evaluation of Quinazolin-4-One-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors." Journal of Medicinal Chemistry. 2020;63(8):4256-4292.[Link]

  • Zhang K, Lai F, Lin S, et al. "Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases." Journal of Medicinal Chemistry. 2019;62(15):6992-7014.[Link]

  • Chen X, et al. "Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates." Pharmaceuticals (Basel). 2024;17(1):130.[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-(aminomethyl)picolinate hydrochloride

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling reactive synthetic intermediates. Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling reactive synthetic intermediates. Methyl 6-(aminomethyl)picolinate hydrochloride (CAS: 171670-23-8) is a highly valuable organic building block used extensively in medicinal chemistry and pharmaceutical synthesis to construct complex pyridine-containing therapeutics (1[1]).

However, its physical state as a fine, hygroscopic hydrochloride powder introduces specific handling challenges. This guide synthesizes chemical causality with operational logistics to ensure your laboratory workflows remain safe, compliant, and scientifically sound.

Hazard Assessment and Mechanistic Causality

Before dispensing this compound, researchers must understand the why behind its hazard profile. The compound is classified under the Globally Harmonized System (GHS) as a Category 4 acute oral toxicant and a Category 2/2A skin and eye irritant (2[2]).

Causality of Hazards:

  • Irritation (H315, H319, H335): The hydrochloride salt readily dissociates upon contact with the ambient moisture present in mucous membranes, eyes, or sweat. This localized pH alteration, combined with the inherent biological reactivity of the primary aminomethyl group, causes acute irritation to the respiratory tract and ocular tissues (2[2]).

  • Toxicity (H302): Ingestion leads to systemic absorption of the pyridine derivative, which can interfere with cellular metabolism.

Table 1: GHS Hazard and Precautionary Summary

GHS CodeHazard StatementPrimary Precautionary Directive
H302 Harmful if swallowedP270: Do not eat, drink, or smoke when using this product.
H315 Causes skin irritationP280: Wear protective gloves/protective clothing.
H319 Causes serious eye irritationP305+P351+P338: Rinse cautiously with water for several minutes.
H335 May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physical properties of the chemical. Standard laboratory attire is insufficient for handling reactive hydrochloride dusts.

Table 2: Required PPE Specifications

Equipment TypeSpecificationScientific Justification
Eye Protection Snug-fitting safety goggles with side shields.Prevents airborne particulate matter from settling on the cornea, mitigating H319 risks (2[2]).
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness).Nitrile provides excellent chemical resistance against organic salts and prevents dermal transfer of the irritating powder (2[2]).
Body Protection Flame-retardant, fluid-resistant lab coat; closed-toe shoes.Prevents accumulation of dust on personal clothing, addressing H315 dermal risks (2[2]).
Respiratory N95 or P100 particulate respirator (if outside hood).Filters out fine hydrochloride salt particulates, directly addressing the H335 respiratory hazard (2[2]).

Operational Workflow: Safe Dispensing and Handling

All handling of Methyl 6-(aminomethyl)picolinate hydrochloride must be conducted under controlled conditions to prevent aerosolization and degradation of the compound.

Step-by-Step Dispensing Protocol:

  • Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80–120 fpm. Clear the workspace of incompatible materials, particularly strong oxidizing agents.

  • Static Mitigation: Because fine hydrochloride powders are highly prone to static scatter, use an anti-static gun (e.g., Zerostat) on the weighing spatulas and weigh boats prior to dispensing. This prevents the powder from repelling and aerosolizing into the breathing zone.

  • Transfer: Open the reagent bottle only inside the fume hood. Use a clean micro-spatula to transfer the required mass.

  • Sealing and Storage: The aminomethyl group is sensitive to prolonged ambient exposure. Immediately flush the primary container with an inert gas (Nitrogen or Argon) before sealing. Store the container at 2-8°C, protected from light, to maintain structural integrity (2[2], 1[1]).

Spill Management and Decontamination Plan

In the event of a solid spill outside the fume hood, immediate and methodical action is required to prevent inhalation exposure.

Step-by-Step Spill Clean-up Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain (Do Not Sweep): Do not use compressed air or dry sweeping. Dry mechanical action will aerosolize the toxic dust.

  • Neutralize & Collect: Lightly mist the spilled powder with a 5% isopropanol/water solution to suppress dust formation. Carefully scoop the dampened material using a non-sparking tool into a designated hazardous waste container (2[2]).

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, followed by a 70% ethanol wipe-down to remove any residual organic salt (2[2]).

Visualizing the Safety Workflow

G A Risk Assessment & Setup Verify Fume Hood & Inert Gas B PPE Donning Goggles, Nitrile Gloves, Lab Coat A->B Clearance Granted C Material Handling Anti-static Weighing in Hood B->C PPE Verified D Reaction Integration Dissolution & Synthesis C->D Compound Transferred E Decontamination Wet-wipe Surfaces (No Dry Sweeping) D->E Process Complete F Waste Disposal Segregate as Toxic Organic Waste E->F Waste Generated

Operational Safety Workflow for Handling Methyl 6-(aminomethyl)picolinate hydrochloride

Waste Disposal Plan

All materials contaminated with Methyl 6-(aminomethyl)picolinate hydrochloride must be treated as hazardous chemical waste.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMF, DMSO) during synthesis, dispose of the mixture in the "Halogenated Organic Waste" stream due to the presence of the hydrochloride ion.

  • Solid Waste: Place contaminated solids (gloves, weigh boats, spill cleanup materials) in a sealed, clearly labeled, puncture-resistant container (2[2]).

  • Regulatory Compliance: Never dispose of this compound down the drain or in municipal trash. Ensure compliance with local environmental regulations regarding toxic organic waste (2[2]).

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-(aminomethyl)picolinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 6-(aminomethyl)picolinate hydrochloride
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